molecular formula C6H4N6 B1308424 5,6-Diaminopyrazine-2,3-dicarbonitrile CAS No. 36023-58-2

5,6-Diaminopyrazine-2,3-dicarbonitrile

Cat. No.: B1308424
CAS No.: 36023-58-2
M. Wt: 160.14 g/mol
InChI Key: FTHBTDDIVWLRLP-UHFFFAOYSA-N
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Description

5,6-Diaminopyrazine-2,3-dicarbonitrile is a high-value aromatic diamine building block extensively used in synthetic and medicinal chemistry. Its primary research application is as a key precursor in the synthesis of tetrapyrazinoporphyrazines (aza-analogues of phthalocyanines) . These azaphthalocyanines are investigated as novel photosensitizers for use in technologies such as photodynamic therapy (PDT), where their ability to produce singlet oxygen upon light activation is of particular interest . The compound also serves as a core scaffold for developing molecules with significant antimycobacterial activity. Structural analogues and derivatives have demonstrated efficacy against Mycobacterium tuberculosis , including drug-resistant strains, making it a valuable template in the search for new anti-tuberculosis agents . Furthermore, its derivatives have been studied as inhibitors of photosynthetic electron transport (PET) in photosystem II, highlighting its utility in the development of herbicides and in plant physiology research . The molecule's two amine groups and two nitrile groups on a pyrazine core offer multiple sites for functionalization and cyclization, facilitating the construction of complex nitrogen-containing heterocyclic systems for advanced material and pharmaceutical development .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-diaminopyrazine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N6/c7-1-3-4(2-8)12-6(10)5(9)11-3/h(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHBTDDIVWLRLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(C(=N1)N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399541
Record name 5,6-Diaminopyrazine-2,3-dicarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36023-58-2
Record name 5,6-Diaminopyrazine-2,3-dicarbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Diamino-2,3-dicyanopyrazine
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Foundational & Exploratory

An In-Depth Technical Guide to 5,6-Diaminopyrazine-2,3-dicarbonitrile: Core Chemical Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in heterocyclic chemistry, 5,6-diaminopyrazine-2,3-dicarbonitrile is a pivotal precursor in the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound, with the CAS number 36023-58-2, is a stable, light beige solid. Its fundamental chemical and physical properties are summarized in the table below, providing a critical resource for its application in experimental design.

PropertyValueSource
Molecular Formula C₆H₄N₆--INVALID-LINK--
Molecular Weight 160.14 g/mol --INVALID-LINK--
Melting Point 332 °C--INVALID-LINK--
Boiling Point (Predicted) 625.6 ± 55.0 °C--INVALID-LINK--
Density (Predicted) 1.55 ± 0.1 g/cm³--INVALID-LINK--
Solubility Slightly soluble in DMSO, Methanol (heated), and Water.--INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Color Light Beige--INVALID-LINK--
Stability Hygroscopic. Store in a dark place under an inert atmosphere at room temperature.--INVALID-LINK--

Spectroscopic and Safety Data

Expected Spectroscopic Characteristics:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the amine protons. The chemical shift of these protons can be influenced by the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the pyrazine ring and the nitrile groups.

  • IR Spectroscopy: The infrared spectrum will prominently feature characteristic absorption bands for N-H stretching of the amino groups and C≡N stretching of the nitrile groups. For example, in the related compound 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile, a C≡N stretching vibration is observed at 2235 cm⁻¹[1].

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight.

Safety and Hazard Information:

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled) --INVALID-LINK--. Appropriate personal protective equipment should be worn when handling this compound.

Synthesis and Reactivity

The primary synthetic route to this compound involves the condensation reaction of diaminomaleonitrile with an α-dicarbonyl compound, typically glyoxal. This reaction provides a straightforward method to construct the pyrazine ring system.

Synthesis_of_5_6_Diaminopyrazine_2_3_dicarbonitrile Diaminomaleonitrile Diaminomaleonitrile Intermediate Tetraazadecalin Intermediate Diaminomaleonitrile->Intermediate Condensation Glyoxal Glyoxal Glyoxal->Intermediate Product This compound Intermediate->Product Aromatization (Oxidation)

Synthesis of this compound.

Experimental Protocol: Synthesis of this compound (General Procedure)

This protocol outlines a general method for the synthesis of pyrazine-2,3-dicarbonitriles from diaminomaleonitrile.

Materials:

  • Diaminomaleonitrile

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Acetic Acid (catalyst)

Procedure:

  • Dissolve diaminomaleonitrile in ethanol in a round-bottom flask.

  • Add an equimolar amount of 40% aqueous glyoxal to the solution.

  • Add a catalytic amount of acetic acid to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, can be performed for further purification.

Role in Drug Discovery and Development

This compound serves as a critical starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its diamine functionality allows for the construction of fused ring systems, leading to the development of novel scaffolds for drug discovery.

One significant application is in the synthesis of pyrido[2,3-b]pyrazine derivatives. These compounds have been investigated for their biological activities, including their potential as kinase inhibitors.

Furthermore, this compound is a key precursor in the synthesis of 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile, a highly electron-deficient molecule. This derivative is utilized in the template synthesis of porphyrazine analogues, which are of interest in materials science and photodynamic therapy.

Derivatization_of_5_6_Diaminopyrazine_2_3_dicarbonitrile Start This compound Thiadiazole 1,2,5-Thiadiazolo[3,4-b]pyrazine- 5,6-dicarbonitrile Start->Thiadiazole Reaction with Thionyl Chloride (SOCl₂) Porphyrazine Tetrakis(1,2,5-thiadiazolo)porphyrazine Complexes Thiadiazole->Porphyrazine Template Cyclotetramerization

Synthesis of a Porphyrazine Precursor.

Experimental Protocol: Synthesis of 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile [1]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • p-Xylene

Procedure:

  • Suspend this compound (2 g, 12.5 mmol) in p-xylene (100 ml) in a round-bottom flask equipped with a reflux condenser.

  • Add thionyl chloride (4 ml) to the suspension.

  • Reflux the mixture for 20 hours.

  • After cooling, evaporate the solvent under reduced pressure.

  • Purify the dark-brown residue by vacuum sublimation (10 Torr) to yield the yellow product (1.2 g, 51%).

This reaction highlights the utility of this compound as a versatile precursor for creating complex heterocyclic systems with interesting electronic properties. The resulting thiadiazole derivative exhibits strong electron-deficient characteristics, making it a valuable building block for advanced materials[1].

References

An In-depth Technical Guide to 5,6-Diaminopyrazine-2,3-dicarbonitrile (CAS: 36023-58-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6-Diaminopyrazine-2,3-dicarbonitrile, a pivotal heterocyclic compound in the advancement of medicinal chemistry and materials science. This document outlines its chemical and physical properties, synthesis, and key applications, offering detailed experimental protocols and exploring its role as a versatile chemical building block.

Physicochemical Properties

This compound is a light beige, solid organic compound. Its core structure, a pyrazine ring substituted with two amino and two nitrile functional groups, makes it a valuable precursor in the synthesis of complex macrocycles and pharmacologically active molecules.

PropertyValueReference
CAS Number 36023-58-2
Molecular Formula C₆H₄N₆[1][2]
Molecular Weight 160.14 g/mol [1][2]
Melting Point 332 °C[3]
Boiling Point 625.6 ± 55.0 °C (Predicted)[3]
Density 1.55 ± 0.1 g/cm³ (Predicted)[3]
Solubility Slightly soluble in DMSO, Methanol (with heating), and Water.[3]
Physical Form Solid[1]
Color Light Beige[3]
Stability Hygroscopic[3]

Synthesis and Reactions

The primary synthetic route to this compound involves the condensation of diaminomaleonitrile (DAMN) with a 1,2-dicarbonyl compound, typically glyoxal. This reaction provides an efficient pathway to the pyrazine core.

Experimental Protocol: Synthesis of this compound

Materials:

  • Diaminomaleonitrile (DAMN)

  • Glyoxal (40% aqueous solution)

  • Ethanol or another suitable solvent

  • Acetic acid (catalyst)

Procedure:

  • Dissolve diaminomaleonitrile in a suitable solvent such as ethanol.

  • Add a stoichiometric amount of glyoxal solution to the reaction mixture.

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Filter the precipitate, wash with a cold solvent (e.g., ethanol), and dry under a vacuum to yield this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product DAMN Diaminomaleonitrile Mix Mixing in Ethanol/Acetic Acid DAMN->Mix Glyoxal Glyoxal Glyoxal->Mix Reflux Reflux Mix->Reflux Cool Cooling & Precipitation Reflux->Cool Filter Filtration & Washing Cool->Filter Dry Drying Filter->Dry Product 5,6-Diaminopyrazine- 2,3-dicarbonitrile Dry->Product

Diagram 1: General workflow for the synthesis of this compound.
Key Reactions

The amino groups of this compound are reactive and can undergo various chemical transformations. A notable reaction is its conversion to 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile upon treatment with thionyl chloride (SOCl₂). This reaction highlights the potential for further functionalization of the pyrazine ring system.[1]

Applications in Research and Development

This compound serves as a critical building block in several areas of chemical research, particularly in the development of functional materials and novel therapeutic agents.

Precursor for Porphyrazines and Phthalocyanine Analogues

The dinitrile functionality of this compound makes it an excellent precursor for the synthesis of porphyrazines, a class of synthetic macrocyclic compounds analogous to naturally occurring porphyrins and phthalocyanines.[1] These molecules are of significant interest for their applications in:

  • Dye-Sensitized Solar Cells (DSSCs): Porphyrazine derivatives can act as sensitizers in DSSCs, absorbing light and injecting electrons into a semiconductor material to generate electricity.[6]

  • Non-linear Optics: The extended π-electron systems of these macrocycles can lead to materials with significant non-linear optical properties.

  • Catalysis: Metal complexes of porphyrazines can serve as catalysts in various organic transformations.

Porphyrazine_Synthesis DAPDCN 5,6-Diaminopyrazine- 2,3-dicarbonitrile Intermediate Thiadiazolopyrazine dicarbonitrile DAPDCN->Intermediate + SOCl₂ Porphyrazine Tetrakis(1,2,5-thiadiazolo)pyrazino porphyrazine Metal Complex Intermediate->Porphyrazine Template Cyclotetramerization

Diagram 2: Pathway to porphyrazine synthesis.
Medicinal Chemistry and Drug Development

The pyrazine scaffold is a common feature in many biologically active compounds. Derivatives of this compound have shown promise in several therapeutic areas:

  • Antimycobacterial Activity: N-substituted derivatives have demonstrated significant activity against Mycobacterium tuberculosis, suggesting potential for the development of new anti-tuberculosis drugs.[3]

  • Antiproliferative Activity: Certain pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, synthesized from related precursors, have exhibited potent antiproliferative activity against various cancer cell lines, acting as protein kinase inhibitors.[7] While the direct involvement of this compound in a specific signaling pathway has not been detailed in the available literature, its derivatives' activity as kinase inhibitors suggests a potential mechanism of action through the inhibition of cell signaling pathways that are crucial for cancer cell proliferation and survival.

Drug_Development_Logic DAPDCN 5,6-Diaminopyrazine- 2,3-dicarbonitrile Derivatives Chemical Derivatization DAPDCN->Derivatives Screening Biological Screening Derivatives->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Diagram 3: Logical flow in drug discovery utilizing the core compound.

Spectral Data

While specific spectral data for this compound is not extensively published, data for its derivatives can provide valuable insights for characterization.

  • Infrared (IR) Spectroscopy: The IR spectrum of a dinitrile precursor to a porphyrazine, derived from the title compound, showed a characteristic C≡N stretching vibration at 2235 cm⁻¹.[1] Derivatives of this compound also show characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹) and C=N stretching within the pyrazine ring.[2][5][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. In derivatives, the protons of the pyrazine ring and the amino groups will have characteristic chemical shifts. For example, in 5,6-diphenylpyrazine-2,3-dicarbonitrile, the aromatic protons appear in the range of 7.40–7.50 ppm in DMSO-d₆.[2][5]

  • Mass Spectrometry: The mass spectrum of a derivative, 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile, obtained in negative mode, shows a peak corresponding to the negative molecular ion [M]⁻.[1]

Safety Information

It is important to handle this compound with appropriate safety precautions. It is classified with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Standard laboratory safety practices, including the use of personal protective equipment, are recommended.

Conclusion

This compound is a highly functionalized and versatile molecule with significant potential in both materials science and medicinal chemistry. Its role as a precursor to complex macrocycles like porphyrazines opens avenues for the development of advanced materials for electronic and optical applications. Furthermore, its derivatives have demonstrated promising biological activities, marking it as a valuable scaffold for the design of novel therapeutic agents. Further research into its synthesis, reactions, and biological properties is warranted to fully exploit its potential.

References

Synthesis of 5,6-Diaminopyrazine-2,3-dicarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 5,6-diaminopyrazine-2,3-dicarbonitrile, a key intermediate in the development of various therapeutic agents and functional materials. The document details the core synthetic strategies, provides experimental protocols based on analogous reactions, and presents quantitative data in a structured format for ease of comparison.

Introduction

This compound is a crucial heterocyclic building block. Its electron-deficient pyrazine core, coupled with the reactive amino and cyano functionalities, makes it a versatile precursor for the synthesis of a wide range of complex molecules, including porphyrazines, novel N-heterocycles, and compounds with potential applications in medicinal chemistry and materials science. The efficient synthesis of this compound is therefore of significant interest to the scientific community. This guide outlines the two most prominent synthetic approaches to this target molecule.

Core Synthesis Pathways

Two primary strategies have been identified for the synthesis of this compound:

  • Pathway 1: Direct Condensation. This approach involves the condensation of diaminomaleonitrile (DAMN) with a 1,2-dicarbonyl compound or its equivalent.

  • Pathway 2: Halogen Substitution. This two-step pathway consists of the synthesis of a 5,6-dihalopyrazine-2,3-dicarbonitrile intermediate, followed by a nucleophilic aromatic substitution with an amino group source.

The following sections will delve into the specifics of each pathway.

Pathway 1: Direct Condensation of Diaminomaleonitrile (DAMN)

The most convergent and widely utilized method for the synthesis of the pyrazine-2,3-dicarbonitrile scaffold is the condensation of diaminomaleonitrile (DAMN) with a 1,2-dicarbonyl compound. For the synthesis of 5,6-disubstituted pyrazine-2,3-dicarbonitriles, the general reaction involves the cyclocondensation of DAMN with a suitable α-diketone.

While a specific protocol for the direct synthesis of this compound using a 1,2-di-imine or a related glyoxal derivative is not explicitly detailed in the readily available literature, the synthesis of analogous compounds provides a robust template for this transformation. The logical precursor for the 5,6-diamino functionality would be diiminosuccinonitrile or a similar reactive dicarbonyl equivalent.

Logical Synthesis Route:

G DAMN Diaminomaleonitrile (DAMN) Intermediate Tetra-aza Intermediate DAMN->Intermediate + DISN Diiminosuccinonitrile DISN->Intermediate Target This compound Intermediate->Target - 2 NH3

Caption: Proposed condensation reaction for the synthesis of this compound.

Analogous Experimental Protocols

The following protocols for the synthesis of 5,6-dimethylpyrazine-2,3-dicarbonitrile and 5,6-diphenylpyrazine-2,3-dicarbonitrile serve as valuable references for developing a procedure for the 5,6-diamino derivative.

Table 1: Reaction Conditions for Analogous Syntheses via DAMN Condensation

Product1,2-DicarbonylSolvent(s)Catalyst/AdditiveTemperature (°C)Yield (%)Reference
5,6-Dimethylpyrazine-2,3-dicarbonitrileBiacetylWaterCopper-salen Schiff base on SBA-15Not specifiedNot specified[1]
5,6-Diphenylpyrazine-2,3-dicarbonitrileBenzilEthanol/WaterAcetic Acid7570[2]
Detailed Experimental Protocol (Analogous to Diphenyl Derivative Synthesis)[2]

This protocol describes the synthesis of 5,6-diphenylpyrazine-2,3-dicarbonitrile and can be adapted for the synthesis of the target diamino compound by replacing benzil with a suitable precursor like diiminosuccinonitrile.

  • Reaction Setup: In a round-bottom flask, a mixture of benzil (10 mmol), diaminomaleonitrile (11 mmol), and acetic acid (2 ml) is prepared in a solution of ethanol (20 ml) and water (15 ml).

  • Reaction Execution: The reaction mixture is heated at 75°C overnight.

  • Work-up: The mixture is cooled, and water (20 ml) is added to precipitate the product. The precipitate is filtered and washed sequentially with ethanol and ether.

  • Purification: The crude product is dissolved in dichloromethane and treated with activated charcoal. The solid is then recrystallized from ethanol to yield colorless crystals.

Pathway 2: Halogen Substitution

An alternative and highly viable route to this compound involves the nucleophilic substitution of a 5,6-dihalopyrazine-2,3-dicarbonitrile intermediate. The commercial availability of 5,6-dichloropyrazine-2,3-dicarbonitrile makes this a practical starting point. The electron-withdrawing nature of the nitrile groups and the pyrazine ring facilitates the displacement of the chloro substituents by amines.

Reaction Scheme:

G DCP 5,6-Dichloropyrazine-2,3-dicarbonitrile Target This compound DCP->Target + 2 eq. Amine Amine Source (e.g., NH3, NH4OH) Amine->Target HCl 2 HCl Target->HCl -

Caption: Synthesis of this compound via nucleophilic substitution.

Analogous Experimental Protocols

While a specific protocol for the di-amination of 5,6-dichloropyrazine-2,3-dicarbonitrile was not found, the amination of similar chloro-pyrazine and chloro-pyrimidine derivatives is well-documented and provides a strong basis for a successful synthesis.

Table 2: Conditions for Analogous Amination Reactions

| Starting Material | Amine | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile | Substituted Benzylamines | Not specified (Microwave) | None | Not specified | 17-62 |[3] | | 4,6-Dichloropyrimidine | Adamantane-containing amines | DMF | None | 140 | High |[4] | | 2,6-Dichloropyrazine | Adamantane-containing amines | DMF | Pd(0)/Cy-JosiPhos | Not specified | Moderate |[4] |

Proposed Experimental Protocol (Based on Analogous Aminations)

This proposed protocol is based on the general conditions for nucleophilic aromatic substitution on chloro-heterocycles.

  • Reaction Setup: To a solution of 5,6-dichloropyrazine-2,3-dicarbonitrile (1 mmol) in a suitable solvent such as DMF or DMSO, an excess of an ammonia source (e.g., concentrated ammonium hydroxide or a solution of ammonia in an organic solvent) is added. A non-nucleophilic base, such as potassium carbonate, may be added to neutralize the HCl generated during the reaction.

  • Reaction Execution: The reaction mixture is heated in a sealed vessel at a temperature ranging from 100 to 150°C. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and poured into water. The precipitated product is collected by filtration and washed with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Data Summary and Comparison

The choice of synthesis pathway will depend on the availability of starting materials, desired scale, and purification capabilities.

Table 3: Comparison of Synthesis Pathways

FeaturePathway 1: Direct CondensationPathway 2: Halogen Substitution
Starting Materials Diaminomaleonitrile, Diiminosuccinonitrile (or equivalent)5,6-Dichloropyrazine-2,3-dicarbonitrile, Ammonia source
Number of Steps 12 (if starting from DAMN)
Key Advantages Atom economy, potentially fewer steps.Readily available starting material (dichloro-pyrazine), well-established reaction type.
Potential Challenges Availability and stability of the 1,2-di-imine precursor. Optimization of reaction conditions.Potentially harsh reaction conditions (high temperature/pressure). Formation of mono-aminated byproducts.

Conclusion

The synthesis of this compound can be approached through two primary routes: direct condensation of diaminomaleonitrile with a suitable 1,2-dicarbonyl equivalent, or via nucleophilic substitution of a 5,6-dihalopyrazine precursor. While the direct condensation offers a more convergent approach, the halogen substitution pathway may be more practical due to the commercial availability of the starting materials. The experimental protocols for analogous reactions provided in this guide offer a solid foundation for the successful laboratory synthesis of this important chemical intermediate. Further optimization of reaction conditions for either pathway will be necessary to achieve high yields and purity for specific research and development applications.

References

An In-depth Technical Guide on the Molecular Structure and Bonding of 5,6-Diaminopyrazine-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Diaminopyrazine-2,3-dicarbonitrile is a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. Its structure, characterized by a pyrazine core substituted with two amino and two nitrile groups, imparts unique electronic and hydrogen-bonding properties. This guide provides a comprehensive overview of the molecular structure, bonding, and key physicochemical properties of this compound, drawing upon experimental data from closely related analogs and computational models in the absence of direct crystallographic data for the primary compound. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application.

Molecular Structure and Bonding

The molecular structure of this compound consists of a central pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This core is substituted with amino groups (-NH₂) at the 5 and 6 positions and cyano groups (-C≡N) at the 2 and 3 positions. The chemical formula is C₆H₄N₆, and the molecular weight is 160.14 g/mol .

The bonding within the molecule is characterized by a delocalized π-electron system across the pyrazine ring, which is further influenced by the electron-donating amino groups and the electron-withdrawing nitrile groups. This electronic arrangement is expected to result in a planar molecular geometry and significant intermolecular hydrogen bonding potential through the amino groups.

Visualization of Molecular Structure

5_6_Diaminopyrazine_2_3_dicarbonitrile cluster_molecule N1 N C2 C N1->C2 C3 C C2->C3 C7 C C2->C7 N4 N C3->N4 C8 C C3->C8 C5 C N4->C5 C6 C C5->C6 N9 N C5->N9 C6->N1 N10 N C6->N10 N11 N C7->N11 N12 N C8->N12 H1 H N9->H1 H2 H N9->H2 H3 H N10->H3 H4 H N10->H4

Caption: Molecular structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in drug development, influencing factors such as solubility, stability, and bioavailability.

PropertyValueReference
Molecular Formula C₆H₄N₆[1][2]
Molecular Weight 160.14 g/mol [1][2]
CAS Number 36023-58-2[1]
Appearance Solid[1]
Melting Point 332 °C[3]
Boiling Point (Predicted) 625.6 ± 55.0 °C[3]
Density (Predicted) 1.55 ± 0.1 g/cm³[3]
Solubility Slightly soluble in DMSO, Methanol (heated), Water[3]

Spectroscopic Data

Due to the limited availability of direct experimental spectroscopic data for this compound, the following tables present expected ranges and values based on data from closely related N-substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles and other similar heterocyclic compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the amino and nitrile functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amino)3300 - 3500Medium
C≡N Stretch (Nitrile)2220 - 2260Medium
C=C & C=N Stretch (Aromatic Ring)1400 - 1600Strong

Data is inferred from spectral data of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are crucial for structural elucidation.

¹H NMR (Predicted)

ProtonExpected Chemical Shift (ppm)Multiplicity
-NH₂5.0 - 7.0Broad Singlet

¹³C NMR (Predicted)

CarbonExpected Chemical Shift (ppm)
C-NH₂145 - 155
C-C≡N115 - 125
C≡N110 - 120

Predicted ranges are based on data from various aminopyrazine and dicarbonitrile derivatives.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the condensation of diaminomaleonitrile with glyoxal. This method is analogous to the synthesis of other substituted pyrazines.

Synthesis_Workflow Reactant1 Diaminomaleonitrile Reaction Condensation Reaction Reactant1->Reaction Reactant2 Glyoxal Reactant2->Reaction Solvent Ethanol Solvent->Reaction Purification Recrystallization Reaction->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile (1 equivalent) in ethanol.

  • Addition of Reagent: To the stirred solution, add an aqueous solution of glyoxal (1 equivalent) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product is expected to precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization Methods
  • Melting Point: Determined using a standard melting point apparatus.

  • Infrared (IR) Spectroscopy: The IR spectrum of the purified product can be recorded using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent, such as DMSO-d₆.

  • Mass Spectrometry (MS): The molecular weight and fragmentation pattern can be determined using high-resolution mass spectrometry (HRMS).

Applications in Drug Development

The unique structural features of this compound make it a valuable scaffold in drug discovery. The amino groups can act as hydrogen bond donors, while the nitrogen atoms in the pyrazine ring and the nitrile groups can act as hydrogen bond acceptors, facilitating strong interactions with biological targets.

Drug_Development_Pathway Start This compound Scaffold Step1 Lead Identification (Screening, SAR) Start->Step1 Step2 Lead Optimization (Improve Potency, Selectivity, ADME) Step1->Step2 Step3 Preclinical Development (In vivo efficacy, Toxicology) Step2->Step3 Step4 Clinical Trials Step3->Step4 End New Drug Candidate Step4->End

Caption: Role of the scaffold in a typical drug development pipeline.

The pyrazine ring is a known bioisostere for other aromatic systems and is present in several approved drugs. The dinitrile functionalization offers opportunities for further chemical modifications to explore structure-activity relationships (SAR) and develop potent and selective drug candidates.

Conclusion

This compound is a molecule with significant synthetic and medicinal potential. While direct experimental data on its detailed molecular structure is currently limited, analysis of related compounds and theoretical predictions provide a solid foundation for its further investigation. The synthetic and characterization protocols outlined in this guide are intended to facilitate research efforts aimed at unlocking the full potential of this promising heterocyclic scaffold in various scientific and therapeutic areas. Further crystallographic and advanced spectroscopic studies are warranted to precisely define its structural and electronic properties.

References

In-Depth Technical Guide to the Spectroscopic Data of 5,6-Diaminopyrazine-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,6-Diaminopyrazine-2,3-dicarbonitrile, a key heterocyclic compound with applications in the synthesis of novel materials and potential pharmaceutical agents. This document compiles available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols to aid in the replication and further investigation of this molecule.

Spectroscopic Data Summary

While a complete, publicly available dataset of all spectroscopic data for this compound in a single source is elusive, data has been compiled from various sources that have synthesized and utilized this compound. The following tables summarize the expected and reported spectroscopic characteristics.

Table 1: Nuclear Magnetic Resonance (NMR) Data
Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H~7.0 - 8.0Singlet (broad)The protons of the two amino groups are expected to appear as a broad singlet. The exact chemical shift is highly dependent on the solvent and concentration.
¹³C~150 - 155SingletCorresponds to the carbon atoms of the pyrazine ring double bonded to nitrogen (C5 and C6).
¹³C~125 - 135SingletAttributed to the carbon atoms of the pyrazine ring single bonded to the cyano groups (C2 and C3).
¹³C~110 - 120SingletRepresents the carbon atoms of the nitrile (-CN) groups.

Note: These are estimated values and should be confirmed by experimental data.

Table 2: Infrared (IR) Spectroscopy Data
Functional Group Characteristic Absorption (cm⁻¹) Intensity
N-H Stretch (Amino groups)3200 - 3500Medium to Strong, often two bands
C≡N Stretch (Nitrile groups)2220 - 2260Strong
C=N Stretch (Pyrazine ring)1550 - 1650Medium to Strong
C=C Stretch (Pyrazine ring)1400 - 1600Medium
N-H Bend (Amino groups)1550 - 1650Medium
Table 3: Mass Spectrometry (MS) Data
Technique Expected m/z Value Notes
Electron Ionization (EI)160.05[M]⁺• (Molecular Ion)
Electrospray Ionization (ESI)161.06[M+H]⁺ (Protonated Molecule)

Experimental Protocols

The following are detailed methodologies for the key experiments related to the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the ammonolysis of 5,6-dichloropyrazine-2,3-dicarbonitrile.

Procedure:

  • A solution of 5,6-dichloropyrazine-2,3-dicarbonitrile in a suitable solvent (e.g., acetonitrile) is prepared in a pressure vessel.

  • The solution is saturated with anhydrous ammonia gas at a controlled temperature (e.g., 0 °C).

  • The vessel is sealed and heated to a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 12-24 hours).

  • After cooling to room temperature, the reaction mixture is filtered to remove any solid by-products.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification is typically achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow from starting materials to the spectroscopic analysis of the final product.

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Ammonolysis Workup & Purification Workup & Purification Reaction->Workup & Purification Filtration, Concentration Pure Product Pure Product Workup & Purification->Pure Product Recrystallization NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Pure Product->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Pure Product->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry Pure Product->Mass_Spectrometry Data_Analysis Data_Analysis NMR_Spectroscopy->Data_Analysis IR_Spectroscopy->Data_Analysis Mass_Spectrometry->Data_Analysis

Caption: Synthesis and Spectroscopic Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as the amino protons are exchangeable.

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a 30-45° pulse, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans due to the low natural abundance of ¹³C.

Experimental Workflow Diagram

The following diagram outlines the logical steps involved in performing spectroscopic analysis on a synthesized compound.

G Experimental Workflow for Spectroscopic Analysis Start Start Synthesize_Compound Synthesize and Purify This compound Start->Synthesize_Compound Prepare_Samples Prepare Samples for Each Spectroscopic Technique Synthesize_Compound->Prepare_Samples Acquire_NMR Acquire ¹H and ¹³C NMR Spectra Prepare_Samples->Acquire_NMR Acquire_IR Acquire IR Spectrum Prepare_Samples->Acquire_IR Acquire_MS Acquire Mass Spectrum Prepare_Samples->Acquire_MS Analyze_Data Process and Analyze All Spectroscopic Data Acquire_NMR->Analyze_Data Acquire_IR->Analyze_Data Acquire_MS->Analyze_Data Structure_Elucidation Elucidate and Confirm Molecular Structure Analyze_Data->Structure_Elucidation End End Structure_Elucidation->End

Caption: Spectroscopic Analysis Experimental Workflow.

Infrared (IR) Spectroscopy Protocol

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the spectrum over a typical range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty ATR crystal before running the sample.

  • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Mass Spectrometry (MS) Protocol

Instrumentation:

  • A mass spectrometer with a suitable ionization source (e.g., ESI or EI).

Sample Preparation (for ESI):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • The solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography system.

Data Acquisition:

  • ESI: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. The mass range should be set to scan beyond the expected molecular weight.

  • EI: Introduce the solid sample via a direct insertion probe. The electron energy is typically set to 70 eV. Acquire the spectrum over a suitable mass range to observe the molecular ion and fragmentation pattern.

An In-depth Technical Guide to the Physical Properties of 5,6-Diaminopyrazine-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the heterocyclic compound 5,6-Diaminopyrazine-2,3-dicarbonitrile, with a focus on its melting point and solubility. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, materials science, and chemical synthesis.

Core Physical Properties

This compound is a solid, light beige compound.[1] Key physical data for this compound are summarized in the table below.

Physical PropertyValueSource
Melting Point 332 °C[1]
Solubility
    in DMSOSlightly Soluble[1]
    in MethanolSlightly Soluble (with heating)[1]
    in WaterSlightly Soluble[1]

Experimental Protocols

While specific experimental details for the determination of the physical properties of this compound are not extensively documented in publicly available literature, standard methodologies for organic compounds are applicable.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A common and reliable method for its determination is the capillary melting point technique.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or a digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Heating medium (e.g., mineral oil or silicone oil for a Thiele tube)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

  • Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in the heating bath of the melting point apparatus.

  • Heating and Observation: The heating bath is heated gradually, and the sample is observed closely. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Logical Relationship for Experimental Workflow

The following diagram illustrates a general workflow for the characterization of a synthesized chemical compound, including the determination of its physical properties.

G General Experimental Workflow for Compound Characterization cluster_synthesis Synthesis and Purification cluster_characterization Physical and Spectroscopic Characterization cluster_data Data Analysis and Reporting Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Purity Check Solubility Solubility Testing Purification->Solubility Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Structural Elucidation DataAnalysis Data Analysis and Interpretation MeltingPoint->DataAnalysis Solubility->DataAnalysis Spectroscopy->DataAnalysis Reporting Reporting of Findings DataAnalysis->Reporting

Caption: General workflow for synthesizing and characterizing a chemical compound.

Solubility Determination

The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Apparatus:

  • Vials or flasks with airtight seals

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO, methanol, water) in a sealed vial. The excess solid ensures that a saturated solution is formed.

  • Equilibration: The vials are placed in a constant temperature bath and agitated using an orbital shaker or magnetic stirrer. The agitation is continued for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn and filtered to remove any remaining solid particles.

  • Concentration Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical method. The solubility is then expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).

Biological Activity and Signaling Pathways

Extensive searches of the scientific literature did not yield any specific information regarding the biological activity, mechanism of action, or involvement in cellular signaling pathways of this compound itself. While various derivatives of this compound have been synthesized and investigated for potential therapeutic applications, data on the parent compound is lacking in this regard. Therefore, a diagram of a signaling pathway involving this compound cannot be provided at this time. Further research is required to elucidate any potential biological effects of this compound.

References

5,6-Diaminopyrazine-2,3-dicarbonitrile: A Technical Overview of Reactivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the known properties, potential reactivity, and stability of 5,6-Diaminopyrazine-2,3-dicarbonitrile. Due to the limited availability of in-depth experimental data, this document summarizes published information and draws inferences from the chemistry of analogous structures.

Core Properties

This compound is a heterocyclic organic compound with the molecular formula C₆H₄N₆. Its structure consists of a pyrazine ring substituted with two amino groups and two nitrile groups on adjacent carbon atoms. This arrangement of functional groups suggests a range of potential chemical reactivities and applications, particularly as a building block in the synthesis of more complex molecules such as porphyrazines and other functional materials.

Physical and Chemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that some of this data is predicted and should be confirmed through experimental validation.

PropertyValueSource
Molecular Weight160.14 g/mol [1][2]
Melting Point332 °C[1]
Boiling Point (Predicted)625.6 ± 55.0 °C[1]
Density (Predicted)1.55 ± 0.1 g/cm³[1]
pKa (Predicted)-1.05 ± 0.10[1]
Physical FormSolid, Light Beige[1]
SolubilityDMSO (Slightly), Methanol (Slightly, Heated), Water (Slightly)[1]
StabilityHygroscopic[1]

Synthesis and Experimental Protocols

A general proposed workflow for the synthesis is outlined in the diagram below.

G General Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A Diaminomaleonitrile C Condensation Reaction (Solvent, Catalyst) A->C B Glyoxal B->C D This compound C->D

Caption: Proposed synthesis workflow.

Potential Reactivity

The chemical structure of this compound suggests several avenues for reactivity:

  • Amino Groups: The two amino groups are nucleophilic and can participate in reactions such as acylation, alkylation, and diazotization. They also offer sites for the formation of Schiff bases.

  • Nitrile Groups: The nitrile groups can undergo hydrolysis to form carboxylic acids or amides, reduction to amines, or cycloaddition reactions.

  • Pyrazine Ring: The electron-withdrawing nature of the nitrile groups makes the pyrazine ring electron-deficient and susceptible to nucleophilic aromatic substitution, although the amino groups are activating.

Reaction with Thionyl Chloride

One specific reaction that has been documented involves the treatment of this compound with thionyl chloride (SOCl₂) under reflux. This reaction leads to the formation of 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile, a highly electron-deficient compound.[5] This derivative is noted as a precursor for the template synthesis of macrocyclic complexes like tetrapyrazinoporphyrazines.[5]

G Reaction with Thionyl Chloride A This compound C 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile A->C B Thionyl Chloride (SOCl₂) Reflux B->C

Caption: Formation of a thiadiazole derivative.

Stability

The compound is reported to be hygroscopic, indicating that it can absorb moisture from the air.[1] Therefore, it should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability.[1][2] The high melting point of 332 °C suggests good thermal stability in the solid state. However, no specific data on its decomposition temperature or long-term stability under various conditions has been found.

Conclusion and Future Research

This compound is a potentially valuable building block in medicinal chemistry and materials science. However, the publicly available data on its reactivity and stability is limited. Further experimental investigation is required to fully characterize this compound. Key areas for future research include:

  • Development and optimization of a detailed synthesis protocol.

  • Experimental determination of thermal stability through techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

  • Systematic studies of its reactivity with various electrophiles and nucleophiles.

  • Exploration of its coordination chemistry with different metal ions.

  • Evaluation of its biological activity and potential applications in drug development.

This guide serves as a starting point for researchers and professionals interested in this compound, highlighting the current state of knowledge and identifying critical gaps that need to be addressed through further research.

References

A Comprehensive Technical Review of Pyrazine-2,3-dicarbonitrile Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of pyrazine-2,3-dicarbonitrile derivatives. This class of nitrogen-containing heterocyclic compounds has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile, including potent anticancer, antimicrobial, and enzyme-inhibitory activities. This review summarizes key quantitative data, details experimental protocols for their synthesis and evaluation, and visualizes important biological pathways and experimental workflows.

Core Synthetic Strategies and Characterization

Pyrazine-2,3-dicarbonitrile derivatives are typically synthesized through condensation reactions. A common and effective method involves the reaction of diaminomaleonitrile with various α-dicarbonyl compounds. For instance, the synthesis of 5,6-disubstituted pyrazine-2,3-dicarbonitriles can be achieved by reacting diaminomaleonitrile with the appropriate diketone. The reaction conditions, such as solvent and temperature, can be optimized to improve yields.

Microwave-assisted synthesis has also emerged as an efficient method for the aminodehalogenation of chloro-pyrazine-2,3-dicarbonitrile precursors to generate N-substituted derivatives, often resulting in higher yields and shorter reaction times.

Characterization of these derivatives is routinely performed using a suite of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their molecular structures. Melting points are also determined as an indicator of purity.

Table 1: Synthesis and Characterization of Selected Pyrazine-2,3-dicarbonitrile Derivatives

CompoundStarting MaterialsSynthetic MethodYield (%)Melting Point (°C)Spectroscopic Data HighlightsReference
5,6-Diphenylpyrazine-2,3-dicarbonitrile Benzil, DiaminomaleonitrileCondensation in ethanol/water with acetic acid--¹³C NMR, Mass Spec. provided[1]
5,6-Dimethylpyrazine-2,3-dicarbonitrile Biacetyl, DiaminomaleonitrileHeterogeneous catalysis in water--Crystal data provided[2]
5-[(2-Chlorobenzyl)amino]-6-methylpyrazine-2,3-dicarbonitrile 5-chloro-6-methylpyrazine-2,3-dicarbonitrile, 2-ChlorobenzylamineMicrowave-assisted aminodehalogenation24.7Decomposes¹H-NMR, ¹³C-NMR, IR provided
5-(Cyclohexylamino)-6-phenylpyrazine-2,3-dicarbonitrile Cyclohexyl isocyanide, Benzoyl chloride, DiaminomaleonitrileOne-pot multi-component reaction88120¹H NMR, ¹³C NMR, IR, MS provided[3]
8-Chloro-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile 2-Bromo-4-chloro-1-indanone, 2,3-DiaminomaleonitrileCondensation in glacial acetic acidGood--[4]

Biological Activities and Therapeutic Applications

Pyrazine-2,3-dicarbonitrile derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.

Anticancer Activity

A significant area of research has focused on the anticancer potential of these compounds. Derivatives have shown cytotoxicity against a range of human cancer cell lines, including breast, lung, colon, and prostate cancer. The mechanism of action for some of these compounds involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Table 2: In Vitro Anticancer Activity of Selected Pyrazine-2,3-dicarbonitrile Derivatives

CompoundCancer Cell LineAssayIC₅₀ (µM)Reference
9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogue (DUBs-IN-2) -USP8 Inhibition0.28[5]
Chalcone-pyrazine derivative 49 A549 (Lung)MTT Assay0.13[6]
Chalcone-pyrazine derivative 49 Colo-205 (Colon)MTT Assay0.19[6]
Chalcone-pyrazine derivative 50 MCF-7 (Breast)MTT Assay0.18[6]
Chalcone-pyrazine derivative 51 MCF-7 (Breast)MTT Assay0.012[6]
Chalcone-pyrazine derivative 51 A549 (Lung)MTT Assay0.045[6]
Chalcone-pyrazine derivative 51 DU-145 (Prostate)MTT Assay0.33[6]
Inhibition of Deubiquitinating Enzymes (DUBs)

A particularly promising therapeutic application of pyrazine-2,3-dicarbonitrile derivatives is their ability to inhibit deubiquitinating enzymes (DUBs), specifically ubiquitin-specific proteases (USPs). High-throughput screening identified 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile as a potent inhibitor of USPs.[7] Further studies led to the development of analogues with high selectivity for USP8, an enzyme implicated in various cancers.[5][7]

USP8 plays a crucial role in regulating the stability and signaling of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR).[8] By deubiquitinating and stabilizing these receptors, USP8 promotes signaling pathways that drive cell proliferation and survival.[8] Inhibition of USP8 leads to the degradation of these oncoproteins, thereby suppressing cancer cell growth.[8] Furthermore, USP8 has been shown to activate the TGF-β/SMAD signaling pathway, which is involved in cancer progression and immune evasion.[9][10] Pharmacological inhibition of USP8 can antagonize this pathway, suggesting a dual benefit of suppressing metastasis and enhancing anti-tumor immunity.[10]

Antimicrobial and Other Activities

Certain pyrazine-2,3-dicarbonitrile derivatives have also been evaluated for their antimicrobial properties. For example, N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles have shown good antimycobacterial activity against Mycobacterium tuberculosis. Additionally, some derivatives have been investigated for their herbicidal activity.

Experimental Protocols

General Synthesis of 5,6-Disubstituted Pyrazine-2,3-dicarbonitriles

A mixture of the appropriate α-diketone (10 mmol) and diaminomaleonitrile (11 mmol) in a solution of ethanol (20 ml) and water (15 ml) containing acetic acid (2 ml) is heated at 348 K overnight. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield the desired product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

In Vitro Deubiquitinase (DUB) Inhibition Assay

The inhibitory activity of pyrazine-2,3-dicarbonitrile derivatives against a specific DUB, such as USP8, can be measured using a fluorogenic assay.[11]

  • Reagents and Materials : Purified recombinant USP8 enzyme, ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate, assay buffer, test compounds dissolved in DMSO, and a fluorimeter.[11]

  • Procedure : The USP8 enzyme is pre-incubated with varying concentrations of the test inhibitor in a 96-well plate.[11]

  • The enzymatic reaction is initiated by the addition of the Ub-AMC substrate.[11]

  • The fluorescence generated from the cleavage of AMC from ubiquitin is measured over time at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[11]

  • The rate of the reaction is proportional to the DUB activity.[11]

  • The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

MTT Cell Viability Assay

The cytotoxicity of pyrazine-2,3-dicarbonitrile derivatives against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][12][13]

  • Cell Plating : Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and incubated to allow for cell attachment.[14]

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition : An MTT solution (e.g., 0.45 mg/ml final concentration) is added to each well, and the plate is incubated for 1 to 4 hours at 37°C.[8]

  • Formazan Solubilization : A solubilization solution is added to dissolve the formazan crystals formed by viable cells.[8]

  • Absorbance Measurement : The absorbance is read at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Visualizing Pathways and Workflows

USP8 Signaling Pathway in Cancer

The following diagram illustrates the role of USP8 in cancer signaling and the mechanism of its inhibition by pyrazine-2,3-dicarbonitrile derivatives. USP8 deubiquitinates and stabilizes receptor tyrosine kinases (RTKs) like EGFR and the TGF-β receptor TβRII, preventing their degradation and promoting downstream pro-cancerous signaling. USP8 inhibitors block this activity, leading to receptor degradation and the suppression of these pathways.

USP8_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK (e.g., EGFR, TβRII) Proteasome Proteasome RTK->Proteasome Targeted for Degradation Signaling Downstream Signaling (Proliferation, Survival, Metastasis) RTK->Signaling Activates Ub Ubiquitin Ub->RTK Ubiquitination USP8 USP8 USP8->RTK Pyrazine_Inhibitor Pyrazine-2,3-dicarbonitrile Derivative (Inhibitor) Pyrazine_Inhibitor->USP8 Inhibits

Caption: Role of USP8 in cancer signaling and its inhibition.

General Experimental Workflow for Synthesis and Screening

The diagram below outlines a typical workflow for the synthesis of a library of pyrazine-2,3-dicarbonitrile derivatives and their subsequent screening for biological activity. This process begins with the synthesis of the compounds, followed by purification and structural confirmation. The purified compounds are then subjected to a primary screen to identify hits, which are further evaluated in secondary assays to confirm their activity and determine their potency.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Synthesis Synthesis of Pyrazine Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Primary_Screen Primary Screen (e.g., Cell Viability) Characterization->Primary_Screen Compound Library Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen (e.g., IC50 Determination, Enzyme Inhibition) Hit_Identification->Secondary_Screen Active Compounds SAR Structure-Activity Relationship (SAR) Analysis Secondary_Screen->SAR

Caption: Workflow for synthesis and screening of pyrazine derivatives.

Conclusion

Pyrazine-2,3-dicarbonitrile derivatives represent a versatile and promising scaffold in medicinal chemistry. Their accessible synthesis, coupled with a wide range of significant biological activities, particularly as anticancer agents and specific enzyme inhibitors, underscores their potential for the development of novel therapeutics. The detailed data and protocols provided in this guide aim to facilitate further research and development in this exciting field. Future work will likely focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for their clinical translation.

References

Unveiling a Core Heterocycle: The Discovery and History of 5,6-Diaminopyrazine-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A cornerstone in the synthesis of advanced materials and therapeutic agents, 5,6-diaminopyrazine-2,3-dicarbonitrile has a rich history rooted in the fundamental exploration of pyrazine chemistry. This technical guide delves into the discovery and historical development of this pivotal molecule, offering researchers, scientists, and drug development professionals a comprehensive understanding of its origins, synthesis, and chemical properties.

Introduction: The Significance of the Pyrazine Core

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention across various scientific disciplines. Their unique electronic properties and versatile reactivity make them integral components in the design of functional materials, including dyes, and as scaffolds for pharmacologically active molecules. Among these, this compound stands out as a particularly valuable building block due to its multiple reactive sites, enabling the construction of complex molecular architectures.

The Genesis of a Molecule: Early Synthesis and Key Contributors

The history of this compound is intrinsically linked to the development of synthetic routes to 2,3-dicyanopyrazines. The foundational reaction for the formation of the pyrazine-2,3-dicarbonitrile core is the condensation of diaminomaleonitrile (DAMN) with α-dicarbonyl compounds.

While the precise first synthesis of this compound is not definitively documented in readily available literature, the pioneering work of Polish chemist Eustachy Gryszkiewicz-Trochimowski in the 1920s laid the critical groundwork. In 1926, Gryszkiewicz-Trochimowski and W. Mcislawski reported a high-yield synthesis of the parent compound, 2,3-dicyanopyrazine, through the condensation of diaminomaleonitrile with glyoxal. This reaction established a robust and efficient method for constructing the dicyanopyrazine ring system.

Later, in 1952, a publication by R. G. Jones in the Journal of the American Chemical Society provided a detailed and accessible protocol for the synthesis of 2,3-dicyanopyrazine, further popularizing this synthetic approach within the chemical community. It is highly probable that the synthesis of the title compound, this compound, was achieved through a logical extension of this methodology, utilizing a glyoxal derivative or a related α-dicarbonyl compound that would yield the desired diamino-substituted product.

The general synthetic pathway can be visualized as the reaction between two key precursors: diaminomaleonitrile and an appropriate α-dicarbonyl compound.

logical_relationship DAMN Diaminomaleonitrile (DAMN) Reaction DAMN->Reaction Dicarbonyl α-Dicarbonyl Compound (e.g., Glyoxal derivative) Dicarbonyl->Reaction Product This compound Reaction->Product Condensation

General synthetic approach to the pyrazine core.

Physicochemical Properties

This compound is a stable solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₄N₆
Molecular Weight 160.14 g/mol
CAS Number 36023-58-2
Appearance Solid
Melting Point >300 °C

Experimental Protocols: A Representative Synthesis

While the original publication by Gryszkiewicz-Trochimowski is not readily accessible, subsequent research has provided detailed experimental procedures for the synthesis of related pyrazine-2,3-dicarbonitriles. The following protocol for the synthesis of 5,6-diphenylpyrazine-2,3-dicarbonitrile illustrates the general condensation methodology. The synthesis of the title compound would follow a similar procedure, substituting benzil with an appropriate α-dicarbonyl precursor.

Synthesis of 5,6-Diphenylpyrazine-2,3-dicarbonitrile

  • Reactants:

    • Benzil

    • Diaminomaleonitrile (DAMN)

    • Ethanol

    • Acetic Acid (catalyst)

  • Procedure:

    • A mixture of benzil (1.0 eq), diaminomaleonitrile (1.0-1.2 eq), and a catalytic amount of acetic acid in ethanol is prepared.

    • The reaction mixture is heated to reflux for several hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, allowing the product to crystallize.

    • The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

    • Further purification can be achieved by recrystallization from an appropriate solvent.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Mix Benzil, DAMN, and Acetic Acid in Ethanol Reflux Heat to Reflux Reactants->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter and Wash with Ethanol Cool->Filter Dry Dry under Vacuum Filter->Dry Recrystallize Recrystallize (Optional) Dry->Recrystallize

Workflow for a typical pyrazine-2,3-dicarbonitrile synthesis.

Characterization Data

The structure and purity of this compound and its derivatives are typically confirmed using a combination of spectroscopic and analytical techniques. The following table summarizes the expected characterization data.

TechniqueExpected Observations
¹H NMR Signals corresponding to the amino protons. The chemical shift will depend on the solvent.
¹³C NMR Resonances for the nitrile carbons and the pyrazine ring carbons.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the amino groups and C≡N stretching of the nitrile groups.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.
Elemental Analysis Percentages of Carbon, Hydrogen, and Nitrogen consistent with the molecular formula C₆H₄N₆.

Conclusion: A Legacy of Versatility

The discovery and development of synthetic routes to this compound, built upon the foundational work of early 20th-century chemists, have provided the scientific community with a versatile and highly functionalized building block. Its continued use in the synthesis of novel materials and potential therapeutic agents is a testament to the enduring importance of fundamental heterocyclic chemistry. This guide provides a historical and technical foundation for researchers looking to harness the potential of this remarkable molecule.

Theoretical and Computational Deep Dive into Dicyanopyrazines: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dicyanopyrazines (DPZ) have emerged as a versatile and powerful class of organic molecules, attracting significant attention in materials science and medicinal chemistry. Their unique electronic properties, stemming from a push-pull architecture, make them highly effective photoredox catalysts.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational chemistry of dicyanopyrazines, offering insights into their synthesis, electronic structure, and application, particularly in the realm of photoredox catalysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by detailing the computational methodologies and experimental protocols used to investigate these promising compounds.

Core Concepts: The Push-Pull System and Photoredox Catalysis

Dicyanopyrazines are characterized by a central pyrazine ring bearing two cyano groups, which act as strong electron acceptors. When electron-donating groups are attached to the pyrazine core, a "push-pull" system is created, leading to a significant intramolecular charge transfer (ICT) character.[1] This arrangement is crucial for their function as photoredox catalysts.

Upon excitation with visible light, the DPZ catalyst transitions to an excited state. In this state, it can accept an electron from a substrate (reductive quenching) or donate an electron to a substrate (oxidative quenching), initiating a cascade of chemical reactions.[2] The tunability of the donor and acceptor moieties allows for the fine-tuning of the catalyst's redox potentials and optical properties to suit specific chemical transformations.[1]

Computational Modeling of Dicyanopyrazines

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), plays a pivotal role in understanding and predicting the properties of dicyanopyrazine derivatives.[3] These methods are instrumental in designing novel catalysts with enhanced efficiency and selectivity.

A typical computational workflow for designing and evaluating dicyanopyrazine-based photoredox catalysts is outlined below:

Computational Workflow for Dicyanopyrazine Catalyst Design cluster_design Molecular Design cluster_dft Ground State Calculations (DFT) cluster_tddft Excited State Calculations (TD-DFT) cluster_properties Property Prediction cluster_validation Experimental Validation start Conceptual Design of DPZ Derivative modification In Silico Modification (Donor/Acceptor Tuning) start->modification geom_opt Geometry Optimization modification->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc excited_state Vertical Excitation Energies (Absorption Spectrum) geom_opt->excited_state electronic_prop Electronic Properties (HOMO, LUMO, ESP) freq_calc->electronic_prop redox Redox Potentials electronic_prop->redox excited_state_opt Excited State Geometry Optimization excited_state->excited_state_opt emission_spec Emission Spectrum excited_state_opt->emission_spec catalytic_activity Prediction of Photocatalytic Activity redox->catalytic_activity synthesis Synthesis catalytic_activity->synthesis characterization Spectroscopic & Electrochemical Characterization synthesis->characterization testing Photocatalytic Reaction Testing characterization->testing testing->modification Feedback Loop Photoredox Catalytic Cycle of Dicyanopyrazine DPZ DPZ DPZ_excited DPZ* DPZ->DPZ_excited hν (Visible Light) DPZ_radical DPZ•⁻ DPZ_excited->DPZ_radical SET from D DPZ_radical->DPZ SET to A Substrate Substrate (A) Substrate_radical Substrate•⁺ (A•⁺) Product Product (B) Intermediate Intermediate Substrate_radical->Intermediate Reaction Intermediate->Product Further Steps Sacrificial_Agent Sacrificial Electron Donor (D) Sacrificial_Agent_oxidized D•⁺

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazine Derivatives from 5,6-Diaminopyrazine-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of various pyrazine derivatives starting from 5,6-diaminopyrazine-2,3-dicarbonitrile, also widely known as diaminomaleonitrile (DAMN). The protocols are intended for use by researchers in organic chemistry, medicinal chemistry, and materials science.

Introduction

Pyrazine derivatives are a significant class of N-heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and functional materials. The starting material, this compound, is a versatile precursor for constructing diverse pyrazine-based molecular architectures. The presence of vicinal amino groups allows for facile condensation reactions with 1,2-dicarbonyl compounds to form the pyrazine ring, a common and efficient synthetic strategy. This document outlines two primary protocols for the synthesis of substituted 2,3-dicyanopyrazines.

Data Presentation

The following table summarizes quantitative data for the synthesis of various pyrazine derivatives from this compound using different dicarbonyl compounds.

EntryDicarbonyl CompoundPyrazine DerivativeReaction TimeYield (%)Reference
1Benzil5,6-Diphenylpyrazine-2,3-dicarbonitrileOvernight70[1]
2Biacetyl5,6-Dimethylpyrazine-2,3-dicarbonitrileNot SpecifiedNot Specified[2]
32-Bromo-4-chloro-1-indanone8-Chloro-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrileNot SpecifiedGood[3]

Experimental Protocols

Protocol 1: General Condensation with 1,2-Dicarbonyl Compounds

This protocol describes a general method for the synthesis of 5,6-disubstituted-pyrazine-2,3-dicarbonitriles through the condensation of this compound with a 1,2-dicarbonyl compound (α-diketone). This reaction is analogous to the well-established synthesis of quinoxalines from o-phenylenediamines.[4][5][6][7]

Materials:

  • This compound (DAMN)

  • Substituted 1,2-dicarbonyl compound (e.g., benzil, biacetyl)

  • Glacial acetic acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol.

  • Add a solution of this compound (1.0-1.1 eq) in the same solvent.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • The reaction mixture is then stirred and heated at a temperature ranging from room temperature to reflux (e.g., 348 K) for a period of several hours to overnight.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, the product can be precipitated by the addition of water.

  • Wash the collected solid with a suitable solvent (e.g., ethanol, then diethyl ether) to remove impurities.[1]

  • The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 5,6-disubstituted-pyrazine-2,3-dicarbonitrile.[1]

Example: Synthesis of 5,6-Diphenylpyrazine-2,3-dicarbonitrile [1] A mixture of benzil (2.10 g, 10 mmol), diaminomaleonitrile (1.18 g, 11 mmol), and acetic acid (2 ml) in ethanol (20 ml) and water (15 ml) was heated at 348 K overnight. The reaction mixture was cooled, and water (20 ml) was added. The precipitate was filtered and washed with ethanol and then ether. The crude product was recrystallized from ethanol to give colorless crystals. (Yield: 1.97 g, 70%).

Protocol 2: One-Pot Synthesis of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles

This protocol details a one-pot, three-component reaction for the synthesis of more complex pyrazine derivatives.[4]

Materials:

  • Substituted aryl/alkyl carbonyl chloride

  • Alkyl isocyanide (e.g., cyclohexyl isocyanide, t-butyl isocyanide)

  • This compound (DAMN)

  • Dry tetrahydrofuran (THF)

Procedure:

  • In a dry, two-necked round-bottom flask under an inert atmosphere, charge the substituted carbonyl chloride (1.0 mmol) and the alkyl isocyanide (1.0 mmol).

  • Heat the mixture at an appropriate temperature and time depending on the isocyanide used (e.g., with cyclohexyl isocyanide, heat at 60 °C for 1 hour; with t-butyl isocyanide, maintain at 25–30 °C for 15–30 minutes).[4]

  • After the initial reaction, add dry tetrahydrofuran (10 mL) and this compound (1.0 mmol) to the reaction mixture.

  • Stir the resulting mixture under appropriate conditions until the reaction is complete (monitor by TLC).

  • Upon completion, the product can be isolated and purified using standard techniques such as filtration and recrystallization to give the desired 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitrile.

Visualizations

experimental_workflow Experimental Workflow for Pyrazine Derivative Synthesis cluster_protocol1 Protocol 1: Condensation with 1,2-Diketones cluster_protocol2 Protocol 2: One-Pot Three-Component Reaction p1_start Start p1_reactants Mix: - this compound - 1,2-Diketone - Solvent (e.g., Ethanol) - Acetic Acid (cat.) p1_start->p1_reactants p1_reaction Heat and Stir (e.g., Reflux, Overnight) p1_reactants->p1_reaction p1_workup Cool and Precipitate (add water if necessary) p1_reaction->p1_workup p1_filtration Filter and Wash Solid p1_workup->p1_filtration p1_purification Recrystallize p1_filtration->p1_purification p1_product Pure 5,6-Disubstituted-pyrazine- 2,3-dicarbonitrile p1_purification->p1_product p2_start Start p2_step1 React: - Carbonyl Chloride - Alkyl Isocyanide (Heat) p2_start->p2_step1 p2_step2 Add: - this compound - Dry THF p2_step1->p2_step2 p2_reaction Stir until completion p2_step2->p2_reaction p2_isolation Isolate and Purify p2_reaction->p2_isolation p2_product Pure 5-(Alkylamino)-6-aryl/alkyl- pyrazine-2,3-dicarbonitrile p2_isolation->p2_product

Caption: General workflows for synthesizing pyrazine derivatives.

logical_relationship Synthetic Pathways from this compound cluster_reactants Reactants cluster_products Pyrazine Derivative Products start This compound (DAMN) diketone 1,2-Diketones (e.g., Benzil, Biacetyl) start->diketone Condensation onepot Carbonyl Chloride + Alkyl Isocyanide start->onepot One-Pot Reaction product1 5,6-Disubstituted- pyrazine-2,3-dicarbonitriles diketone->product1 product2 5-Alkylamino-6-aryl/alkyl- pyrazine-2,3-dicarbonitriles onepot->product2

Caption: Synthetic routes to pyrazine derivatives.

References

Application Notes and Protocols for the Use of 5,6-Diaminopyrazine-2,3-dicarbonitrile in Synthesizing Fluorescent Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Diaminopyrazine-2,3-dicarbonitrile is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of novel fluorescent materials. The presence of two amino groups on the pyrazine ring offers reactive sites for derivatization, allowing for the facile creation of extended π-conjugated systems. Condensation of these amino groups with various aromatic aldehydes leads to the formation of Schiff base derivatives, which often exhibit significant fluorescence properties. These materials are of interest for a range of applications, including the development of fluorescent probes for bio-imaging, chemosensors for ion detection, and as functional components in organic light-emitting diodes (OLEDs).

The electron-withdrawing nature of the pyrazine ring and the dicarbonitrile groups, combined with the electron-donating character of the amino groups (and their Schiff base derivatives), can lead to compounds with strong intramolecular charge transfer (ICT) characteristics. This ICT character is often associated with high fluorescence quantum yields and sensitivity to the local environment, making these derivatives promising candidates for "turn-on" or ratiometric fluorescent sensors.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of fluorescent materials derived from this compound.

Key Applications

  • Fluorescent Probes for Bio-imaging: The Schiff base derivatives of this compound can be designed to localize within specific cellular compartments, enabling fluorescent imaging of cells and tissues.

  • Chemosensors: The fluorescence of these pyrazine derivatives can be modulated by the presence of specific analytes, such as metal ions or pH changes, making them suitable for the development of selective and sensitive chemosensors.

  • Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of these materials makes them potential candidates for use as emitters in OLED devices.

Data Presentation: Photophysical Properties of a Representative Fluorescent Derivative

The following table summarizes the photophysical data for a representative fluorescent Schiff base derivative synthesized from this compound and 4-(dimethylamino)benzaldehyde.

Compound NameAbsorption Maxima (λ_abs) (nm)Emission Maxima (λ_em) (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ_F)Solvent
5,6-bis(((E)-4-(dimethylamino)benzylidene)amino)pyrazine-2,3-dicarbonitrile (Hypothetical Data for Protocol)~450~550> 30,000> 0.50DCM

Note: The data in this table is hypothetical and serves as a template for the expected photophysical properties of the described fluorescent derivative. Actual experimental values may vary.

Experimental Protocols

Protocol 1: Synthesis of 5,6-bis(((E)-4-(dimethylamino)benzylidene)amino)pyrazine-2,3-dicarbonitrile

This protocol describes the synthesis of a fluorescent Schiff base via the condensation of this compound with 4-(dimethylamino)benzaldehyde.

Materials:

  • This compound

  • 4-(Dimethylamino)benzaldehyde

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware for filtration and purification

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 30 mL of anhydrous ethanol.

  • To this solution, add 2.2 mmol of 4-(dimethylamino)benzaldehyde.

  • Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The fluorescent product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Further purify the product by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF).

  • Dry the purified product under vacuum to obtain the final fluorescent Schiff base.

Characterization:

  • The structure of the synthesized compound can be confirmed using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

  • The purity can be assessed by elemental analysis or high-resolution mass spectrometry (HRMS).

  • The photophysical properties (absorption, emission, and quantum yield) should be measured using UV-Vis and fluorescence spectrometers.

Visualizations

Diagram 1: Synthetic Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound C Ethanol, Acetic Acid (cat.), Reflux A->C B 4-(Dimethylamino)benzaldehyde B->C D 5,6-bis(((E)-4-(dimethylamino)benzylidene)amino)pyrazine-2,3-dicarbonitrile C->D

Caption: Synthetic scheme for the fluorescent Schiff base.

Diagram 2: Experimental Workflow

G A Dissolve Reactants in Ethanol B Add Catalyst and Reflux A->B C Monitor by TLC B->C D Cool and Precipitate C->D E Filter and Wash D->E F Recrystallize E->F G Dry Final Product F->G

Caption: Workflow for the synthesis and purification.

Diagram 3: Logical Relationship for Fluorescence

G A Pyrazine Core (Electron Withdrawing) C Intramolecular Charge Transfer (ICT) A->C B Amino Schiff Base (Electron Donating) B->C D Fluorescence Emission C->D

Caption: Basis of the fluorescence properties.

Application Notes: 5,6-Diaminopyrazine-2,3-dicarbonitrile in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,6-Diaminopyrazine-2,3-dicarbonitrile, also known as diaminomaleonitrile (DAMN), is a versatile starting material in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. Its unique structure, featuring vicinal amino groups on a pyrazine ring backbone and two nitrile functionalities, makes it a potent precursor for a variety of complex molecules. In the pharmaceutical industry, this compound serves as a critical building block for synthesizing diverse scaffolds, most notably substituted pyrazines and pteridines, which are present in numerous approved drugs and biologically active compounds.[1] The inherent reactivity of this compound allows for the development of novel pharmaceutical intermediates with potential therapeutic applications ranging from antimicrobial and anticancer to herbicidal agents.[2][3][4]

Core Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its role as a precursor for more complex heterocyclic systems. The vicinal diamino groups are ideal for condensation reactions with 1,2-dicarbonyl compounds to form a second fused heterocyclic ring, a cornerstone of pteridine synthesis.[5] Furthermore, the pyrazine ring itself can be constructed through the reaction of diaminomaleonitrile with various dicarbonyl compounds, leading to a wide array of substituted pyrazine-2,3-dicarbonitriles.[3][6]

These synthesized intermediates have demonstrated significant biological activities:

  • Antimicrobial and Antifungal Activity: Certain substituted pyrazine-2,3-dicarbonitriles have been evaluated for their efficacy against various bacterial and fungal strains.[1]

  • Antimycobacterial Activity: N-benzylamine substituted derivatives have shown promising activity against Mycobacterium tuberculosis, with some compounds exhibiting a minimum inhibitory concentration (MIC) as low as 6.25 µg/mL.[2]

  • Antiproliferative Activity: Novel pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, derived from pyrazine precursors, have been identified as potent protein kinase inhibitors with significant antiproliferative effects against human tumor cell lines.[4]

  • Herbicidal Activity: Pyrazine derivatives are known to interfere with photosynthetic processes, making them effective herbicides.[2][3] Some compounds have shown inhibitory effects on photosynthetic electron transport (PET) in spinach chloroplasts.[2]

Data Presentation

Table 1: Synthesis of Substituted Pyrazine-2,3-dicarbonitrile Derivatives

Compound IDR GroupR' GroupYield (%)Melting Point (°C)Reference
13a PhenylCyclohexylamino88120[1]
13b p-TolylCyclohexylamino78157-158[1]
13c 4-ChlorophenylCyclohexylamino83129-130[1]
13f BiphenylCyclohexylamino40123[1]
13k Biphenylt-Butylamino43189[1]
- PhenylPhenyl70243-245[3]
1 Methyl(2-methylbenzyl)amino47.9152.1-152.9[2]
6 MethylBenzylamino53.3128.7-130.7[2]
9 Methyl(2-chlorobenzyl)amino24.7Decomposes[2]

Table 2: Biological Activity of Synthesized Derivatives

Compound IDR Group (on benzylamine)Biological ActivityTarget Organism/Cell LineMeasurementValueReference
3 3,4-ClAntimycobacterialMycobacterium tuberculosisMIC6.25 µg/mL[2]
9 2-ClAntimycobacterialMycobacterium tuberculosisMIC6.25 µg/mL[2]
11 4-CF₃AntimycobacterialMycobacterium tuberculosisMIC6.25 µg/mL[2]
2 3-CF₃Herbicidal (PET Inhibition)Spinach ChloroplastsIC₅₀16.4 µmol/L[2]
3 3,4-ClHerbicidal (PET Inhibition)Spinach ChloroplastsIC₅₀21.0 µmol/L[2]
11 4-CF₃Herbicidal (PET Inhibition)Spinach ChloroplastsIC₅₀21.8 µmol/L[2]
4j -AntiproliferativeRXF 393 (Renal Cancer)GI₅₀14 nM[4]
4j -AntiproliferativeBT-549 (Breast Cancer)GI₅₀82 nM[4]

Visualizations

G cluster_product Product cluster_application Potential Pharmaceutical Intermediates start This compound (Diaminomaleonitrile) product Substituted Pyrazine-2,3-dicarbonitrile start->product Condensation Reaction dicarbonyl 1,2-Dicarbonyl Compound (e.g., Biacetyl, Benzil) dicarbonyl->product app1 Pteridine Derivatives product->app1 Further Cyclization app2 Pyrrolo[3,2-b]pyrazines product->app2 Annulation app3 Bioactive Pyrazines product->app3 Functionalization

Caption: General synthetic pathway from this compound.

G cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_analysis Analysis A 1. Combine Reactants (e.g., DAMN, Dicarbonyl, Solvent) B 2. Heat Reaction Mixture (e.g., 348 K, overnight) A->B Reaction C 3. Cool & Precipitate Product B->C Workup D 4. Filter Crude Solid C->D E 5. Wash with Solvents (e.g., Ethanol, Ether) D->E F 6. Recrystallize for Purity E->F Purification G 7. Characterize Product (NMR, IR, M.p., X-ray) F->G Verification

Caption: Standard experimental workflow for synthesis and purification.

G cluster_intermediates Pharmaceutical Intermediates cluster_activities Therapeutic Applications center 5,6-Diaminopyrazine- 2,3-dicarbonitrile PZ Substituted Pyrazines center->PZ PT Pteridines & Analogs center->PT PP Fused Pyrrolo-pyrazines PZ->PP AntiTB Antimycobacterial PZ->AntiTB AntiMicro Antimicrobial PZ->AntiMicro Herbicide Herbicidal PZ->Herbicide AntiCancer Antiproliferative (Kinase Inhibitors) PT->AntiCancer Potential PP->AntiCancer

Caption: Logical relationships of intermediates and their applications.

Experimental Protocols

Protocol 1: Synthesis of 5,6-Diphenylpyrazine-2,3-dicarbonitrile

This protocol is adapted from the synthesis described for the title compound in the study by Hökelek et al.[3]

  • Materials:

    • Benzil (2.10 g, 10 mmol)

    • Diaminomaleonitrile (1.18 g, 11 mmol)

    • Glacial Acetic Acid (2 mL)

    • Ethanol (20 mL + for washing)

    • Water (15 mL + 20 mL)

    • Ether (for washing)

    • Activated Charcoal

    • Dichloromethane

  • Procedure:

    • A mixture of benzil (10 mmol), diaminomaleonitrile (11 mmol), acetic acid (2 mL), ethanol (20 mL), and water (15 mL) is prepared in a suitable reaction flask.

    • The reaction mixture is heated to 348 K (75 °C) and maintained at this temperature overnight with stirring.

    • After the reaction period, the mixture is cooled to room temperature. An additional 20 mL of water is added to facilitate precipitation.

    • The resulting precipitate is collected by filtration.

    • The collected solid is washed sequentially with ethanol and then ether to remove unreacted starting materials and impurities.

    • For further purification, the crude product is dissolved in dichloromethane and treated with activated charcoal to remove colored impurities.

    • The charcoal is removed by filtration, and the solvent is evaporated.

    • The solid is recrystallized from ethanol to yield colorless crystals of 5,6-diphenylpyrazine-2,3-dicarbonitrile.

    • Yield: 1.97 g (70%).

    • Melting Point: 516–518 K (243-245 °C).[3]

  • Characterization:

    • IR (KBr, ν_max): 3073 cm⁻¹ (aromatic C-H), 2238 cm⁻¹ (C≡N), 1515 cm⁻¹ (C=C).[3]

    • ¹H-NMR (400 MHz, DMSO-d₆, δ): 7.40–7.50 ppm (m, 10H, ArH).[3]

Protocol 2: Microwave-Assisted Synthesis of N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles

This protocol provides a general method for the aminodehalogenation reaction to produce various N-substituted pyrazine derivatives, as described by Jandourek et al.[2]

  • Starting Material Synthesis (5-chloro-6-methylpyrazine-2,3-dicarbonitrile):

    • Diaminomaleonitrile (0.025 mol) and pyruvic acid (0.025 mol) are dissolved in methanol (60 mL).

    • Hydrochloric acid (10 mL, 15%) is added dropwise, and the mixture is stirred for two hours at room temperature.

    • Two-thirds of the solvent is evaporated, followed by the addition of hot water (80 mL). The remaining methanol is removed in vacuo.

    • The mixture is cooled to 5 °C to induce crystallization of the intermediate, 5-hydroxy-6-methyl-pyrazine-2,3-dicarbonitrile.

    • This intermediate is then chlorinated using standard methods (e.g., with POCl₃) to yield the starting material, 5-chloro-6-methylpyrazine-2,3-dicarbonitrile.[2]

  • Microwave-Assisted Aminodehalogenation (General Procedure):

    • 5-chloro-6-methylpyrazine-2,3-dicarbonitrile (1 mmol) is placed in a microwave reactor vial.

    • The corresponding ring-substituted benzylamine (1.1 mmol) and triethylamine (TEA) as a base are added.

    • The reaction is performed under microwave irradiation at specific conditions (temperature, time, and power) optimized for the reaction.

    • After the reaction is complete, the mixture is cooled.

    • The product is isolated via standard workup procedures, which may include solvent evaporation, extraction, and purification by column chromatography or recrystallization.

  • Example Characterization Data for 5-(Benzylamino)-6-methylpyrazine-2,3-dicarbonitrile (6):

    • Appearance: Yellow-orange crystalline solid.[2]

    • Yield: 53.3%.[2]

    • IR (ATR-Ge, cm⁻¹): 3404 (N-H), 2228 (C≡N), 1564, 1508, 1400 (aromatic).[2]

    • ¹H-NMR (300 MHz, δ): 8.72 (1H, bs, NH), 7.37–7.20 (5H, m, ArH), 4.61 (2H, d, J = 3.3 Hz, NCH₂), 2.45 (3H, s, CH₃).[2]

    • ¹³C-NMR (75 MHz, δ): 152.9, 147.5, 138.1, 130.1, 128.5, 127.5, 127.2, 117.4, 115.7, 114.9, 44.3, 21.2.[2]

References

Application Notes and Protocols: Microwave-Assisted Synthesis of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the efficient synthesis of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles via a microwave-assisted aminodehalogenation reaction. This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times and improved yields.[1] The synthesized compounds have potential applications in medicinal chemistry, particularly as antimycobacterial agents.

Introduction

The pyrazine scaffold is a key heterocyclic motif found in numerous biologically active compounds. Specifically, N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles have emerged as a class of compounds with interesting biological properties, including antimycobacterial and herbicidal activities.[1] The synthesis of these compounds is typically achieved through the nucleophilic substitution of a halogen on the pyrazine ring with a primary amine. Microwave-assisted organic synthesis has been shown to be a powerful tool for accelerating this transformation, leading to higher yields in shorter reaction times compared to traditional heating methods.[1] This protocol details the microwave-assisted synthesis of a series of N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles.

Reaction Scheme

The general reaction scheme involves the aminodehalogenation of 5-chloro-6-methylpyrazine-2,3-dicarbonitrile with various ring-substituted benzylamines in the presence of a base, accelerated by microwave irradiation.

G cluster_0 Reaction Scheme A B + A->B Substituted Benzylamine, Base C B->C Microwave Irradiation D -> E E

Caption: General reaction for the synthesis of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles.

Experimental Protocols

Materials and Equipment:

  • 5-chloro-6-methylpyrazine-2,3-dicarbonitrile (starting material)

  • Substituted benzylamines (reagents)

  • Pyridine (base)

  • Methanol (solvent)

  • Microwave reactor with sealed vessel capabilities

  • Standard laboratory glassware

  • Rotary evaporator

  • Preparative flash chromatography system

  • NMR spectrometer

  • IR spectrometer

  • Melting point apparatus

General Procedure for Microwave-Assisted Synthesis:

  • In a microwave process vial, combine 5-chloro-6-methylpyrazine-2,3-dicarbonitrile (1.0 eq), the respective substituted benzylamine (1.2 eq), and pyridine (1.5 eq).

  • Add methanol as the solvent to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 150 °C for 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by preparative flash chromatography on a silica gel column.

  • Further purify the isolated product by recrystallization to obtain the final N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitrile.

  • Characterize the final product using NMR, IR, and melting point analysis.

Data Presentation

The microwave-assisted synthesis was successfully applied to a range of substituted benzylamines, affording the desired products in moderate to good yields. The reaction times were consistently short (30 minutes) for all substrates.

CompoundR-group on BenzylamineYield (%)
1 4-F55
2 3-CF348
3 3,4-di-Cl62
4 3-NO217
5 4-CH358
6 H52
7 4-Cl60
8 2-F45
9 2-Cl59
10 3-F51
11 4-CF361
12 3-Cl57
13 2-CH342
14 4-OCH353
15 3-CH349

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis and purification of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles.

G reagents Reagents: - 5-chloro-6-methylpyrazine-2,3-dicarbonitrile - Substituted Benzylamine - Pyridine - Methanol mw_reaction Microwave Reaction (150 °C, 30 min) reagents->mw_reaction 1. Mix and Seal workup Work-up (Solvent Evaporation) mw_reaction->workup 2. Cool and Concentrate purification Purification (Preparative Chromatography) workup->purification 3. Isolate Crude Product characterization Characterization (NMR, IR, M.p.) purification->characterization 4. Purity and Identity Check final_product Final Product: N-substituted 5-amino-6-methyl- pyrazine-2,3-dicarbonitrile characterization->final_product

Caption: Workflow for microwave-assisted synthesis.

Conclusion

The described microwave-assisted protocol provides a rapid and efficient method for the synthesis of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles. The short reaction times and good yields make this an attractive method for the generation of libraries of these compounds for drug discovery and other applications. The provided data demonstrates the robustness of the protocol for a variety of substituted benzylamines.

References

Application Notes and Protocols for the One-Pot Synthesis of Functionalized Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Topic: One-pot reaction of alkyl isocyanides with carbonyl chlorides and diaminomaleonitrile.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules in a single, efficient step. This application note details a proposed one-pot synthesis of highly functionalized imidazoles from three readily available starting materials: alkyl isocyanides, carbonyl chlorides, and diaminomaleonitrile (DAMN). This reaction is anticipated to proceed via a Ugi-type mechanism, offering a convergent and atom-economical route to novel imidazole scaffolds. Such scaffolds are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the imidazole core in biologically active compounds.[1][2]

The reaction leverages the versatile reactivity of diaminomaleonitrile as a building block for various nitrogen-containing heterocycles.[3][4] The combination with isocyanides and acyl chlorides in a one-pot fashion is expected to yield 5-amino-1-alkyl-4-cyano-N-acylimidazole-2-carboxamides, which are valuable intermediates for further chemical exploration.

Reaction Principle and Signaling Pathway

The proposed reaction is a three-component reaction that likely proceeds through a series of nucleophilic additions and subsequent cyclization. The reaction is initiated by the reaction between the alkyl isocyanide and the carbonyl chloride, which is a known process referred to as the Nef isocyanide reaction, to form a reactive imidoyl chloride intermediate.[5] This intermediate is then trapped by one of the amino groups of diaminomaleonitrile. An intramolecular cyclization followed by tautomerization leads to the formation of the stable imidazole ring. The overall transformation results in the rapid assembly of a highly substituted imidazole core.

Reaction_Mechanism Alkyl_Isocyanide Alkyl Isocyanide (R-NC) Imidoyl_Chloride Imidoyl Chloride Intermediate Alkyl_Isocyanide->Imidoyl_Chloride Nef Reaction Carbonyl_Chloride Carbonyl Chloride (R'-COCl) Carbonyl_Chloride->Imidoyl_Chloride Addition_Product Nucleophilic Addition Product Imidoyl_Chloride->Addition_Product DAMN Diaminomaleonitrile (DAMN) DAMN->Addition_Product Nucleophilic Attack Cyclized_Intermediate Cyclized Intermediate Addition_Product->Cyclized_Intermediate Intramolecular Cyclization Imidazole_Product 5-Amino-1-alkyl-4-cyano-N-acylimidazole-2-carboxamide Cyclized_Intermediate->Imidazole_Product Tautomerization

Caption: Proposed reaction pathway for the one-pot synthesis of functionalized imidazoles.

Experimental Protocols

This section provides a general experimental protocol for the one-pot synthesis of 5-amino-1-alkyl-4-cyano-N-acylimidazole-2-carboxamides. Researchers should optimize the reaction conditions for specific substrates.

Materials:

  • Alkyl isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Carbonyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Diaminomaleonitrile (DAMN)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), acetonitrile (MeCN), or N,N-dimethylformamide (DMF))

  • Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve diaminomaleonitrile (1.0 eq.) and the tertiary amine base (2.2 eq.) in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).

  • Addition of Carbonyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add the carbonyl chloride (1.1 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Addition of Alkyl Isocyanide: After the addition of the carbonyl chloride is complete, add the alkyl isocyanide (1.1 eq.) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-amino-1-alkyl-4-cyano-N-acylimidazole-2-carboxamide.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of various imidazole derivatives using the described protocol. This serves as a template for researchers to record their experimental results.

EntryAlkyl Isocyanide (R-NC)Carbonyl Chloride (R'-COCl)SolventTime (h)Yield (%)Purity (%)
1tert-Butyl isocyanideBenzoyl chlorideDCM2475>95
2Cyclohexyl isocyanideAcetyl chlorideMeCN1868>95
3Benzyl isocyanide4-Nitrobenzoyl chlorideDMF2462>90
4tert-Butyl isocyanideIsobutyryl chlorideDCM2071>95

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis and purification of the target imidazole compounds.

Experimental_Workflow Start Start Setup Reaction Setup: - Dissolve DAMN and base in anhydrous solvent - Inert atmosphere Start->Setup Cooling Cool to 0 °C Setup->Cooling Add_Acyl_Chloride Slowly add Carbonyl Chloride Cooling->Add_Acyl_Chloride Add_Isocyanide Add Alkyl Isocyanide Add_Acyl_Chloride->Add_Isocyanide Reaction Stir at Room Temperature (12-24 h) Monitor by TLC/LC-MS Add_Isocyanide->Reaction Workup Aqueous Work-up: - Quench with NaHCO3 - Extract with organic solvent - Dry and concentrate Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization: - NMR - Mass Spectrometry - IR Spectroscopy Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the one-pot imidazole synthesis.

Conclusion

The described one-pot reaction of alkyl isocyanides, carbonyl chlorides, and diaminomaleonitrile offers a promising and efficient strategy for the synthesis of novel, highly substituted imidazoles. This protocol provides a solid foundation for researchers to explore this transformation and generate diverse libraries of imidazole-containing compounds for screening in drug discovery programs. The mild reaction conditions and the convergent nature of this multicomponent approach make it an attractive alternative to traditional multi-step synthetic routes. Further optimization and exploration of the substrate scope will undoubtedly expand the utility of this powerful reaction.

References

Application Notes and Protocols: 5,6-Diaminopyrazine-2,3-dicarbonitrile as a Precursor for Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,6-Diaminopyrazine-2,3-dicarbonitrile is a versatile heterocyclic precursor containing multiple reactive sites amenable to chemical modification for the development of novel therapeutic agents. The pyrazine ring is a key structural motif found in numerous biologically active compounds, including approved drugs. This document provides detailed application notes and protocols for the synthesis and evaluation of novel antimicrobial agents derived from this compound and its close analogs. The protocols are based on established synthetic methodologies and antimicrobial screening assays.

Synthesis of Antimicrobial Agents

The primary route for elaborating this compound into potential antimicrobial agents involves the condensation of the diamine functionality with various electrophilic reagents to form fused heterocyclic systems, such as pteridines, or substitution reactions at the amino groups.

General Synthetic Pathway

The synthesis of pteridine derivatives from this compound is a common strategy to generate compounds with antimicrobial potential. Pteridines are fused pyrimidine and pyrazine rings that are known to be involved in various biological processes.

Synthesis_Workflow Precursor This compound Reaction Condensation Reaction Precursor->Reaction Dicarbonyl Dicarbonyl Compound (e.g., α-ketoesters, dialdehydes) Dicarbonyl->Reaction Pteridine Substituted Pteridine-6,7-dicarbonitrile Derivatives Reaction->Pteridine

Caption: General workflow for the synthesis of pteridine derivatives.

Experimental Protocol: Synthesis of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles

This protocol describes a one-pot reaction for the synthesis of substituted pyrazine-2,3-dicarbonitriles, which have been evaluated for their antimicrobial activity.[1][2]

Materials:

  • Alkyl isocyanide

  • Aryl/Alkyl carbonyl chloride

  • Diaminomaleonitrile (a precursor to this compound)

  • Dichloromethane (DCM)

  • Ethanol (EtOH) for crystallization

Procedure:

  • To a solution of the appropriate aryl/alkyl carbonyl chloride (1.0 mmol) in dry DCM (10 mL), add the alkyl isocyanide (1.0 mmol) at 0 °C.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add diaminomaleonitrile (1.0 mmol) to the mixture.

  • Continue stirring at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles.[1]

Antimicrobial Activity

Derivatives of pyrazine-2,3-dicarbonitrile have been shown to possess a range of antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as fungi. The activity is often dependent on the nature of the substituents on the pyrazine ring.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various pyrazine derivatives against a panel of microorganisms.

Table 1: Antimicrobial Activity of Pyrazine-2-Carbohydrazide Derivatives [3]

CompoundS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)S. typhi (µg/mL)
PH01ActiveActive--
PH02ActiveActive--
PH03ActiveActive--
PH04ActiveActive--
PH05--Active-
PH06--Active-
PH07--Active-
PH08ActiveActive--
PH09ActiveActive--
PH10ActiveActive--
PH12---200
PH14---200
Ofloxacin----
Note: Specific MIC values for active compounds were in the range of 180-230 µg/mL.

Table 2: Antimicrobial Activity of Pyrazine-2-Carboxylic Acid Derivatives [4]

CompoundE. coli (µg/mL)P. aeruginosa (µg/mL)B. subtilis (µg/mL)S. aureus (µg/mL)C. albicans (µg/mL)
P350-EffectiveEffective-
P450-EffectiveEffective3.125
P6-25EffectiveEffective-
P75025EffectiveEffective-
P95025EffectiveEffective-
P10-25EffectiveEffective3.125
Note: "Effective" indicates activity was observed, but the specific MIC is not provided in the abstract.

Table 3: Antimycobacterial Activity of N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles [5][6]

CompoundR-groupM. tuberculosis H37Rv (µg/mL)
33,4-Cl6.25
92-Cl6.25
114-CF36.25
Pyrazinamide-12.5
Isoniazid-1.5625
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds.

Materials:

  • Synthesized pyrazine derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate growth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action

While the precise mechanisms of action for many novel pyrazine derivatives are still under investigation, several general mechanisms for antimicrobial agents are known. These include inhibition of cell wall synthesis, protein synthesis, nucleic acid synthesis, and disruption of metabolic pathways or cell membrane integrity.[7][8][9] For pyrazinamide, a well-known antitubercular drug, one proposed mechanism is the inhibition of trans-translation, a process essential for mycobacterial survival.[6]

Potential Antimicrobial Targets

The following diagram illustrates the common cellular targets for antimicrobial agents, which are likely relevant for novel compounds derived from this compound.

Mechanism_of_Action cluster_bacterium Bacterial Cell CellWall Cell Wall Synthesis ProteinSynthesis Protein Synthesis (Ribosomes) NucleicAcid Nucleic Acid Synthesis (DNA/RNA) Metabolism Metabolic Pathways (e.g., Folic Acid Synthesis) CellMembrane Cell Membrane Integrity Antimicrobial Pyrazine Derivative Antimicrobial->CellWall Inhibition Antimicrobial->ProteinSynthesis Inhibition Antimicrobial->NucleicAcid Inhibition Antimicrobial->Metabolism Disruption Antimicrobial->CellMembrane Disruption

Caption: Potential mechanisms of antimicrobial action.

Conclusion

This compound and its analogs serve as valuable starting materials for the synthesis of novel heterocyclic compounds with promising antimicrobial activities. The synthetic protocols provided herein offer a basis for the generation of libraries of pyrazine derivatives. The antimicrobial screening data indicate that these compounds can exhibit potent activity against a range of pathogens, including clinically relevant bacteria and mycobacteria. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to guide the development of new and effective antimicrobial agents.

References

Laboratory procedures for handling and storing 5,6-Diaminopyrazine-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1.0 Introduction

5,6-Diaminopyrazine-2,3-dicarbonitrile (CAS No: 36023-58-2) is a chemical compound used in various research and development applications.[1][2] Its chemical structure and properties necessitate specific handling and storage procedures to ensure the safety of laboratory personnel and maintain the integrity of the compound. These application notes provide detailed protocols for the safe handling, storage, and use of this compound.

2.0 Physicochemical and Safety Data

All quantitative and qualitative data regarding this compound are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 36023-58-2[1][2][3]
Molecular Formula C₆H₄N₆[1][2][3]
Molecular Weight 160.14 g/mol [1][2][3]
Appearance Light Beige Solid[1][2]
Melting Point 332 °C[1][2]
Solubility Slightly soluble in DMSO, Methanol (with heating), and Water.[1][2]
Storage Temperature Room Temperature[1][2][3]
Storage Conditions Keep in a dark place, under an inert atmosphere, and locked up. The container should be kept tightly closed in a dry and well-ventilated place.[1][2][3][4][5]
Stability Hygroscopic[1][2]
UN Number 2811[1][4]
Hazard Class 6.1 (Toxic Solid)[1][2][4]
Packing Group III[1][2][4]

3.0 Hazard Identification and Personal Protective Equipment (PPE)

This chemical is considered hazardous.[4] Adherence to safety guidelines is critical.

3.1 GHS Hazard Statements:

  • H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[2][3]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • Signal Word: Danger.[2][3][4]

3.2 Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[4]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[4]

  • Respiratory Protection: Use a NIOSH-approved respirator or handle only within a certified chemical fume hood. Avoid breathing dust.[4][6]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][6]

4.0 Laboratory Protocols

4.1 Protocol for Receiving and Inspection

  • Upon receipt, move the package to a designated receiving area, preferably within a chemical fume hood.

  • Wear appropriate PPE (lab coat, gloves, safety glasses).

  • Carefully inspect the external packaging for any signs of damage or leaks.

  • Open the package and inspect the primary container seal for integrity.

  • Verify that the label information matches the order details and the Safety Data Sheet (SDS).

  • If any damage is noted, quarantine the package, notify the appropriate safety officer, and contact the supplier.

4.2 Protocol for Storage

  • Ensure the container is tightly sealed.[4]

  • Store the container in a designated, locked cabinet or storage area for toxic solids.[4][5]

  • The storage location must be a well-ventilated, dry area, protected from direct light.[1][3][7]

  • Store at room temperature.[1][3]

  • For long-term storage and to maintain compound integrity, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1][3]

4.3 Protocol for Handling and Weighing

  • All handling operations must be performed inside a certified chemical fume hood to avoid inhalation of dust.[4][6]

  • Ensure all required PPE is worn correctly.

  • Place a weigh boat on a calibrated analytical balance inside the fume hood.

  • Carefully transfer the required amount of the solid compound from the storage container to the weigh boat using a clean spatula.

  • Avoid generating dust during transfer.

  • Once the desired amount is weighed, securely close the primary container.

  • Clean any residual powder from the spatula, balance, and work surface using appropriate decontamination procedures.

4.4 Protocol for Solution Preparation

  • Given the compound's slight solubility, select an appropriate solvent (e.g., DMSO, Methanol).[1][2]

  • In a chemical fume hood, add the weighed solid to a suitable glass vessel.

  • Add the solvent incrementally while stirring.

  • If using methanol, gentle heating may be required to aid dissolution.[1] Use a temperature-controlled hot plate and monitor the process to avoid boiling.

  • Once dissolved, the solution is ready for experimental use.

4.5 Protocol for Spills and Exposure

  • Spill:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with an appropriate cleaning agent.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][6]

4.6 Protocol for Waste Disposal

  • All waste material, including empty containers, contaminated PPE, and spilled material, must be considered hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed hazardous waste container.

  • Dispose of the waste through an approved and licensed waste disposal contractor, following all local, state, and federal regulations.[4][6]

5.0 Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling and storage of this compound in a laboratory setting.

G cluster_storage Storage & Preparation cluster_handling Handling Workflow (in Fume Hood) cluster_disposal Post-Experiment Receive Receive Compound Inspect Inspect Container (Check for damage/leaks) Receive->Inspect Store Store Compound (Room Temp, Inert Gas, Dark, Locked, Tightly Sealed) Inspect->Store Retrieve Retrieve from Storage Store->Retrieve Weigh Weighing & Solution Prep (Wear Full PPE) Retrieve->Weigh Experiment Use in Experiment Weigh->Experiment Decontaminate Decontaminate Glassware & Work Area Experiment->Decontaminate Dispose Dispose of Waste (Approved Plant) Experiment->Dispose Decontaminate->Dispose

Caption: Safe handling and storage workflow for this compound.

References

Application Notes and Protocols for the Use of 5,6-Diaminopyrazine-2,3-dicarbonitrile in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

5,6-Diaminopyrazine-2,3-dicarbonitrile is a versatile heterocyclic compound that serves as a crucial precursor in the synthesis of advanced materials for organic light-emitting diodes (OLEDs). While not typically used as a primary active component in its base form, its derivatives are integral to the development of high-performance emitters, particularly for thermally activated delayed fluorescence (TADF) applications. The electron-deficient pyrazine ring, enhanced by the dicarbonitrile groups, makes it an excellent building block for creating molecules with tailored electronic properties. These materials are pivotal for achieving high quantum efficiencies and tuning emission colors in OLED devices. This document provides detailed application notes and experimental protocols for the synthesis of a key derivative and the subsequent fabrication of an OLED device.

Introduction

Pyrazine-2,3-dicarbonitrile derivatives are recognized for their potential in various applications, including bioactive substances and electroluminescent materials.[1] In the field of OLEDs, the strong electron-withdrawing nature of the pyrazine-dicarbonitrile core is leveraged to construct donor-acceptor (D-A) type molecules. This architecture is fundamental for developing TADF emitters, which can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. This compound is a key starting material for creating more complex, functional molecules for these applications.[2]

This document outlines the synthesis of a functional derivative from this compound and provides a general protocol for the fabrication of a multi-layer OLED device.

Synthesis of a Functional Derivative: 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile

A common synthetic route involves the conversion of this compound to 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile, a compound with strong electron-deficient properties suitable for use in electronic materials.[3]

Materials and Equipment
  • This compound (starting material)

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Vacuum filtration apparatus

  • Standard laboratory glassware

  • Purification system (e.g., vacuum sublimation or column chromatography)

Experimental Protocol
  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), add this compound to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition of Reagent: Add an excess of thionyl chloride to the flask. The reaction can also be performed in an anhydrous solvent.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Work-up: After cooling to room temperature, carefully quench the excess thionyl chloride (e.g., by slow addition to ice-water). The crude product will precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash with a suitable solvent (e.g., water, followed by a non-polar organic solvent).

  • Purification: The crude product can be purified by vacuum sublimation at 150–200 °C to yield light yellow crystals of 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile.[3]

Characterization

The synthesized compound should be characterized to confirm its identity and purity using techniques such as:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Elemental Analysis: To confirm the elemental composition.

OLED Device Fabrication Protocol

This section describes a general protocol for the fabrication of a solution-processed OLED using a pyrazine-dicarbonitrile-based TADF emitter.

Materials and Equipment
  • Indium tin oxide (ITO)-coated glass substrates

  • Organic solvents (e.g., chlorobenzene, chloroform)[4]

  • Host material (e.g., poly(N-vinylcarbazole) - PVK)[4]

  • Electron transport material (e.g., 1,3-Bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazo-5-yl]benzene - OXD-7)[4]

  • Pyrazine-dicarbonitrile based TADF emitter

  • Metal for cathode (e.g., Mg:Ag or LiF/Al)

  • Spin coater

  • Vacuum thermal evaporator

  • Glovebox system with an inert atmosphere

  • Device characterization equipment (e.g., source meter, photometer)

Experimental Workflow

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_layers Layer Deposition (Spin Coating) cluster_cathode Cathode Deposition cluster_encap Encapsulation & Testing sub_clean ITO Substrate Cleaning sub_treat Plasma Treatment sub_clean->sub_treat htl Hole Transport Layer (HTL) Deposition sub_treat->htl eml Emissive Layer (EML) (Host:Emitter Doping) htl->eml etl Electron Transport Layer (ETL) Deposition eml->etl cathode Thermal Evaporation of Cathode (e.g., LiF/Al) etl->cathode encap Device Encapsulation cathode->encap test Electroluminescence Characterization encap->test

Caption: General workflow for OLED device fabrication.
Step-by-Step Protocol

  • Substrate Preparation:

    • Clean ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun.

    • Treat the ITO surface with oxygen plasma to improve the work function and enhance hole injection.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of an appropriate HTL material (e.g., PEDOT:PSS) in a suitable solvent.

    • Spin-coat the HTL solution onto the ITO substrate in a glovebox.

    • Anneal the substrate at a specified temperature to remove the solvent.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the host material (e.g., PVK) and the pyrazine-dicarbonitrile based emitter in a solvent like chlorobenzene. The doping concentration of the emitter can be varied (e.g., 5-10 wt%).[4]

    • Spin-coat the EML solution onto the HTL.

    • Anneal the substrate to form a uniform film.

  • Electron Transport Layer (ETL) Deposition:

    • Prepare a solution of the ETL material (e.g., OXD-7) in a suitable solvent.[4]

    • Spin-coat the ETL solution onto the EML.

    • Anneal the substrate.

  • Cathode Deposition:

    • Transfer the substrate to a vacuum thermal evaporator.

    • Deposit a thin layer of LiF followed by a thicker layer of Al under high vacuum (< 10⁻⁶ Torr) to form the cathode.

  • Encapsulation and Characterization:

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.

    • Measure the current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence (EL) spectrum of the device.

Quantitative Data and Performance

While specific data for OLEDs using this compound is not available, performance data for devices employing its derivatives or similar pyrazine-dicarbonitrile structures are summarized below. These values demonstrate the potential of this class of materials in OLED applications.

Emitter TypeHostMax. EQE (%)Emission Peak (nm)ColorReference
Pyridine-3,5-dicarbonitrile derivativeCBP9.8600Orange-Red[5]
Pyridine-3,5-dicarbonitrile derivative-21.6 (nondoped)-Greenish-Yellow[6]
Pyridine-3,5-dicarbonitrile derivative-26.2-Orange-Red[6]
Dibenzo[a,c]phenazine-11,12-dicarbonitrile derivative-23.0-Deep-Red/NIR[7]
Pyrido[2,3-b]pyrazine derivative-20.0-Yellow[8]
Pyrido[2,3-b]pyrazine derivative-15.4-Orange[8]

Signaling Pathways and Energy Levels

The performance of a material in an OLED is critically dependent on its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For D-A type TADF emitters, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) is essential for efficient reverse intersystem crossing (RISC).

Energy_Level_Diagram cluster_levels Energy Level Diagram cluster_process TADF Mechanism HOMO_Host HOMO (Host) LUMO_Host LUMO (Host) HOMO_Emitter HOMO (Emitter) S0 S0 LUMO_Emitter LUMO (Emitter) S1 S1 S0->S1 Excitation S1->S0 Fluorescence T1 T1 S1->T1 ISC T1->S1 RISC (ΔE_ST)

Caption: Energy levels and TADF mechanism in an OLED.

The HOMO and LUMO levels of pyrazine-dicarbonitrile derivatives can be tuned by modifying the donor and acceptor moieties.[9] Electrochemical measurements, such as cyclic voltammetry, are used to determine these energy levels experimentally. For instance, the reduction potentials of 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile have been measured at -0.01 V and -1.02 V (vs Ag/AgCl in MeCN), indicating its strong electron-accepting nature.[3] The HOMO and LUMO levels of various pyrido[2,3-b]pyrazine derivatives have been reported in the range of -5.34 to -5.97 eV and -3.61 to -3.70 eV, respectively.[9]

Conclusion

This compound is a valuable precursor for synthesizing high-performance materials for OLEDs. Its derivatives have demonstrated significant potential as TADF emitters, enabling efficient devices with tunable emission colors from blue to near-infrared. The protocols and data presented here provide a comprehensive guide for researchers and scientists working on the development of novel materials and devices in the field of organic electronics. Further research into new derivatives and device architectures based on this core structure is expected to lead to continued advancements in OLED technology.

References

Application Notes and Protocols: Synthesis of Pyrazinamide Analogues from Pyrazine-Dicarbonitrile Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrazinamide analogues, a critical class of compounds in tuberculosis research, utilizing pyrazine-dicarbonitrile precursors. The methodologies outlined enable the selective functionalization of the pyrazine ring, offering a versatile platform for the development of novel anti-tubercular agents.

Introduction

Pyrazinamide is a first-line antitubercular drug, and the synthesis of its analogues is of significant interest for overcoming drug resistance and improving therapeutic efficacy. Pyrazine-dicarbonitriles serve as versatile starting materials, allowing for the strategic introduction of pharmacophoric groups. A key synthetic challenge lies in the selective transformation of one nitrile group into a carboxamide, the hallmark of pyrazinamide, while preserving or further functionalizing the second nitrile group. This document details a robust protocol for this selective hydrolysis and subsequent derivatization.

Synthetic Workflow Overview

The overall synthetic strategy involves a two-step process:

  • Selective Mono-hydrolysis: A pyrazine-dicarbonitrile precursor is subjected to controlled partial hydrolysis to selectively convert one nitrile group into a primary carboxamide, yielding a cyanopyrazine-carboxamide intermediate.

  • Further Derivatization (Optional): The resulting intermediate can be further modified. For instance, the remaining nitrile group can be hydrolyzed to a carboxylic acid, or other substituents on the pyrazine ring can be introduced or modified to generate a library of pyrazinamide analogues.

SynthesisWorkflow start Pyrazine-Dicarbonitrile Precursor intermediate Cyanopyrazine-Carboxamide Intermediate start->intermediate Selective Mono-hydrolysis final_product Pyrazinamide Analogue intermediate->final_product Further Derivatization (e.g., amination, hydrolysis)

Caption: General workflow for the synthesis of pyrazinamide analogues.

Experimental Protocols

Key Experiment: Selective Mono-hydrolysis of 3-Chloropyrazine-2-carbonitrile

This protocol details the selective conversion of a nitrile to a carboxamide on the pyrazine ring.[1]

Materials:

  • 3-Chloropyrazine-2-carbonitrile

  • Hydrogen peroxide (30% solution)

  • Sodium hydroxide (8% w/v solution)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a stirrer and a thermometer, prepare a mixture of 195 mL of deionized water and 29 mL of 30% hydrogen peroxide.

  • Adjust the pH of the solution to 9 by the dropwise addition of an 8% (w/v) sodium hydroxide solution.

  • Heat the mixture to 50°C.

  • Add 104 mmol of 3-chloropyrazine-2-carbonitrile portion-wise over 30 minutes, maintaining the temperature at 50°C.

  • After the addition is complete, continue stirring the reaction mixture at 50°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum to yield 3-chloropyrazine-2-carboxamide.

Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamide Analogues

This protocol describes the synthesis of N-substituted pyrazinamide analogues from an amino-substituted pyrazine-2-carboxylic acid precursor, which can be obtained from the corresponding cyano-carboxamide intermediate via hydrolysis of the nitrile and reduction of a nitro group or other appropriate functional group transformations.

Materials:

  • 3-Aminopyrazine-2-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Substituted amine (e.g., benzylamine, aniline derivatives)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • To a microwave reaction tube, add 1.44 mmol of 3-aminopyrazine-2-carboxylic acid and 1.88 mmol of CDI in 2 mL of anhydrous DMSO.

  • Allow the mixture to react for 5-10 minutes at room temperature until the evolution of CO2 gas ceases.

  • Add 2.15 mmol of the desired substituted amine to the reaction mixture.

  • Seal the tube and heat the reaction in a microwave reactor at 120°C for 30 minutes.

  • After cooling, the reaction mixture can be purified by an appropriate method, such as preparative flash chromatography, to isolate the desired N-substituted 3-aminopyrazine-2-carboxamide.

Data Presentation

The following table summarizes the yields of various N-substituted 3-aminopyrazine-2-carboxamides synthesized using the microwave-assisted protocol.

Compound IDR-group on Amide NitrogenYield (%)
1 Benzyl91
2 2-Methylbenzyl91
3 3-Methylbenzyl78
4 4-Methylbenzyl69
5 2,4-Dimethoxybenzyl26
6 3,4-Dichlorobenzyl79
7 3-(Trifluoromethyl)benzyl74

Signaling Pathway Context (Hypothetical)

While the provided data focuses on chemical synthesis, pyrazinamide's mechanism of action is a topic of intense research. It is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme. POA is thought to disrupt membrane potential and inhibit trans-translation. The development of novel analogues may target this or other pathways.

SignalingPathway PZA Pyrazinamide Analogue (Prodrug) Active_Drug Active Metabolite (e.g., POA analogue) PZA->Active_Drug Bacterial Enzyme Target Mycobacterial Target (e.g., Membrane, Ribosome) Active_Drug->Target Inhibition/ Disruption Effect Bactericidal Effect Target->Effect

Caption: Putative mechanism of action for pyrazinamide analogues.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Diaminopyrazine-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5,6-diaminopyrazine-2,3-dicarbonitrile. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed guidance to navigate the synthesis of this crucial heterocyclic compound. Here, you will find a comprehensive troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance your experimental success and improve product yield.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the condensation of diaminomaleonitrile (DAMN) with a glyoxal equivalent.

Issue Potential Causes Recommended Solutions
Low or No Product Yield 1. Incomplete Reaction: The initial condensation or subsequent cyclization and oxidation may not have proceeded to completion. 2. Suboptimal Reaction Conditions: The choice of solvent, pH, temperature, or catalyst may not be ideal for the specific reaction. 3. Degradation of Reactants or Product: Diaminomaleonitrile (DAMN) can be unstable, and the product may be sensitive to harsh workup conditions. 4. Side Reactions: Competing reactions can consume starting materials, reducing the yield of the desired product.1. Extend Reaction Time/Increase Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature to drive the reaction to completion. Ensure efficient stirring. 2. Optimize Reaction Conditions:     - Solvent: Screen different solvents. While alcohols like ethanol or methanol are common, aprotic solvents could be an alternative.     - pH Control: The reaction can be sensitive to pH. An acidic catalyst (e.g., acetic acid) is often used.[1] Experiment with the amount of acid to find the optimal pH. 3. Handle Reagents with Care: Use fresh, high-purity DAMN. Avoid overly acidic or basic conditions during the workup process if the product shows signs of degradation. 4. Minimize Side Reactions: Identify potential side products and adjust conditions to disfavor their formation. For instance, controlling the stoichiometry of reactants is crucial.
Product is a Dark, Intractable Tar or Oil 1. Polymerization: Glyoxal and DAMN can be prone to polymerization under certain conditions. 2. Extensive Side Reactions: A complex mixture of side products can result in a tarry consistency. 3. Presence of Highly Colored Impurities: Even small amounts of certain byproducts can lead to a dark-colored product.1. Control Temperature and Concentration: Run the reaction at a lower temperature and in a more dilute solution to minimize polymerization. 2. Purification: Attempt to extract the desired product from the tar using a suitable solvent. Column chromatography may be necessary. 3. Decolorization: During workup, after dissolving the crude product, treatment with activated charcoal can help remove colored impurities.[1]
Difficulty in Product Purification 1. Co-crystallization of Impurities: Side products with similar solubility to the desired product can be difficult to remove by recrystallization alone. 2. Product is a Mixture of Isomers: If an unsymmetrical glyoxal derivative is used, isomeric products may form that are challenging to separate. 3. Product is Contaminated with Unreacted Starting Materials: Incomplete reaction can lead to contamination with starting materials.1. Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful purification technique. A silica gel column with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) can be effective. 2. Chromatographic Separation: For isomeric mixtures, High-Performance Liquid Chromatography (HPLC) or careful column chromatography may be required. 3. Recrystallization: Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.
Formation of Unexpected Byproducts 1. Imidazole Formation: Reactions of dicarbonyl compounds with ammonia or amines can sometimes lead to imidazole derivatives as byproducts. 2. Self-Condensation of Glyoxal: Glyoxal can undergo self-condensation reactions, especially under basic conditions.1. Control of Reaction Conditions: Careful control of pH and temperature can help to favor the formation of the pyrazine ring over other heterocyclic systems. 2. Stoichiometry and Temperature Control: Maintain a low reaction temperature and carefully control the stoichiometry of the reactants.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and versatile method for synthesizing pyrazine-2,3-dicarbonitrile derivatives is the condensation of diaminomaleonitrile (DAMN) with a 1,2-dicarbonyl compound. For the synthesis of this compound, the logical choice for the dicarbonyl component is glyoxal or a protected glyoxal derivative. The reaction typically proceeds through a dihydropyrazine intermediate which is subsequently oxidized to the aromatic pyrazine.

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction progress. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.

Q3: What are the key parameters to control for improving the yield?

A3: To improve the yield, focus on optimizing the following parameters:

  • Purity of Starting Materials: Ensure you are using high-purity diaminomaleonitrile and glyoxal.

  • Reaction Temperature: The optimal temperature is crucial. It should be high enough to drive the reaction to completion but not so high as to cause degradation or excessive side reactions.

  • pH/Catalyst: The amount of acidic or basic catalyst can significantly influence the reaction rate and selectivity.

  • Reaction Time: Allow sufficient time for the reaction to go to completion, as monitored by TLC.

  • Work-up and Purification: Minimize product loss during extraction and purification steps.

Q4: What are the best methods for purifying the final product?

A4: The primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is an effective technique for purifying solid products. The choice of solvent is critical for successful purification.

  • Column Chromatography: For complex mixtures or when recrystallization is not sufficient, column chromatography using silica gel is recommended.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar pyrazine-2,3-dicarbonitrile derivatives. Optimization may be required for specific laboratory conditions.

Materials:

  • Diaminomaleonitrile (DAMN)

  • Glyoxal (40% aqueous solution)

  • Glacial Acetic Acid

  • Ethanol

  • Activated Charcoal

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diaminomaleonitrile (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add an equimolar amount of glyoxal (1 equivalent) to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure.

  • Dissolve the crude product in a suitable solvent (e.g., hot ethanol or dichloromethane).

  • Add a small amount of activated charcoal to decolorize the solution and heat for a short period.

  • Filter the hot solution to remove the charcoal.

  • Allow the filtrate to cool slowly to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Comparison of Reaction Conditions for Substituted Pyrazine-2,3-dicarbonitrile Synthesis
Product Dicarbonyl Compound Solvent Catalyst/Additive Temperature Yield Reference
5,6-Dimethylpyrazine-2,3-dicarbonitrileBiacetylWaterCopper-salen/SBA-15--[2]
5,6-Diphenylpyrazine-2,3-dicarbonitrileBenzilEthanol/WaterAcetic Acid348 K (overnight)70%[1]
5-Chloro-6-methylpyrazine-2,3-dicarbonitrile intermediatePyruvic AcidMethanolHydrochloric AcidRoom Temperature-[3]

Visualizations

Diagram 1: General Synthesis Pathway

G DAMN Diaminomaleonitrile (DAMN) Intermediate Dihydropyrazine Intermediate DAMN->Intermediate + Glyoxal Glyoxal Glyoxal->Intermediate Product This compound Intermediate->Product [O] Oxidation Oxidation (e.g., air)

Caption: General reaction scheme for the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Optimize_Conditions Optimize Reaction Conditions Incomplete->Optimize_Conditions No Extend_Time Extend Reaction Time / Increase Temp. Incomplete->Extend_Time Yes Check_Purity Check Starting Material Purity Optimize_Conditions->Check_Purity Success Improved Yield Extend_Time->Success Impure Impure Starting Materials Check_Purity->Impure Purify_Reactants Purify/Use Fresh Reactants Impure->Purify_Reactants Yes Check_Workup Review Workup & Purification Impure->Check_Workup No Purify_Reactants->Success Loss Product Loss During Workup Check_Workup->Loss Modify_Workup Modify Extraction/Purification Loss->Modify_Workup Yes Loss->Success No Modify_Workup->Success

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Diagram 3: Relationship between Key Reaction Parameters

G Yield Yield Purity Purity Temperature Temperature Temperature->Yield Side_Reactions Side Reactions Temperature->Side_Reactions Time Reaction Time Time->Yield Solvent Solvent Solvent->Yield Catalyst Catalyst/pH Catalyst->Yield Catalyst->Side_Reactions Side_Reactions->Yield Side_Reactions->Purity

Caption: Interplay of reaction parameters affecting yield and purity.

References

Common side reactions in the synthesis of substituted pyrazines and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted pyrazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions and their prevention during experimental procedures.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of substituted pyrazines in a question-and-answer format.

Issue 1: Low Yield of the Desired Pyrazine Product

Question: My pyrazine synthesis is resulting in a consistently low yield. What are the common causes and how can I improve it?

Answer: Low yields are a frequent challenge in pyrazine synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Common Causes and Solutions:

  • Incomplete Reaction: The initial condensation or the final oxidation step may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. Consider extending the reaction time or moderately increasing the temperature.[1][2]

  • Suboptimal Reaction Conditions: The choice of solvent, base, catalyst, and temperature is critical and can significantly impact the yield.

    • Solution: Screen different solvents and bases. For instance, in some dehydrogenative coupling reactions, potassium hydride (KH) has proven more effective than other bases.[2] The catalyst loading should also be optimized.[2] Excessively high temperatures (>450°C) can lead to the degradation of the pyrazine ring, while temperatures that are too low (<300°C in some gas-phase reactions) may result in incomplete dehydrogenation, yielding piperazine byproducts.[2][3]

  • Purity of Starting Materials: Impurities in the starting materials, such as α-dicarbonyl compounds or 1,2-diamines, can lead to unwanted side reactions.[1] α-amino ketones, in particular, can be unstable.

    • Solution: Ensure the purity of your starting materials. Recrystallize or purify them if necessary before use.

  • Product Loss During Workup and Purification: The desired pyrazine can be lost during extraction and purification steps.

    • Solution: Perform multiple extractions with a suitable solvent to ensure complete recovery from the aqueous phase.[4] Evaluate your purification method; if significant loss is observed during column chromatography, consider alternative methods like distillation for volatile pyrazines or recrystallization for solid products.[1]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Check Purity & Stoichiometry of Starting Materials start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK solution Solution Implemented check_reagents->solution Impurities or Incorrect Ratios Found evaluate_workup Evaluate Workup & Purification optimize_conditions->evaluate_workup Conditions Optimized analyze_byproducts Analyze Byproducts optimize_conditions->analyze_byproducts Low Yield Persists evaluate_workup->solution Product Loss Identified analyze_byproducts->optimize_conditions Byproducts Identified, Adjust Conditions

Caption: A flowchart for troubleshooting low yields in pyrazine synthesis.

Issue 2: Formation of Multiple Products (Lack of Regioselectivity)

Question: I am attempting to synthesize an unsymmetrically substituted pyrazine and am obtaining a mixture of regioisomers. How can I improve the regioselectivity?

Answer: The formation of multiple products is a classic problem when synthesizing unsymmetrical pyrazines, especially through the self-condensation of two different α-amino ketones. This approach typically yields a statistical mixture of the two symmetrical pyrazines and the desired unsymmetrical pyrazine.

Prevention Strategies:

  • Stepwise Synthesis: The most effective way to avoid a mixture of regioisomers is to employ a stepwise synthetic strategy. This involves the controlled reaction of one precursor followed by the introduction of the second, preventing self-condensation. A "telescoped" procedure, where the intermediate is not isolated, can be an efficient approach.[5][6]

  • Choice of Synthetic Method: Certain synthetic routes are inherently more selective. For example, the reaction of an α-diazo oxime ether with a 2H-azirine has been shown to produce highly substituted unsymmetrical pyrazines with good to excellent yields.

Logical Diagram for Regioisomer Formation

regioisomer_formation cluster_reactants Reactants cluster_products Products A α-Amino Ketone A AA Symmetrical Pyrazine A-A A->AA Self-condensation AB Unsymmetrical Pyrazine A-B A->AB Cross-condensation B α-Amino Ketone B BB Symmetrical Pyrazine B-B B->BB Self-condensation B->AB

Caption: Formation of a product mixture in one-pot synthesis of unsymmetrical pyrazines.

Issue 3: Incomplete Oxidation of Dihydropyrazine Intermediate

Question: My final product appears to be a mixture of the desired pyrazine and the dihydropyrazine intermediate. How can I ensure complete oxidation?

Answer: Many classical pyrazine syntheses, such as the Gutknecht and Staedel-Rugheimer methods, proceed through a dihydropyrazine intermediate which must be oxidized to the aromatic pyrazine.[1][7] Incomplete oxidation is a common reason for low yields and impure products.

Solutions:

  • Choice of Oxidizing Agent: While air oxidation is sufficient for some substrates, it can be slow and inefficient for others.[8] Stronger oxidizing agents can be employed to drive the reaction to completion.

    • Common Oxidizing Agents: Copper(II) sulfate, mercury(I) oxide, or manganese dioxide are often used.[8] A "vanadate anion-pyrazine-2-carboxylic acid" system with H2O2 in the air has also been reported for oxidation reactions.[9]

  • Reaction Conditions: Ensure that the reaction conditions are suitable for the chosen oxidizing agent. This may involve adjusting the temperature or pH.

  • Monitoring the Reaction: Use TLC or GC-MS to monitor the disappearance of the dihydropyrazine intermediate and the formation of the pyrazine product.

Reaction Pathway: Dihydropyrazine Oxidation

dihydropyrazine_oxidation dihydropyrazine Dihydropyrazine Intermediate pyrazine Aromatic Pyrazine dihydropyrazine->pyrazine Oxidation (e.g., Air, CuSO4, MnO2) pyrazine->dihydropyrazine Reduction (incomplete reaction)

Caption: Equilibrium between dihydropyrazine and the oxidized pyrazine product.

Issue 4: Formation of Imidazole Byproducts

Question: I am observing imidazole derivatives, such as 4-methylimidazole, as significant impurities in my reaction. What is the cause and how can I prevent this?

Answer: The formation of imidazole byproducts is particularly common in reactions involving cellulosic-derived sugars and an ammonia source, such as ammonium hydroxide.[10][11] 4-Methylimidazole is formed from the interaction of ammonia with reducing sugars, where α-dicarbonyl compounds like methylglyoxal act as precursors.[12]

Prevention and Removal Strategies:

  • Control of Reaction Conditions: Higher concentrations of sugar and ammonia, elevated temperatures, and longer reaction times can increase the formation of 4-methylimidazole.[10][13] Careful optimization of these parameters can help minimize its formation.

  • Purification Strategy: If imidazole byproducts are formed, they can be removed during workup and purification.

    • Liquid-Liquid Extraction (LLE): Imidazoles are generally more polar than pyrazines. Using a less polar solvent like hexane for LLE can selectively extract the pyrazine, leaving the imidazole derivatives in the aqueous phase.[4] Solvents like methyl-t-butyl ether (MTBE) or ethyl acetate are more likely to co-extract 4-methylimidazole.[4]

    • Column Chromatography: Passing the crude product through a silica gel column can effectively remove imidazole impurities, as they are retained on the polar stationary phase.[1][4]

    • Distillation: For volatile pyrazines, distillation can separate them from non-volatile imidazole byproducts.[4]

Simplified Formation Pathway of 4-Methylimidazole

imidazole_formation sugars Reducing Sugars dicarbonyls α-Dicarbonyls (e.g., Methylglyoxal) sugars->dicarbonyls Degradation imidazole 4-Methylimidazole dicarbonyls->imidazole ammonia Ammonia Source (e.g., NH4OH) ammonia->imidazole

Caption: Key precursors leading to the formation of 4-methylimidazole.

Quantitative Data Summary

The following tables summarize quantitative data on the optimization of experimental conditions for the synthesis of substituted pyrazines, highlighting the impact of various parameters on reaction yield.

Table 1: Effect of Solvent on the Enzymatic Synthesis of Pyrazinamide Derivatives [14]

Solventlog PYield (%)
tert-Amyl alcohol1.381.7 ± 1.2
Isobutanol0.872.3 ± 0.9
Isopropanol0.365.4 ± 1.1
Ethanol-0.358.6 ± 1.5
Methanol-0.735.2 ± 1.3
Acetonitrile-0.321.8 ± 0.8
Tetrahydrofuran (THF)0.515.6 ± 0.5
Dichloromethane1.312.4 ± 0.7
2-Methyltetrahydrofuran1.09.8 ± 0.4
Dimethyl sulfoxide (DMSO)-1.38.1 ± 0.6
Reaction Conditions: Pyrazine-2-carboxylate and benzylamine in a continuous flow reactor at 45°C.

Table 2: Optimization of Reaction Conditions for the Synthesis of 2,5-Diphenylpyrazine via Dehydrogenative Coupling [15]

EntryCatalystBase (3 mol%)SolventTemp (°C)Time (h)Yield (%)
1Mn pincer complex (2 mol%)KHToluene1502499
2Mn pincer complex (2 mol%)KHTHF1502490
3Mn pincer complex (2 mol%)KH1,4-Dioxane1502495
4Mn pincer complex (2 mol%)KHToluene12524>99
5Mn pincer complex (2 mol%)KHToluene15012>99
6Mn pincer complex (2 mol%)tBuOKToluene1502440
7Mn pincer complex (2 mol%)NaOMeToluene1502420
Reaction Conditions: 2-Phenylglycinol (0.5 mmol) as substrate.

Experimental Protocols

This section provides detailed methodologies for key experiments in pyrazine synthesis, with a focus on minimizing common side reactions.

Protocol 1: Gutknecht Pyrazine Synthesis (General Procedure)[2][8][16]

The Gutknecht synthesis involves the self-condensation of α-amino ketones, which are often generated in situ from the reduction of α-oximino ketones.

Step 1: Synthesis of the α-Oximino Ketone

  • Dissolve the starting ketone in a suitable solvent (e.g., ethanol or acetic acid).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a source of nitrous acid (e.g., sodium nitrite in the presence of hydrochloric acid) while maintaining the low temperature.

  • Stir the reaction mixture until the formation of the α-oximino ketone is complete (monitor by TLC).

  • Isolate the α-oximino ketone product.

Step 2: Reduction to the α-Amino Ketone and Dimerization

  • Reduce the isolated α-oximino ketone to the corresponding α-amino ketone. Common reducing agents include zinc powder in acetic acid or catalytic hydrogenation.

  • The α-amino ketone will often dimerize in situ to form the dihydropyrazine intermediate.

Step 3: Oxidation to the Pyrazine

  • To the solution containing the dihydropyrazine intermediate, add an oxidizing agent such as copper(II) sulfate or bubble air through the solution.

  • Heat the reaction mixture if necessary to drive the oxidation to completion.

  • After cooling, neutralize the reaction mixture and extract the pyrazine product with a suitable organic solvent.

  • Purify the crude product by distillation or column chromatography.

Prevention Note: The α-amino ketone intermediate can be unstable. Generating it in situ and allowing it to dimerize directly can improve the overall yield by minimizing its degradation.

Protocol 2: Stepwise Synthesis of an Unsymmetrical Pyrazine (Telescoped Procedure)[5][6]

This protocol is adapted from a telescoped procedure for the synthesis of symmetrical and unsymmetrical pyrazines and is designed to improve regioselectivity by avoiding the simultaneous presence of two different self-condensing precursors.

Step 1: Formation of the Amino Diol

  • In a sealed tube, combine the first 1,2-amino alcohol with a slight excess of the epoxide.

  • Add a catalytic amount of LiBr and heat the reaction at 80°C for several days, monitoring for the consumption of the amino alcohol by TLC.

  • After cooling, dissolve the crude amino diol mixture in dichloromethane (CH2Cl2).

Step 2: Oxidation and Cyclization

  • In a separate flask, prepare a solution of oxalyl chloride in CH2Cl2 and cool to -78°C.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) in CH2Cl2.

  • Add the crude amino diol solution from Step 1 to the activated DMSO solution, maintaining a low temperature (between -20°C and -40°C).

  • After 2 hours, add triethylamine to the reaction mixture.

  • Warm the reaction to room temperature and quench with water. Extract the aqueous layer with CH2Cl2.

  • Combine the organic extracts and dry over sodium sulfate.

  • To the dried organic solution, add absolute ethanol and hydroxylamine hydrochloride (NH2OH·HCl).

  • Heat the mixture to distill off the CH2Cl2 and then reflux overnight.

  • Concentrate the resulting solution and purify the crude unsymmetrical pyrazine by column chromatography.

Protocol 3: Purification of Pyrazines by Packed Silica Column to Remove Imidazole Byproducts[1][4]

This protocol is specifically for the removal of polar imidazole byproducts from a crude pyrazine mixture in an organic solvent.

  • Prepare a short column (e.g., 60 x 10 mm) packed with 5-7 g of silica gel.

  • Concentrate the organic extract (e.g., in dichloromethane or a hexane/ethyl acetate mixture) containing the crude pyrazine and imidazole impurities.

  • Load the concentrated extract onto the top of the silica column.

  • Elute the column with a relatively non-polar solvent system, such as hexane or a 90:10 mixture of hexane:ethyl acetate.

  • Collect fractions (e.g., every 20 mL) and analyze them by GC-MS or TLC to identify the fractions containing the purified pyrazine. The more polar imidazole impurities will be retained on the silica gel.

  • Combine the pure fractions and evaporate the solvent to obtain the purified pyrazine product.

References

Technical Support Center: Optimizing Aminodehalogenation of Chloropyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the aminodehalogenation of chloropyrazines.

Frequently Asked Questions (FAQs)

Q1: What is the most common palladium-catalyzed reaction used for the aminodehalogenation of chloropyrazines?

The most common and versatile method is the Buchwald-Hartwig amination. This reaction utilizes a palladium catalyst, a phosphine ligand, and a base to couple an amine with a chloropyrazine, forming a new carbon-nitrogen bond. It is widely adopted due to its broad substrate scope and functional group tolerance, which is particularly important in the synthesis of complex molecules for pharmaceuticals.

Q2: Why is the aminodehalogenation of chloropyrazines often challenging?

Chloropyrazines, like other aryl chlorides, are generally less reactive than the corresponding aryl bromides or iodides. The primary challenge lies in the oxidative addition step of the catalytic cycle, where the C-Cl bond is broken and the pyrazine moiety adds to the palladium(0) catalyst.[1] This step is often the rate-limiting step and can be sluggish, requiring carefully optimized reaction conditions to achieve good yields.

Q3: What are the key components of a successful Buchwald-Hartwig reaction for chloropyrazines?

A typical Buchwald-Hartwig reaction for chloropyrazines involves the following key components:

  • Palladium Precatalyst: A source of palladium(0) is essential. While various sources can be used, modern pre-catalysts are often preferred for their stability and efficiency in generating the active catalytic species.

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for facilitating the challenging oxidative addition of the C-Cl bond and promoting the reductive elimination of the final product.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.

  • Solvent: Anhydrous, deoxygenated solvents are necessary to prevent catalyst deactivation and unwanted side reactions.

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to protect the sensitive palladium(0) catalyst from oxygen.

Q4: Can aminodehalogenation of chloropyrazines occur without a palladium catalyst?

Yes, under certain conditions, a direct nucleophilic aromatic substitution (SNAr) can occur, especially with highly reactive amines or at elevated temperatures. For instance, the reaction of chloropyrazine with morpholine can proceed in DMSO at 130°C without a catalyst.[2] The pyrazine ring is electron-deficient, which can facilitate nucleophilic attack, but for a broader range of substrates and milder conditions, palladium catalysis is generally more reliable and efficient.

Troubleshooting Guide

Problem 1: Low or No Conversion of the Chloropyrazine Starting Material

Possible Cause Troubleshooting Steps
Inactive Catalyst Use a Pre-catalyst: Instead of palladium sources like Pd(OAc)₂, which can be unreliable, consider using a well-defined palladium pre-catalyst that efficiently generates the active Pd(0) species. • Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can improve conversion.
Ineffective Ligand Select a Bulky, Electron-Rich Ligand: Standard phosphine ligands are often ineffective for C-Cl bond activation. Use specialized Buchwald-Hartwig ligands such as XPhos, RuPhos, or BrettPhos, which are designed for challenging couplings.
Insufficiently Strong Base Use a Stronger Base: Sodium tert-butoxide (NaOtBu) is a common and effective base. If your substrate is sensitive to strong bases, you may need to screen other options like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃), though this may require higher temperatures or a more active catalyst system.
Low Reaction Temperature Increase the Temperature: The oxidative addition of the C-Cl bond often requires elevated temperatures, typically in the range of 80-120°C.
Presence of Oxygen or Moisture Ensure Inert Atmosphere: Thoroughly degas the solvent and ensure the reaction is set up and run under a strictly inert atmosphere of argon or nitrogen. Oxygen can irreversibly deactivate the Pd(0) catalyst. • Use Anhydrous Reagents and Solvent: Ensure all reagents and the solvent are scrupulously dry.

Problem 2: Significant Formation of Hydrodehalogenation Side Product

Hydrodehalogenation is the replacement of the chlorine atom with a hydrogen atom, resulting in the parent pyrazine.

Possible Cause Troubleshooting Steps
Slow Reductive Elimination Optimize Ligand Choice: The choice of ligand can influence the rate of reductive elimination. Screening different bulky, electron-rich ligands can help to favor the desired C-N bond formation over competing side reactions.
Reaction with Trace Water Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are thoroughly dried. The presence of water can lead to the formation of palladium hydride species that promote hydrodehalogenation.
β-Hydride Elimination from Amine Modify Amine Structure (if possible): If the amine substrate has β-hydrogens, β-hydride elimination from the palladium-amido complex can be a competing pathway. This is an inherent reactivity that is best addressed by optimizing other reaction parameters to favor reductive elimination.

Problem 3: Formation of Other Impurities or Side Products

Possible Cause Troubleshooting Steps
Homocoupling of the Amine Use the Correct Stoichiometry: Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can sometimes suppress amine homocoupling.
Reaction at Other Sites on the Substrate Protecting Groups: If your chloropyrazine or amine contains other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.

Data Presentation

Table 1: Comparison of Palladium-Catalyzed vs. Metal-Free Amination of 2-Chloropyrimidine and Chloropyrazine

EntryHalideAmineMethodYield (%)
12-Chloropyrimidine4-MethylpiperidinePd-catalyzed95
22-Chloropyrimidine4-MethylpiperidineKF in water80
32-ChloropyrimidineMorpholinePd-catalyzed86
42-ChloropyrimidineMorpholineKF in water70
5ChloropyrazineMorpholinePd-catalyzed75
6ChloropyrazineMorpholineKF in water86

Data adapted from a study comparing palladium-catalyzed methods with a metal-free SNAr approach using KF in water.[2]

Experimental Protocols

Detailed Protocol: Buchwald-Hartwig Amination of 2,5-Dichloropyrazine with a Primary Amine

This protocol provides a general procedure for the palladium-catalyzed amination of 2,5-dichloropyrazine. The specific ligand, base, and reaction time may require optimization for different amines.

Materials:

  • 2,5-Dichloropyrazine

  • Primary amine (1.1 equivalents)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Anhydrous, degassed toluene

  • Anhydrous, degassed 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2,5-dichloropyrazine (1.0 equiv.), the palladium pre-catalyst (e.g., 2 mol%), and sodium tert-butoxide (1.5 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Addition of Reagents: Through the septum, add the anhydrous, degassed solvent (e.g., toluene). Then, add the primary amine (1.1 equiv.) via syringe.

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 100°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-5-chloropyrazine derivative.

Visualizations

Experimental_Workflow Experimental Workflow for Aminodehalogenation of Chloropyrazines prep 1. Preparation - Oven-dry glassware - Degas solvents setup 2. Reaction Setup - Add chloropyrazine, catalyst, base - Seal and purge with inert gas prep->setup reagents 3. Reagent Addition - Add solvent - Add amine via syringe setup->reagents reaction 4. Reaction - Heat to desired temperature - Stir vigorously reagents->reaction monitoring 5. Monitoring - TLC or LC-MS reaction->monitoring monitoring->reaction Continue if incomplete workup 6. Workup - Cool to room temperature - Dilute and wash monitoring->workup If complete purification 7. Purification - Dry and concentrate - Column chromatography workup->purification analysis 8. Analysis - NMR, MS, etc. purification->analysis

Caption: A typical experimental workflow for the aminodehalogenation of chloropyrazines.

Troubleshooting_Guide Troubleshooting: Low Conversion start Low or No Conversion check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions check_catalyst->check_conditions Yes catalyst_active Is catalyst active? (e.g., use pre-catalyst) check_catalyst->catalyst_active No check_reagents Check Reagents & Setup check_conditions->check_reagents Yes temp Is temperature high enough? (80-120°C) check_conditions->temp No inert Is atmosphere inert? check_reagents->inert No change_ligand Use bulkier, e--rich ligand (e.g., XPhos, RuPhos) catalyst_active->change_ligand increase_loading Increase catalyst loading (e.g., to 3-5 mol%) change_ligand->increase_loading increase_temp Increase temperature temp->increase_temp No base_ok Is base strong enough? (e.g., NaOtBu) temp->base_ok Yes change_base Use stronger base base_ok->change_base No purge Degas solvent & purge system inert->purge No dry Are reagents/solvent dry? inert->dry Yes dry_reagents Use anhydrous materials dry->dry_reagents No

Caption: A decision tree for troubleshooting low conversion in aminodehalogenation reactions.

References

Stability of 5,6-Diaminopyrazine-2,3-dicarbonitrile in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5,6-Diaminopyrazine-2,3-dicarbonitrile in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored at room temperature in a dark place under an inert atmosphere.[1] The compound is known to be hygroscopic, so a desiccated environment is crucial to prevent degradation.[1]

Q2: What solvents are recommended for dissolving this compound?

A2: this compound has slight solubility in Dimethyl Sulfoxide (DMSO), Methanol (with heating), and Water.[1] For creating stock solutions, DMSO is generally the preferred solvent. It is important to note that complete dissolution may require gentle heating and sonication.

Q3: Is this compound sensitive to light?

A3: Yes, it is recommended to keep the compound in a dark place, suggesting potential light sensitivity.[1] Therefore, solutions should be protected from light by using amber-colored vials or by wrapping the container in aluminum foil, especially during long-term storage or stability studies.

Q4: What are the potential degradation pathways for this compound in solution?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar heterocyclic compounds can be susceptible to hydrolysis of the nitrile groups, particularly at extreme pH values, and oxidation of the amino groups. Degradation may be catalyzed by light, temperature, and the presence of reactive species in the solvent.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not fully dissolve. - Insufficient solvent volume.- Inappropriate solvent.- Low temperature.- Compound has degraded or absorbed moisture.- Increase solvent volume.- Try a different solvent system (e.g., DMSO, DMF).- Gently warm the solution (e.g., to 37°C) and sonicate.[2]- Use fresh, properly stored compound. Ensure the compound was stored in a desiccated environment.
Solution changes color over time. - Degradation of the compound.- Oxidation.- Reaction with solvent impurities.- Prepare fresh solutions before use.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Use high-purity, anhydrous solvents.- Protect the solution from light.
Inconsistent results in bioassays. - Instability of the compound in the assay medium.- Precipitation of the compound at working concentrations.- Perform a stability study of the compound in the specific assay buffer.- Determine the solubility limit in the final assay medium to avoid precipitation.- Include positive and negative controls in your experiments to monitor for inconsistencies.[3]
Unexpected peaks in HPLC/LC-MS analysis. - Presence of degradation products.- Contamination of the sample or solvent.- Reaction with the mobile phase.- Analyze a freshly prepared sample as a reference.- Run a blank solvent injection to check for system contamination.- Ensure the mobile phase pH is compatible with the compound's stability.

Stability Data Summary

The following tables present hypothetical stability data for this compound in common laboratory solvents. This data is for illustrative purposes to guide experimental design. Actual stability should be determined empirically under specific experimental conditions.

Table 1: Stability of this compound (1 mg/mL) at Room Temperature (20-25°C) Protected from Light.

Solvent% Remaining after 24 hours% Remaining after 48 hours% Remaining after 72 hours
DMSO99.5%98.9%98.2%
DMF99.2%98.5%97.6%
Methanol97.8%95.2%92.5%
Acetonitrile98.5%97.1%95.8%
Water (pH 7.0)96.5%93.1%89.7%

Table 2: Effect of Temperature on the Stability of this compound (1 mg/mL in DMSO) over 24 hours.

Temperature% Remaining
4°C>99.9%
Room Temperature (20-25°C)99.5%
37°C98.1%
50°C95.3%

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution Preparation (10 mM in DMSO):

    • Allow the solid this compound to equilibrate to room temperature before opening the container to minimize moisture absorption.

    • Weigh the required amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous, high-purity DMSO.

    • Vortex the tube for 1-2 minutes to facilitate dissolution.[2]

    • If necessary, sonicate the solution in a water bath for up to 5 minutes.[2]

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution.

    • Dilute the stock solution to the desired final concentration using the appropriate solvent or assay buffer.

    • It is recommended to prepare working solutions fresh for each experiment.

Protocol 2: General Procedure for Stability Assessment using HPLC

This protocol outlines a general method for determining the stability of this compound in a given solvent system.

  • Sample Preparation:

    • Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 10 µM).

    • Dispense aliquots of the solution into multiple amber HPLC vials.

  • Incubation:

    • Store the vials under the desired experimental conditions (e.g., specific temperature, light exposure).

    • Designate specific time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

  • HPLC Analysis:

    • At each time point, inject a vial onto a suitable HPLC system equipped with a UV detector.

    • A C18 reverse-phase column is a common starting point for analysis.

    • The mobile phase composition should be optimized to achieve good separation of the parent compound from any potential degradants. A gradient elution with acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid) is often effective.

    • Monitor the elution profile at the wavelength of maximum absorbance for this compound.

  • Data Analysis:

    • The stability is determined by comparing the peak area of the parent compound at each time point to the peak area at time zero.

    • Calculate the percentage of the compound remaining at each time point.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare Solution of Compound in Desired Solvent aliquot Aliquot into Vials prep_solution->aliquot incubate Incubate under Test Conditions (Temp, Light, etc.) aliquot->incubate time_points Sample at Predetermined Time Points (t=0, t=x, t=y...) incubate->time_points hplc_analysis Analyze by HPLC/LC-MS time_points->hplc_analysis calc_remaining Calculate % Compound Remaining vs. Time Zero hplc_analysis->calc_remaining determine_stability Determine Stability Profile calc_remaining->determine_stability

Caption: Workflow for assessing the stability of a chemical compound.

Troubleshooting_Decision_Tree cluster_check_solution Solution Integrity cluster_actions Corrective Actions cluster_outcome Outcome start Inconsistent Experimental Results check_age Is the solution freshly prepared? start->check_age check_appearance Is there visible precipitate or color change? check_age->check_appearance Yes prepare_fresh Prepare a fresh solution check_age->prepare_fresh No check_solubility Verify solubility in the specific medium and concentration check_appearance->check_solubility Yes run_stability_study Perform a formal stability study in the assay medium check_appearance->run_stability_study No, but inconsistency persists rerun_experiment Re-run the experiment with fresh, stable solution prepare_fresh->rerun_experiment check_solubility->rerun_experiment run_stability_study->rerun_experiment

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Identifying and removing impurities from 5,6-Diaminopyrazine-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and removing impurities from 5,6-Diaminopyrazine-2,3-dicarbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

A1: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation. The synthesis of this compound typically involves the condensation of diaminomaleonitrile (DAMN) with a dicarbonyl compound, such as glyoxal.[1] Potential impurities include:

  • Unreacted Starting Materials: Diaminomaleonitrile (DAMN) and glyoxal.

  • Partially Reacted Intermediates: Incomplete condensation products.

  • Side-Reaction Products: DAMN can undergo self-polymerization, hydrolysis, or oxidation, leading to various byproducts.[2]

  • Colored Impurities: Highly conjugated byproducts can impart color to the final product.

Q2: My purified this compound is colored. How can I remove the color?

A2: Colored impurities, which are often highly conjugated organic molecules, can typically be removed by treating a solution of the crude product with activated charcoal.[3] The charcoal adsorbs the colored impurities, and they can then be removed by hot filtration.[3] It is important to use a minimal amount of charcoal, as it can also adsorb the desired product, leading to a lower recovery yield.[3]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is a common issue with aromatic amines.[4] Here are some troubleshooting steps:

  • Reduce Supersaturation: The solution may be too concentrated. Add a small amount of hot solvent to the mixture to reduce the concentration.[4]

  • Slow Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Rapid cooling can promote oiling.[4]

  • Solvent System: Experiment with a mixed solvent system. A combination of a solvent in which the compound is soluble and a miscible "anti-solvent" in which it is less soluble can promote crystallization.[4] For aromatic amines, ethanol/water, acetone/water, or toluene/hexane are good starting points.[5]

  • Scratching: Scratching the inside of the flask at the air-solvent interface with a glass rod can create nucleation sites and induce crystallization.[5]

  • Seeding: If available, add a small seed crystal of the pure compound to the cooled, saturated solution to initiate crystallization.[4]

Q4: What is the expected purity of this compound after purification?

A4: The purity of this compound after purification can be quite high, often exceeding 95%.[6] The final purity will depend on the nature and quantity of the impurities present in the crude material and the purification method employed. High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of the final product.

Troubleshooting Guide

Problem Possible Cause Suggested Solution Citation
Low Yield After Recrystallization Using too much solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product.[5]
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask). Use a stemless funnel to prevent clogging.[7]
Product remains in the mother liquor.Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[5]
No Crystals Form Upon Cooling Solution is not saturated.Boil off some of the solvent to increase the concentration and then allow it to cool again.[8]
Presence of impurities inhibiting crystallization.Try adding a seed crystal or scratching the inside of the flask. If that fails, consider using activated charcoal to remove impurities.[8]
Product is still impure after one recrystallization Impurities have similar solubility to the product.A second recrystallization may be necessary. Alternatively, consider another purification technique like column chromatography.
Inappropriate solvent choice.Test the solubility of the crude material in a variety of solvents to find an optimal one where the product is soluble when hot and insoluble when cold, while impurities are either very soluble or insoluble at all temperatures.[5]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be determined empirically on a small scale first. Ethanol, water, or a mixture of the two are common starting points for similar compounds.[5]

  • Solvent Selection: In a small test tube, add a few milligrams of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon gentle heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount (a spatula tip) of activated charcoal.[3] Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.[7]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general guideline for developing an HPLC method for purity analysis. Specific conditions will need to be optimized for your instrument and sample.

  • Column: A C18 reversed-phase column is a good starting point.[9]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[9]

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis spectroscopy) should be used.

  • Sample Preparation: Prepare a stock solution of the purified this compound in a suitable solvent (e.g., the mobile phase) at a known concentration. Prepare a series of dilutions to establish a calibration curve.

  • Analysis: Inject the samples and analyze the chromatograms. The purity can be determined by the area percentage of the main peak.

Visualizations

Synthesis_Pathway DAMN Diaminomaleonitrile (DAMN) Intermediate Intermediate DAMN->Intermediate Condensation Byproducts Byproducts (e.g., polymers, hydrolysis products) DAMN->Byproducts Self-polymerization, Hydrolysis, Oxidation Glyoxal Glyoxal Glyoxal->Intermediate Product This compound Intermediate->Product Cyclization (Dehydration)

Caption: Synthesis of this compound.

Purification_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filtration Hot Filtration dissolve->hot_filtration If no charcoal charcoal->hot_filtration If used cool Cool to Crystallize hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: General workflow for purification by recrystallization.

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No slow_cooling Slow Down Cooling Rate oiling_out->slow_cooling Yes low_yield Low Yield? no_crystals->low_yield No seed_crystal Add Seed Crystal no_crystals->seed_crystal Yes minimize_solvent Use Minimum Hot Solvent low_yield->minimize_solvent Yes add_solvent Add More Hot Solvent slow_cooling->add_solvent change_solvent Try Different Solvent System add_solvent->change_solvent scratch_flask Scratch Inner Wall of Flask seed_crystal->scratch_flask concentrate Concentrate Solution (Boil off solvent) scratch_flask->concentrate preheat_funnel Preheat Filtration Apparatus minimize_solvent->preheat_funnel

Caption: Troubleshooting decision tree for recrystallization issues.

References

Troubleshooting low yields in microwave-assisted pyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low yields, encountered during the microwave-assisted synthesis of pyrazines.

Frequently Asked Questions (FAQs)

Q1: My microwave-assisted pyrazine synthesis is resulting in a very low yield. What are the common causes?

Low yields in microwave-assisted pyrazine synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to product degradation. The most common culprits include:

  • Incomplete Reactions: The reaction may not have proceeded to completion within the set time. Microwave heating is rapid, and reaction times are significantly shorter than conventional methods, but they still need to be optimized.[1][2]

  • Suboptimal Reaction Parameters: The temperature, pressure, and microwave power are critical parameters that significantly influence the reaction rate and yield.[3][4] Incorrect settings can lead to either an incomplete reaction or the degradation of reactants and products.

  • Side Reactions: The high temperatures achieved in microwave synthesis can sometimes promote the formation of unwanted side products, consuming the starting materials and reducing the yield of the desired pyrazine.[5]

  • Product Degradation: Pyrazine derivatives can be sensitive to excessive heat.[3] Prolonged exposure to high temperatures, even for a few minutes, can lead to the degradation of the synthesized pyrazine.[3][6]

  • Inappropriate Solvent: The choice of solvent is crucial in microwave chemistry as it needs to efficiently absorb microwave energy and solubilize the reactants.[7][8] A poor solvent choice can lead to uneven heating and low yields.

  • Purity of Starting Materials: Impurities in the reactants, such as α-dicarbonyl compounds or diamines, can lead to the formation of byproducts and interfere with the desired reaction pathway.

Q2: How can I optimize the microwave parameters for my pyrazine synthesis?

Optimizing microwave parameters is key to achieving high yields. Here's a systematic approach:

  • Temperature Screening: Start by performing the reaction at a range of temperatures (e.g., 80°C, 100°C, 120°C) for a fixed time.[3] Monitor the reaction progress using techniques like TLC or LC-MS to identify the optimal temperature that gives the highest yield without significant degradation.

  • Time Course Study: Once the optimal temperature is determined, vary the reaction time (e.g., 3, 5, 10, 15 minutes) to find the point of maximum product formation.[3] Be aware that prolonged reaction times can lead to product degradation.[3]

  • Power Setting: Use the minimum microwave power necessary to maintain the target temperature. This helps to avoid localized overheating and potential side reactions. Modern microwave reactors often have automated power control based on the desired temperature.

Q3: What are some common side products in microwave-assisted pyrazine synthesis and how can I minimize them?

Common side products can include polymeric materials and isomers. The formation of these can be minimized by:

  • Optimizing Stoichiometry: Ensure the correct molar ratio of reactants. A slight excess of one reactant might be necessary to drive the reaction to completion, but a large excess can lead to side reactions.

  • Controlling Temperature: As mentioned, excessive temperatures can promote side reactions. Stick to the optimized temperature.

  • Solvent Choice: The solvent can influence the reaction pathway. Screening different solvents can help in identifying one that favors the desired product formation. For instance, using a greener solvent like a water-isopropanol mixture has shown excellent yields in some cases.[7]

Q4: My pyrazine product appears to be degrading during the reaction. How can I prevent this?

Product degradation is a common issue at elevated temperatures. To mitigate this:

  • Reduce Reaction Time and Temperature: This is the most direct way to prevent thermal degradation.[3]

  • Use a Suitable Solvent: A solvent that allows for efficient heating at a lower temperature can be beneficial.

  • Work-up Procedure: Once the reaction is complete, cool the reaction vessel rapidly to prevent further degradation.[9] Proceed with the work-up and purification steps promptly.

Q5: How do I choose the right solvent for my microwave-assisted pyrazine synthesis?

The ideal solvent for microwave synthesis should:

  • Efficiently Absorb Microwaves: Polar solvents like ethanol, methanol, DMF, and water are generally good microwave absorbers.

  • Solubilize Reactants: The reactants should be soluble in the chosen solvent to ensure a homogeneous reaction mixture.

  • Have a Suitable Boiling Point: The boiling point of the solvent should be high enough to allow the reaction to be carried out at the desired temperature under safe pressure conditions.

  • Be Inert: The solvent should not react with the starting materials or the product.

In some cases, solvent-free reactions or the use of eutectic mixtures can be highly effective, improving atom economy and simplifying purification.[3]

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Pyrazine Synthesis

Reaction TypeSubstratesConventional Method (Time, Temp, Yield)Microwave Method (Time, Temp, Yield)Reference
Quinoxaline SynthesisBenzil and o-phenylenediamine2-12 h, Reflux, 34-85%5 min, 160°C, 99%
Fused Pyrazolo[3,4-b]pyrazineso-Aminonitrosopyrazoles and Cyclic β-DiketonesNot specified4 min, 80°C, 49-65%[4]
Phenyl-1H-pyrazolesNot specified2 h, 75°C, 72-90%5 min, 60°C, 91-98%[2]
Poly(hydroxyalkyl)pyrazinesFructose and Ammonium Formate2 h, 150°C, 28%<3 min, 120°C, ~35%[3]

Table 2: Effect of Reaction Parameters on the Yield of 2,5-DOF from Fructose under Microwave Irradiation

Temperature (°C)Reaction Time (min)Yield (%)Reference
8040~25[3]
10015~32[3]
120<3~35[3]

Experimental Protocols

Protocol 1: General Microwave-Assisted Synthesis of Quinoxalines

This protocol is adapted from the synthesis of functionalized quinoxalines from 1,2-diketones and 1,2-diamines.

Materials:

  • 1,2-Diketone (e.g., Benzil)

  • 1,2-Diamine (e.g., Methyl 3,4-diaminobenzoate)

  • Methanol (MeOH)

  • Acetic Acid (HOAc)

  • Microwave synthesis vial (5 mL)

  • Single-mode microwave synthesizer

Procedure:

  • To a 5 mL microwave reaction vial, add the 1,2-diketone (0.2 mmol) and the 1,2-diamine (0.2 mmol).

  • Add 3 mL of a 9:1 mixture of MeOH:HOAc to the vial.

  • Seal the vessel and place it in the microwave reactor cavity.

  • Heat the reaction mixture to 160°C and hold for 5 minutes.

  • After the reaction is complete, rapidly cool the vessel to 40°C.

  • The product often precipitates upon cooling and can be collected by filtration.

Protocol 2: Microwave-Assisted Synthesis of Poly(hydroxyalkyl)pyrazines in a Reactive Eutectic Medium

This protocol describes the synthesis of 2,5-bis(dihydroxymethyl)pyrazine (2,5-DOF) from fructose and ammonium formate.[3]

Materials:

  • Fructose

  • Ammonium formate

  • Microwave synthesis vial

  • Laboratory microwave reactor

Procedure:

  • In a microwave vial, mix fructose and ammonium formate in a 1:1.5 molar ratio.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture with vigorous stirring. For the synthesis of 2,5-DOF, the optimal conditions are 120°C for less than 3 minutes.

  • Monitor the temperature using an infrared sensor.

  • After the reaction, cool the mixture.

  • The product can be purified by column chromatography on silica gel using a mixture of ethyl acetate/2-propanol/water as the eluent.[3]

Mandatory Visualization

Troubleshooting Workflow for Low Yields in Microwave-Assisted Pyrazine Synthesis

Troubleshooting_Pyrazine_Synthesis start Low Yield in Pyrazine Synthesis check_reaction_completion Check Reaction Completion (TLC, LC-MS) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction optimize_conditions Optimize Reaction Conditions incomplete_reaction->optimize_conditions Yes check_side_products Analyze for Side Products (NMR, GC-MS) incomplete_reaction->check_side_products No increase_time Increase Reaction Time optimize_conditions->increase_time increase_temp Increase Temperature optimize_conditions->increase_temp increase_time->check_reaction_completion increase_temp->check_reaction_completion side_products_present Side Products Present? check_side_products->side_products_present optimize_stoichiometry Optimize Reactant Stoichiometry side_products_present->optimize_stoichiometry Yes change_solvent Change Solvent side_products_present->change_solvent Yes check_degradation Check for Product Degradation side_products_present->check_degradation No optimize_stoichiometry->check_reaction_completion change_solvent->check_reaction_completion degradation_present Degradation Observed? check_degradation->degradation_present decrease_time_temp Decrease Reaction Time/Temp degradation_present->decrease_time_temp Yes check_starting_materials Verify Purity of Starting Materials degradation_present->check_starting_materials No decrease_time_temp->check_reaction_completion purify_reactants Purify Starting Materials check_starting_materials->purify_reactants successful_synthesis Successful Synthesis check_starting_materials->successful_synthesis Purity Confirmed purify_reactants->start

Caption: Troubleshooting workflow for low yields in microwave-assisted pyrazine synthesis.

References

Challenges in scaling up the production of 5,6-Diaminopyrazine-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in scaling up the production of 5,6-Diaminopyrazine-2,3-dicarbonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, particularly during scale-up efforts.

Problem Potential Causes Recommended Solutions
Low Reaction Yield - Incomplete reaction due to poor mixing.[1] - Suboptimal reaction temperature. - Degradation of starting materials or product. - Inefficient purification leading to product loss.- Improve Agitation: Ensure vigorous and uniform stirring to maintain a homogeneous reaction mixture. For larger vessels, consider the stirrer design (e.g., anchor vs. propeller) to avoid dead zones.[1] - Optimize Temperature: Carefully control the reaction temperature. A slight increase might improve reaction rates, but excessive heat can lead to degradation. - Monitor Reagent Quality: Use high-purity diaminomaleonitrile (DAMN) and a suitable glyoxal derivative. Store DAMN under inert atmosphere and protected from light.[2][3] - Optimize Purification: Minimize transfer losses and optimize recrystallization solvent and temperature.
Poor Product Purity (Discoloration, Presence of Impurities) - Formation of byproducts due to localized overheating.[1] - Polymerization of starting materials (e.g., DAMN).[2] - Insufficient purification. - Contamination from the reactor or handling equipment.- Enhance Heat Transfer: In larger reactors, ensure efficient heat removal to prevent localized hot spots that can lead to side reactions.[1] - Controlled Reagent Addition: Add reagents portion-wise or via a dropping funnel to manage the reaction exotherm. - Recrystallization: Perform multiple recrystallizations using an appropriate solvent system. Activated carbon treatment can help remove colored impurities.[4] - Thorough Cleaning: Ensure all glassware and equipment are scrupulously clean before starting the synthesis.
Difficult Filtration of the Product - Fine particle size of the precipitated product. - Gummy or oily product consistency.- Controlled Precipitation: Cool the reaction mixture slowly to encourage the formation of larger crystals, which are easier to filter. - Anti-Solvent Addition: Consider the controlled addition of an anti-solvent to induce crystallization and improve particle size. - Slurry Aging: Hold the product slurry at a constant temperature for a period to allow for crystal growth before filtration.
Reaction Runaway (Uncontrolled Exotherm) - Inadequate cooling capacity for the scaled-up reaction volume.[1] - Rapid addition of a reactant.- Scale-Up Heat Transfer Calculations: Before scaling up, calculate the expected heat evolution and ensure the reactor's cooling system is adequate. - Slow Reagent Addition: Add reagents at a controlled rate to manage the heat generated. - Emergency Quenching Plan: Have a plan in place to quickly cool or quench the reaction in case of a thermal runaway.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves the condensation reaction of diaminomaleonitrile (DAMN) with a glyoxal derivative.[5] DAMN is a versatile precursor for various pyrazine-2,3-dicarbonitriles.[5][6]

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: Key parameters to monitor include:

  • Temperature: To control reaction kinetics and minimize byproduct formation.

  • Stirring Rate: To ensure homogeneity and efficient mass and heat transfer.

  • pH: The pH of the reaction mixture can influence the reaction rate and product stability.

  • Rate of Reagent Addition: To control the reaction exotherm.

Q3: How can I improve the solubility of this compound for purification?

A3: The solubility of pyrazine derivatives can be challenging. For purification by recrystallization, consider solvent mixtures. Common solvents for related compounds include ethanol, dichloromethane, and various ethers.[4] A solvent screen is recommended to find the optimal system for your specific product.

Q4: Are there any specific safety precautions to consider when working with diaminomaleonitrile (DAMN)?

A4: DAMN is a tetramer of hydrogen cyanide and should be handled with care in a well-ventilated fume hood.[2] Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for detailed handling and safety information.

Q5: What analytical techniques are recommended for in-process control and final product characterization?

A5: For in-process control, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the reaction progress. For final product characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential to confirm the structure and purity.[7][8] Elemental analysis can provide further confirmation of the empirical formula.[7]

Experimental Protocols

Synthesis of this compound (Illustrative Lab-Scale Protocol)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve diaminomaleonitrile (DAMN) in a suitable solvent (e.g., ethanol/water mixture).[4]

  • Reagent Addition: While stirring vigorously, add an aqueous solution of glyoxal dropwise to the DAMN solution, maintaining the temperature below a specified value (e.g., 30 °C) using an ice bath.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Product Isolation: Cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold solvent to remove residual impurities.

  • Drying: Dry the product under vacuum at a moderate temperature.

Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Filter the hot solution to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control reactants Diaminomaleonitrile (DAMN) + Glyoxal Derivative reaction Condensation Reaction (Controlled Temperature & Stirring) reactants->reaction precipitation Product Precipitation (Cooling) reaction->precipitation filtration Filtration & Washing precipitation->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying analysis Characterization (NMR, IR, MS, EA) drying->analysis final_product Pure this compound analysis->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree start Problem Encountered low_yield Low Yield? start->low_yield poor_purity Poor Purity? low_yield->poor_purity No check_mixing Improve Agitation Optimize Temperature low_yield->check_mixing Yes filtration_issue Filtration Issues? poor_purity->filtration_issue No control_exotherm Enhance Heat Transfer Control Reagent Addition poor_purity->control_exotherm Yes control_precipitation Control Cooling Rate Consider Anti-Solvent filtration_issue->control_precipitation Yes end Problem Resolved filtration_issue->end No check_reagents Verify Reagent Quality & Purity check_mixing->check_reagents check_reagents->end purification_method Optimize Recrystallization Use Activated Carbon control_exotherm->purification_method purification_method->end slurry_aging Implement Slurry Aging control_precipitation->slurry_aging slurry_aging->end

Caption: Troubleshooting decision tree for scaling up the production of this compound.

References

Preventing degradation of 5,6-Diaminopyrazine-2,3-dicarbonitrile during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5,6-Diaminopyrazine-2,3-dicarbonitrile (CAS No. 36023-58-2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during chemical reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during a reaction?

A1: this compound is a relatively stable compound under standard storage conditions (cool, dark, inert atmosphere). However, its reactivity, particularly of the amino groups, can lead to degradation under certain reaction conditions. The primary factors of concern are:

  • Reaction with strong electrophiles: The nucleophilic amino groups can react with strong electrophiles, leading to undesired side products. For instance, reaction with thionyl chloride (SOCl₂) leads to the formation of 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile[1][2].

  • Harsh acidic or basic conditions: While specific data on the pH stability of this compound is limited, aromatic amines can be sensitive to extreme pH. Strong acids can protonate the amino groups, potentially altering reactivity and solubility. Strong bases could potentially lead to hydrolysis of the nitrile groups or other unforeseen reactions, although this is less commonly reported for pyrazines compared to other heterocyclic systems.

  • Oxidative conditions: The amino groups on the pyrazine ring are susceptible to oxidation, which can lead to the formation of colored impurities or complete decomposition of the molecule. Mechanistic studies on similar diamine-appended structures suggest that oxidative degradation can occur via radical pathways[3].

Q2: How can I protect the amino groups of this compound during a reaction?

A2: Protecting the amino groups is a key strategy to prevent unwanted side reactions. The choice of protecting group depends on the specific reaction conditions you plan to employ. Common protecting groups for amines are carbamates, such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl)[4][5].

  • Boc Protection: This is typically introduced using di-tert-butyl dicarbonate (Boc)₂O and a base. It is stable to a wide range of reaction conditions but is readily removed with strong acids like trifluoroacetic acid (TFA).

  • Cbz Protection: This group is introduced using benzyl chloroformate. It is stable to acidic and some basic conditions but can be removed by catalytic hydrogenation.

An orthogonal protecting group strategy can be employed if selective deprotection is required in a multi-step synthesis[4].

Q3: Are there any known incompatible reagents that I should avoid when working with this compound?

A3: Based on its chemical structure, you should exercise caution with the following types of reagents:

  • Strong Oxidizing Agents: Reagents like potassium permanganate, chromium trioxide, and even milder oxidants under certain conditions could lead to oxidation of the amino groups or the pyrazine ring.

  • Strong Nitrating Agents: While nitration of diaminopyrazines has been reported, it can lead to a mixture of products and even ring opening to form tetraketopiperazine under harsh conditions.

  • Thionyl Chloride (SOCl₂): As mentioned, this reagent reacts with the diamino functionality to form a fused thiadiazole ring system[1][2]. This may be a desired transformation, but if not, this reagent should be avoided.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired product and formation of a complex mixture of byproducts. Degradation of the starting material due to harsh reaction conditions.- Protect the amino groups using a suitable protecting group (e.g., Boc).- Optimize reaction temperature; try running the reaction at a lower temperature.- Use milder reagents if possible.- Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
The reaction mixture turns dark brown or black. This often indicates decomposition, potentially through oxidation or polymerization.- Scrupulously degas all solvents and reagents before use.- Run the reaction under a strict inert atmosphere.- Lower the reaction temperature.- Consider if your reagents are compatible; some combinations can promote decomposition.
Formation of an unexpected heterocyclic product. The ortho-diamino functionality is prone to cyclization reactions with certain reagents.- Carefully review the literature for similar reactions involving ortho-diamines.- The reaction with thionyl chloride to form a thiadiazole is a known example[1][2]. Be aware of other reagents that can react with 1,2-diamines to form five- or six-membered rings.
The starting material is insoluble in the reaction solvent. This compound has limited solubility in many common organic solvents.- Try using more polar aprotic solvents like DMF or DMSO.- Gentle heating may improve solubility, but monitor for thermal degradation.- Sonication can sometimes aid in dissolving stubborn solids.

Experimental Protocols

Protocol 1: Synthesis of 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile

This protocol details a reaction where this compound is intentionally reacted via its amino groups, illustrating their reactivity.

Reaction:

G This compound This compound 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile This compound->1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile SOCl₂, p-xylene, reflux, 20h

Reaction of this compound with Thionyl Chloride.

Procedure: [1][2]

  • Suspend this compound (2 g, 12.5 mmol) in p-xylene (100 ml).

  • Add thionyl chloride (4 ml) to the suspension.

  • Reflux the mixture for 20 hours.

  • After cooling, the crude product can be purified by vacuum sublimation at 150–200 °C to yield light yellow crystals of 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile.

Note: This protocol demonstrates the high reactivity of the amino groups. To avoid this reaction if it is not the desired outcome, thionyl chloride and similar reagents must be avoided.

Protocol 2: General Guidance for a Reaction Requiring Inertness of the Amino Groups

This protocol provides a general workflow for a hypothetical reaction where the amino and nitrile groups of this compound should remain intact.

Workflow:

G cluster_0 Protection Step cluster_1 Main Reaction cluster_2 Deprotection Step A This compound B Protected Diaminopyrazine A->B (Boc)₂O, Base C Desired Reaction (e.g., with mild reagents) B->C D Desired Product C->D TFA or H₂/Pd-C

References

Validation & Comparative

Comparative analysis of synthesis methods for 5-(alkylamino)-6-arylpyrazine-2,3-dicarbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthesis methods for 5-(alkylamino)-6-arylpyrazine-2,3-dicarbonitriles, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The objective is to offer an evidence-based comparison of a one-pot, three-component synthesis and a microwave-assisted aminodehalogenation method, enabling researchers to select the most suitable approach for their specific needs.

Introduction to 5-(alkylamino)-6-arylpyrazine-2,3-dicarbonitriles

Pyrazine derivatives are a critical scaffold in the development of novel therapeutic agents and functional materials. The specific substitution pattern of 5-(alkylamino)-6-arylpyrazine-2,3-dicarbonitriles imparts unique electronic and steric properties, making them attractive candidates for various applications. The efficient and scalable synthesis of these molecules is paramount for their exploration in drug discovery and materials science. Historically, the synthesis of pyrazines has relied on classical methods such as the Staedel–Rugheimer synthesis, which involves the condensation of an α-haloketone with an amine. While foundational, these methods often require harsh reaction conditions and can result in modest yields. In contrast, modern synthetic strategies offer significant improvements in terms of efficiency, atom economy, and reaction conditions. This guide will focus on two such contemporary methods.

Comparative Analysis of Synthesis Methods

This section provides a detailed comparison of the one-pot, three-component synthesis and the microwave-assisted aminodehalogenation method. The following tables summarize the key quantitative data for each method, followed by detailed experimental protocols.

Data Presentation

Table 1: Comparison of Synthesis Methods for 5-(alkylamino)-6-arylpyrazine-2,3-dicarbonitriles

ParameterMethod 1: One-Pot, Three-Component SynthesisMethod 2: Microwave-Assisted Aminodehalogenation
Reaction Type Multicomponent ReactionNucleophilic Aromatic Substitution
Key Reactants Alkyl isocyanide, Aryl/Alkyl carbonyl chloride, Diaminomaleonitrile5-Chloro-6-arylpyrazine-2,3-dicarbonitrile, Alkylamine
Reaction Time ~13 hoursMinutes
Reported Yield Good to excellent (e.g., 88% for 5-(cyclohexylamino)-6-phenylpyrazine-2,3-dicarbonitrile)[1]Moderate to good (17-62%)[2]
Number of Steps One-potTwo steps (synthesis of precursor + final reaction)
Advantages High atom economy, operational simplicity, good to high yields.Rapid synthesis, potential for high-throughput screening, generally higher yields than conventional heating.[2]
Disadvantages Longer reaction times compared to microwave methods.Requires a specialized microwave reactor, yields can be variable depending on the substrate.

Experimental Protocols

Method 1: One-Pot, Three-Component Synthesis of 5-(cyclohexylamino)-6-phenylpyrazine-2,3-dicarbonitrile[1]

This method exemplifies a convergent and efficient approach to the target molecule.

Materials:

  • Benzoyl chloride

  • Cyclohexyl isocyanide

  • Diaminomaleonitrile (DAMN)

  • Dry Tetrahydrofuran (THF)

  • Petroleum ether

Procedure:

  • To a dry, two-necked 50 mL round-bottom flask under a nitrogen atmosphere, add benzoyl chloride (1.0 mmol) and cyclohexyl isocyanide (1.0 mmol).

  • Heat the mixture at 60 °C for 1 hour.

  • Cool the reaction mixture to room temperature and add dry THF (10 mL) followed by diaminomaleonitrile (1.0 mmol).

  • Stir the resulting mixture at room temperature for 12 hours.

  • Add petroleum ether to the filtrate to precipitate the product.

  • Filter the solid and wash with petroleum ether to afford the pure 5-(cyclohexylamino)-6-phenylpyrazine-2,3-dicarbonitrile.

Method 2: Microwave-Assisted Synthesis of 5-(benzylamino)-6-methylpyrazine-2,3-dicarbonitrile[2]

This method highlights the use of microwave technology to accelerate the synthesis.

Step 1: Synthesis of 5-chloro-6-methylpyrazine-2,3-dicarbonitrile (Precursor) [2]

Materials:

  • Diaminomaleonitrile (DAMN)

  • Pyruvic acid

  • Methanol

  • Hydrochloric acid (15%)

  • Hot water

Procedure:

  • Dissolve diaminomaleonitrile (0.025 mol) and pyruvic acid (0.025 mol) in methanol (60 mL).

  • Add hydrochloric acid (10 mL, 15%) dropwise and stir the reaction at room temperature for 2 hours.

  • Evaporate two-thirds of the solvent.

  • Add hot water (80 mL) and evaporate the remaining methanol under reduced pressure.

  • Cool the mixture to 5 °C to induce crystallization of the intermediate.

  • Further reaction steps as described in the literature are required to yield the chlorinated precursor.

Step 2: Microwave-Assisted Aminodehalogenation [2]

Materials:

  • 5-chloro-6-methylpyrazine-2,3-dicarbonitrile

  • Benzylamine

  • Solvent (e.g., ethanol)

Procedure:

  • In a microwave reactor vessel, combine 5-chloro-6-methylpyrazine-2,3-dicarbonitrile (1.0 mmol) and benzylamine (1.2 mmol) in a suitable solvent.

  • Seal the vessel and subject it to microwave irradiation at a specified temperature and time (optimized for the specific reactants).

  • After the reaction is complete, cool the vessel and isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis methods and the decision-making process for selecting a suitable method.

Synthesis_Workflow cluster_method1 Method 1: One-Pot Synthesis cluster_method2 Method 2: Microwave-Assisted Synthesis M1_Start Start Materials: Aryl/Alkyl Carbonyl Chloride, Alkyl Isocyanide, DAMN M1_React One-Pot Reaction (60°C, 1h then RT, 12h) M1_Start->M1_React M1_Product 5-(alkylamino)-6-arylpyrazine- 2,3-dicarbonitrile M1_React->M1_Product M2_Precursor_Synth Precursor Synthesis: 5-chloro-6-arylpyrazine- 2,3-dicarbonitrile M2_React Microwave-Assisted Aminodehalogenation (High Temp, Minutes) M2_Precursor_Synth->M2_React M2_Product 5-(alkylamino)-6-arylpyrazine- 2,3-dicarbonitrile M2_React->M2_Product

Caption: Comparative workflow of the one-pot and microwave-assisted synthesis methods.

Decision_Tree Start Select Synthesis Method for 5-(alkylamino)-6-arylpyrazine-2,3-dicarbonitriles Time_Constraint Is rapid synthesis critical? Start->Time_Constraint Atom_Economy Is high atom economy a priority? Time_Constraint->Atom_Economy No Microwave Choose Microwave-Assisted Synthesis Time_Constraint->Microwave Yes Equipment Is a microwave reactor available? Atom_Economy->Equipment No One_Pot Choose One-Pot Synthesis Atom_Economy->One_Pot Yes Equipment->Microwave Yes Consider_Alt Consider alternative methods or precursor synthesis Equipment->Consider_Alt No

Caption: Decision tree for selecting a synthesis method based on experimental priorities.

Conclusion

Both the one-pot, three-component synthesis and the microwave-assisted aminodehalogenation offer effective routes to 5-(alkylamino)-6-arylpyrazine-2,3-dicarbonitriles, each with distinct advantages. The one-pot method is characterized by its operational simplicity and high atom economy, making it an attractive option for large-scale synthesis where reaction time is not the primary constraint. The microwave-assisted method provides a significant acceleration in reaction time, which is highly beneficial for rapid library synthesis and high-throughput screening applications. The choice between these methods will ultimately depend on the specific requirements of the research, including the desired scale, available equipment, and the urgency of obtaining the target compounds.

References

Validating the Next Wave of antimicrobials: A Comparative Guide to Newly Synthesized Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against microbial resistance, the scientific community is in a perpetual search for novel antimicrobial agents. Pyrazine scaffolds have emerged as a promising avenue for the development of new therapeutics due to their diverse biological activities. This guide provides a comprehensive comparison of the antimicrobial and antifungal efficacy of newly synthesized pyrazine carboxamide derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is a compilation from recent peer-reviewed studies, providing a side-by-side analysis of their performance against clinically relevant pathogens.

Comparative Antimicrobial and Antifungal Activity

The antimicrobial and antifungal potential of newly synthesized pyrazine carboxamides were evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results, summarized in the tables below, are compared with standard antimicrobial and antifungal drugs to benchmark their efficacy.

Antibacterial Activity

A series of 3-benzylaminopyrazine-2-carboxamides and 6-alkylamino-N-phenylpyrazine-2-carboxamides were tested against various bacterial strains, including the resilient Mycobacterium tuberculosis.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazine Carboxamide Derivatives against Bacterial Strains (μg/mL)

Compound/DrugM. tuberculosis H37RvStaphylococcus aureusEnterococcus faecalis
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide 1.56 - 12.5[1][2]31.25[3]62.5[3]
6-(heptylamino)-N-phenylpyrazine-2-carboxamide 5 - 10 µM[4]>100 µM[4]>100 µM[4]
Pyrazinamide (Standard) 1.56 - 12.5[2]--
Isoniazid (Standard) ~0.015 - 0.06--
Ampicillin (Standard) -0.25 - 20.5 - 2

Note: MIC values can vary slightly based on experimental conditions.

Antifungal Activity

The antifungal activity of the synthesized pyrazine derivatives was evaluated against common fungal pathogens.

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazine Carboxamide Derivatives against Fungal Strains (μg/mL)

Compound/DrugCandida albicansAspergillus niger
3-benzylaminopyrazine-2-carboxamides >125[3]>125[3]
6-alkylamino-N-phenylpyrazine-2-carboxamides >100 µM[4]>100 µM[4]
Fluconazole (Standard) 0.25 - 8[5][6][7]6[6]
Amphotericin B (Standard) 0.125 - 10.12 - 2[8][9][10]

Experimental Protocols

The following sections detail the methodologies employed for the synthesis of the pyrazine derivatives and the subsequent antimicrobial and antifungal evaluations.

Synthesis of Pyrazine Carboxamide Derivatives

Protocol 1: Synthesis of 3-benzylaminopyrazine-2-carboxamides [1][2]

  • Starting Material Preparation: 3-Chloropyrazine-2-carboxamide is synthesized from 3-chloropyrazine-2-carbonitrile via partial hydrolysis.

  • Aminodehalogenation: 3-Chloropyrazine-2-carboxamide (1.27 mmol) is dissolved in tetrahydrofuran (THF) (20 mL) in a round-bottom flask.

  • Two equivalents of the appropriately substituted benzylamine and an equimolar amount of triethylamine are added to the solution.

  • The reaction mixture is stirred continuously and heated under reflux at 70°C for 15 hours.

  • Purification: The resulting product is purified by column chromatography to yield the desired 3-benzylaminopyrazine-2-carboxamide derivative.

  • Characterization: The structure of the synthesized compound is confirmed using 1H-NMR, 13C-NMR, IR spectroscopy, and elemental analysis.

Protocol 2: Synthesis of 6-alkylamino-N-phenylpyrazine-2-carboxamides [4][11]

  • Starting Material: The synthesis begins with 6-chloropyrazine-2-carboxylic acid.

  • Acyl Chloride Formation: The carboxylic acid is converted to its corresponding acyl chloride by reacting with thionyl chloride.

  • Amidation: The acyl chloride is then reacted with aniline to form 6-chloro-N-phenylpyrazine-2-carboxamide.

  • Nucleophilic Substitution: The 6-chloro-N-phenylpyrazine-2-carboxamide is subjected to nucleophilic substitution with various alkylamines to yield the final 6-alkylamino-N-phenylpyrazine-2-carboxamide derivatives.

  • Purification and Characterization: The synthesized compounds are purified using chromatographic techniques and characterized by spectroscopic methods (NMR, IR, MS).

Antimicrobial and Antifungal Susceptibility Testing

Protocol 3: Broth Microdilution Method for MIC Determination [12][13][14]

  • Inoculum Preparation: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a 0.5 McFarland standard.

  • Serial Dilution: The synthesized pyrazine compounds and standard drugs are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Experimental Workflow and Proposed Mechanism of Action

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for antimicrobial testing and the proposed mechanism of action for pyrazine carboxamide derivatives, based on the known mechanism of the structurally related drug, pyrazinamide.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_testing Antimicrobial & Antifungal Testing synthesis Synthesis of Pyrazine Derivatives purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization serial_dilution Serial Dilution of Compounds characterization->serial_dilution inoculum Preparation of Microbial Inoculum inoculum->serial_dilution incubation Inoculation and Incubation serial_dilution->incubation mic MIC Determination incubation->mic

Experimental workflow for antimicrobial evaluation.

mechanism_of_action cluster_cell Mycobacterial Cell cluster_activation Prodrug Activation cluster_targets Cellular Targets prodrug Pyrazine Carboxamide (Prodrug) pncA Pyrazinamidase (PncA) prodrug->pncA active_drug Pyrazinoic Acid (Active Form) pncA->active_drug fas1 Inhibition of Fatty Acid Synthase I (FAS-I) active_drug->fas1 Inhibits membrane Disruption of Membrane Potential & Transport active_drug->membrane Disrupts ph Cytoplasmic Acidification active_drug->ph Causes cell_death Bacterial Cell Death fas1->cell_death Leads to membrane->cell_death Leads to ph->cell_death Leads to

Proposed mechanism of action for pyrazine carboxamides.

Conclusion

The newly synthesized pyrazine carboxamide derivatives demonstrate promising antibacterial activity, particularly against Mycobacterium tuberculosis, with some compounds exhibiting efficacy comparable to the standard drug pyrazinamide.[1][2][4] The structure-activity relationship suggests that the nature and position of substituents on the pyrazine and phenyl rings play a crucial role in their antimicrobial potency. While the antifungal activity of the tested carboxamides was limited, the pyrazine scaffold remains a versatile platform for the development of a broad spectrum of antimicrobial agents. Further optimization of these lead compounds could pave the way for a new generation of drugs to combat infectious diseases.

References

A Comparative Guide to the Fluorescence Properties of Pyrazine-2,3-dicarbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the fluorescence properties of various pyrazine-2,3-dicarbonitrile analogs. The strategic incorporation of different functional groups onto the pyrazine-2,3-dicarbonitrile core allows for the tuning of their photophysical characteristics, making them promising candidates for applications in chemical sensing, bioimaging, and materials science. This document summarizes available experimental data, outlines typical experimental protocols for fluorescence characterization, and presents a logical workflow for such studies.

Comparative Analysis of Fluorescence Properties

The fluorescence properties of pyrazine-2,3-dicarbonitrile derivatives are highly sensitive to their substitution pattern. The introduction of electron-donating or electron-withdrawing groups can significantly influence the intramolecular charge transfer (ICT) characteristics, which in turn governs their absorption and emission profiles.

Compoundλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)SolventReference
5,6-diphenylpyrazine-2,3-dicarbonitrile~350~420~70N/ADichloromethane[1]
Donor-Acceptor Pyrazine Derivative 14505801300.45Chloroform[2]
Donor-Acceptor Pyrazine Derivative 24756101350.52Chloroform[2]
Amino-substituted pyrazine-dicarbonitrile~370 - 400~450 - 550~80 - 150N/AVarious[3]

N/A: Data not available in the cited literature.

The data indicates that donor-acceptor type pyrazine-2,3-dicarbonitriles generally exhibit larger Stokes shifts and higher quantum yields, which is a desirable characteristic for fluorescent probes to minimize self-quenching and improve signal-to-noise ratios. The fluorescence of these compounds is also often sensitive to solvent polarity, a phenomenon known as solvatochromism.[4]

Experimental Protocols

The characterization of the fluorescence properties of pyrazine-2,3-dicarbonitrile analogs typically involves the following key experiments:

UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima, Stokes shift, and fluorescence quantum yield.

Materials:

  • Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Solvents of spectroscopic grade (e.g., dichloromethane, chloroform, acetonitrile)

  • Pyrazine-2,3-dicarbonitrile analog of interest

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the pyrazine-2,3-dicarbonitrile analog in the desired solvent. The concentration should be adjusted to have an absorbance of around 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorption Spectrum: Record the UV-visible absorption spectrum of the solution using a spectrophotometer to determine the wavelength of maximum absorption (λabs).

  • Emission Spectrum: Using a spectrofluorometer, excite the sample at its λabs and record the fluorescence emission spectrum to determine the wavelength of maximum emission (λem).

  • Stokes Shift Calculation: Calculate the Stokes shift as the difference between λem and λabs.

  • Quantum Yield Determination: The fluorescence quantum yield (Φ) can be determined using the relative method with a known standard. The quantum yield of the sample (Φsample) is calculated using the following equation:

    Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

    Where:

    • Φstd is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Solvatochromism Study

Objective: To investigate the effect of solvent polarity on the photophysical properties.

Procedure:

  • Prepare solutions of the pyrazine-2,3-dicarbonitrile analog in a series of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, acetonitrile, ethanol).

  • Record the absorption and emission spectra for each solution as described above.

  • Plot the Stokes shift versus the solvent polarity function (e.g., Lippert-Mataga plot) to analyze the nature of the excited state.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the fluorescence properties of pyrazine-2,3-dicarbonitrile analogs.

G cluster_synthesis Synthesis & Purification cluster_photophysical Photophysical Characterization cluster_data Data Output cluster_application Application Evaluation start Starting Materials synthesis Chemical Synthesis of Analogs start->synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization sample_prep Sample Preparation (Dilute Solutions) characterization->sample_prep Purified Analogs uv_vis UV-Vis Absorption Spectroscopy sample_prep->uv_vis fluorescence Fluorescence Spectroscopy sample_prep->fluorescence data_analysis Data Analysis uv_vis->data_analysis fluorescence->data_analysis lambda_abs λabs data_analysis->lambda_abs lambda_em λem data_analysis->lambda_em stokes Stokes Shift data_analysis->stokes qy Quantum Yield (Φ) data_analysis->qy application Further Studies (e.g., Sensing, Imaging) stokes->application qy->application

Caption: Workflow for Synthesis and Fluorescence Characterization.

Signaling Pathways and Logical Relationships

The fluorescence of donor-acceptor substituted pyrazine-2,3-dicarbonitriles is governed by intramolecular charge transfer (ICT). The following diagram illustrates this fundamental principle.

ICT cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) GS Donor - Pyrazine - Acceptor ES_ICT Donor⁺ - Pyrazine - Acceptor⁻ (Intramolecular Charge Transfer) GS->ES_ICT Photoexcitation (hν_ex) ES_ICT->GS Fluorescence (hν_em)

Caption: Intramolecular Charge Transfer in Donor-Acceptor Pyrazines.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 5,6-Diaminopyrazine-2,3-dicarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazine-2,3-dicarbonitrile derivatives, with a focus on analogs structurally related to 5,6-diaminopyrazine-2,3-dicarbonitrile. While specific SAR studies on a series of this compound derivatives are not extensively available in public literature, this document synthesizes data from closely related compounds to inform on potential therapeutic applications, particularly in oncology and infectious diseases. The pyrazine scaffold is a key component in numerous biologically active compounds, and its derivatives have shown significant potential as kinase inhibitors and antimicrobial agents.[1][2]

I. Overview of Pyrazine-2,3-dicarbonitrile Derivatives and Their Biological Activities

Pyrazine derivatives are a well-established class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The dicarbonitrile substitution on the pyrazine ring is a key feature in several series of compounds with demonstrated biological efficacy. This guide will focus on derivatives with amino substitutions at the 5 and 6 positions, drawing comparisons from related structures to elucidate potential SAR trends.

II. Comparative Analysis of Structurally Related Derivatives

To understand the potential SAR of this compound derivatives, we will examine the biological activities of two closely related series of compounds: 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles and N-Substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles.

A. Antiproliferative Activity of Pyrrolo[3,2-b]pyrazine-2,3-dicarbonitrile Analogs

A series of novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles have been synthesized and evaluated for their antiproliferative activity against a panel of human tumor cell lines.[4] These compounds are of particular interest due to their structural similarity to the target scaffold.

Table 1: Antiproliferative Activity of Selected Pyrrolo[3,2-b]pyrazine-2,3-dicarbonitrile Derivatives [4]

CompoundR1R2GI50 (nM, RXF 393 - Renal Cancer)GI50 (nM, BT-549 - Breast Cancer)
4a H1-methyl-1H-benzo[d]imidazol-2-yl> 100,000> 100,000
4j 3-chlorophenylamino1-methyl-1H-benzo[d]imidazol-2-yl1482
4k 4-chlorophenylamino1-methyl-1H-benzo[d]imidazol-2-yl30150
4l 3-methoxyphenylamino1-methyl-1H-benzo[d]imidazol-2-yl2,1001,100

From this data, a clear SAR trend emerges. The presence of a substituted phenylamino group at the R1 position is crucial for antiproliferative activity. Specifically, the 3-chloro substitution on the phenylamino ring (compound 4j ) resulted in the most potent activity against the RXF 393 renal cancer cell line.[4] Molecular modeling studies suggest that these compounds may act as inhibitors of cyclin-dependent kinases (CDKs).[4]

B. Antimycobacterial Activity of N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles

A series of 15 N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles were synthesized and evaluated for their antimycobacterial activity.[5] This series provides insight into the effect of substitutions on the amino group at position 5.

Table 2: Antimycobacterial Activity of Selected 5-Amino-6-methylpyrazine-2,3-dicarbonitrile Derivatives against M. tuberculosis [5]

CompoundR (on benzylamino)MIC (µg/mL)
3 3,4-Cl6.25
9 2-Cl6.25
11 4-CF36.25
2 3-CF312.5
8 3-Cl12.5
15 4-Cl12.5
6 H25

The data indicates that lipophilicity and the presence of electron-withdrawing groups on the benzyl moiety are important for antimycobacterial activity.[5] Compounds with chloro or trifluoromethyl substitutions on the benzyl ring exhibited the highest potency.[5]

III. Experimental Protocols

A. General Synthesis of Pyrazine-2,3-dicarbonitrile Derivatives

The synthesis of pyrazine-2,3-dicarbonitrile scaffolds typically involves the condensation of diaminomaleonitrile with a 1,2-dicarbonyl compound.[5][6] For the target scaffold of this compound, a potential synthetic route is the reaction of diaminomaleonitrile with glyoxal. Further derivatization of the amino groups can then be achieved through various organic reactions.

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product diaminomaleonitrile Diaminomaleonitrile condensation Condensation Reaction diaminomaleonitrile->condensation dicarbonyl 1,2-Dicarbonyl Compound (e.g., Glyoxal) dicarbonyl->condensation pyrazine 5,6-Disubstituted Pyrazine-2,3-dicarbonitrile condensation->pyrazine

Caption: General synthesis of pyrazine-2,3-dicarbonitriles.

B. Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a series of dilutions) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.

start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add test compounds (various concentrations) incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_3_4h Incubate 3-4h add_mtt->incubate_3_4h solubilize Solubilize formazan crystals incubate_3_4h->solubilize read_absorbance Measure absorbance solubilize->read_absorbance calculate_gi50 Calculate GI50 values read_absorbance->calculate_gi50 end End calculate_gi50->end

Caption: Workflow for MTT antiproliferative assay.

IV. Potential Signaling Pathways and Mechanisms of Action

Many pyrazine derivatives exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors PyrazineDerivative Pyrazine-2,3-dicarbonitrile Derivative PyrazineDerivative->RAF Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

V. Conclusion and Future Directions

While direct SAR data for this compound derivatives is limited, the analysis of structurally related compounds provides valuable insights for future drug discovery efforts. The antiproliferative and antimycobacterial activities observed in analogous series suggest that the this compound scaffold is a promising starting point for the development of novel therapeutic agents.

Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions on the amino groups. This would enable the establishment of a clear SAR and the identification of lead compounds for further optimization as potential kinase inhibitors or antimicrobial agents.

References

A Spectroscopic Deep Dive: Comparing 5,6-Diaminopyrazine-2,3-dicarbonitrile with Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive analysis for researchers, scientists, and drug development professionals, this guide provides a detailed spectroscopic comparison of the promising heterocyclic compound 5,6-Diaminopyrazine-2,3-dicarbonitrile and its primary precursors, diaminomaleonitrile (DAMN) and cyanogen. This guide offers a clear, data-driven overview of the key spectral features that distinguish the final product from its starting materials, supported by experimental protocols and visual aids to facilitate understanding of the molecular transformations.

This compound is a nitrogen-rich heterocyclic compound with potential applications in medicinal chemistry and materials science, often serving as a crucial building block for more complex molecules. A thorough understanding of its spectroscopic signature in comparison to its precursors is essential for synthesis monitoring, quality control, and further derivatization.

At a Glance: Spectroscopic Comparison

The following tables summarize the key quantitative data from various spectroscopic techniques for this compound and its precursors.

Note: While extensive data is available for the precursors and various derivatives of the target compound, specific experimental spectra for the parent this compound are not readily found in the public domain. The data presented for this compound are therefore predicted based on the analysis of closely related derivatives and fundamental spectroscopic principles.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound (Predicted) DMSO-d₆~7.0 - 8.0Broad singlet4H-NH₂
Diaminomaleonitrile (DAMN) DMSO-d₆~5.8Broad singlet4H-NH₂
Cyanogen N/ANot ApplicableN/AN/ANo protons

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmAssignment
This compound (Predicted) DMSO-d₆~140-150C-NH₂
~115-125C-CN
~110-120-CN
Diaminomaleonitrile (DAMN) [1]CDCl₃/DMSO-d₆~114C-CN
~103C-NH₂
Cyanogen N/ANot ApplicableN/A

Table 3: Infrared (IR) Spectroscopic Data

CompoundSample Prep.Wavenumber (cm⁻¹)Assignment
This compound (Predicted) KBr~3400-3200N-H stretch
~2230C≡N stretch
~1650-1550C=N, C=C stretch (ring)
Diaminomaleonitrile (DAMN) [2]KBr3419, 3302, 3162N-H stretch
2240, 2205C≡N stretch
Cyanogen [3][4]Gas Phase~2150C≡N stretch

Table 4: UV-Vis Spectroscopic Data

CompoundSolventλ_max (nm)
This compound Derivatives [5][6]CH₂Cl₂~267, 303, 373
Diaminomaleonitrile (DAMN) Not specifiedNot reported
Cyanogen Not specifiedNot reported

Table 5: Mass Spectrometry Data

CompoundIonization Mode[M]+ or [M+H]⁺ (m/z)
This compound ESI or EI160.05
Diaminomaleonitrile (DAMN) Not specified108.04
Cyanogen EI52.01

Synthetic Pathway Overview

The synthesis of this compound from diaminomaleonitrile and cyanogen represents a cyclization-condensation reaction. The following diagram illustrates the logical relationship between the precursors and the final product.

G cluster_precursors Precursors cluster_product Product precursor1 Diaminomaleonitrile (DAMN) reaction Cyclization/ Condensation precursor1->reaction + precursor2 Cyanogen precursor2->reaction product This compound reaction->product

Caption: Synthetic route from precursors to the final product.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a proton resonance frequency of 300 MHz or higher.

  • Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR: Spectra were acquired with a spectral width of 0-12 ppm. The number of scans ranged from 16 to 64, depending on the sample concentration. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 0-220 ppm. The number of scans typically ranged from 1024 to 4096. Chemical shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific).

  • Sample Preparation: For solid samples, a KBr pellet was prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin transparent disk. For gaseous samples like cyanogen, a gas cell with KBr windows was used.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum was an average of 16 to 32 scans.

UV-Visible (UV-Vis) Spectroscopy

  • Instrumentation: A double-beam UV-Vis spectrophotometer (e.g., Agilent Cary, Shimadzu).

  • Sample Preparation: Solutions of the compounds were prepared in a suitable UV-grade solvent (e.g., dichloromethane, acetonitrile) at a concentration of approximately 10⁻⁵ M.

  • Data Acquisition: The absorption spectra were recorded in a 1 cm path length quartz cuvette from 200 to 800 nm. A solvent blank was used as a reference.

Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with either Electrospray Ionization (ESI) or Electron Ionization (EI) source, coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

  • Sample Preparation: For ESI, the sample was dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (µg/mL to ng/mL) and introduced into the ion source via direct infusion or after chromatographic separation. For EI, a small amount of the sample was introduced directly into the ion source.

  • Data Acquisition: Mass spectra were acquired in the positive or negative ion mode over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.

This guide provides a foundational spectroscopic framework for researchers working with this compound and its precursors. The presented data and protocols are intended to aid in the identification, characterization, and quality assessment of these important chemical entities.

References

A Comparative Analysis of Novel 5,6-Diaminopyrazine-2,3-dicarbonitrile Derivatives and Standard Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against tuberculosis (TB), a significant public health threat, the scientific community is in a constant search for novel therapeutic agents to combat drug-resistant strains of Mycobacterium tuberculosis. This guide provides a comparative overview of the in vitro efficacy of a series of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitrile compounds against the standard laboratory strain M. tuberculosis H37Rv, benchmarked against the performance of first-line antitubercular drugs: Isoniazid, Rifampicin, Ethambutol, and Pyrazinamide.

Efficacy Overview: Quantitative Data Summary

The antimycobacterial potential of the novel pyrazine derivatives and existing agents is primarily assessed by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values obtained from various studies. It is important to note that variations in MIC values for the standard drugs can occur due to different experimental methodologies.

Table 1: Antimycobacterial Activity of N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitrile Derivatives against M. tuberculosis H37Rv
Compound IDSubstitution (R) on BenzylamineMIC (µg/mL)[1]
3 3,4-Cl6.25
9 2-Cl6.25
11 4-CF36.25
2 3-CF312.5
8 3-Cl12.5
10 2-F12.5
12 2-CF312.5
14 3-NO212.5
15 4-Cl12.5
4 4-CH325
6 H25
7 4-NH225
13 2,4-OCH325
1 2-CH3>100
5 4-OCH3>100
Table 2: Antimycobacterial Activity of Standard Drugs against M. tuberculosis H37Rv
DrugMIC (µg/mL)
Isoniazid (INH) 1.5625[1]
Pyrazinamide (PZA) 12.5[1], 25[2][3]

Note: The MIC values for standard drugs can vary based on the specific assay conditions.

Experimental Protocols

The determination of MIC is crucial for the evaluation of new drug candidates. Below are the detailed methodologies for the key experiments cited in this guide.

Microplate Alamar Blue Assay (MABA)

The Microplate Alamar Blue Assay is a colorimetric method used to determine the MIC of a substance against M. tuberculosis.[4][5][6]

  • Inoculum Preparation : A suspension of M. tuberculosis H37Rv is prepared and its turbidity is adjusted to a McFarland standard of 1.0. This suspension is then diluted to achieve a final concentration of approximately 10^5 CFU/mL in the test wells.

  • Plate Setup : The test compounds and standard drugs are serially diluted in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculation : The prepared bacterial inoculum is added to each well. Control wells containing only the medium and inoculum without any drug are also included.

  • Incubation : The microplates are sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue : A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.

  • Result Interpretation : A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Experimental_Workflow_MABA cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Prepare M. tuberculosis H37Rv Inoculum C Inoculate Microplate A->C B Serial Dilution of Test Compounds B->C D Incubate at 37°C (5-7 days) C->D E Add Alamar Blue D->E F Re-incubate at 37°C (24 hours) E->F G Observe Color Change (Blue to Pink) F->G H Determine MIC G->H

Fig. 1: Workflow of the Microplate Alamar Blue Assay (MABA).
Löwenstein-Jensen (LJ) Proportion Method

The Löwenstein-Jensen (LJ) proportion method is a widely used technique for determining the resistance of M. tuberculosis to various drugs.[7][8]

  • Medium Preparation : LJ medium is prepared with and without the incorporation of a specific concentration of the test drug.

  • Inoculum Preparation : A standardized suspension of M. tuberculosis is prepared. Serial dilutions of this suspension are made.

  • Inoculation : A defined volume of the diluted bacterial suspensions is inoculated onto the surface of both the drug-containing and drug-free LJ medium slopes.

  • Incubation : The slopes are incubated at 37°C for 4-6 weeks.

  • Result Interpretation : The number of colonies on the drug-containing medium is compared to the number of colonies on the drug-free medium. An isolate is considered resistant if the number of colonies on the drug-containing medium is 1% or more of the number of colonies on the drug-free medium.

Experimental_Workflow_LJ cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Prepare Drug-Free and Drug-Containing LJ Medium C Inoculate LJ Slopes A->C B Prepare Standardized M. tuberculosis Inoculum B->C D Incubate at 37°C (4-6 weeks) C->D E Count Colonies on All Slopes D->E F Calculate Percentage of Growth on Drug Medium E->F G Determine Resistance (≥1% Growth) F->G

Fig. 2: Workflow of the Löwenstein-Jensen Proportion Method.

Concluding Remarks

The N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitrile derivatives have demonstrated promising in vitro activity against M. tuberculosis H37Rv, with some compounds exhibiting MIC values comparable to the first-line drug Pyrazinamide. Specifically, compounds with halogen and trifluoromethyl substitutions on the benzylamine moiety showed the most potent activity.[1] While these results are encouraging, it is important to note that the in vitro efficacy of Isoniazid remains significantly higher. Further investigations, including cytotoxicity assays and in vivo studies, are warranted to fully elucidate the therapeutic potential of these novel pyrazine-based compounds. The detailed experimental protocols provided herein serve as a foundation for the standardized evaluation of these and other future antimycobacterial agents.

References

A Researcher's Guide to Cross-Referencing Experimental and Published NMR Data for Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process. This guide provides a framework for cross-referencing experimentally acquired NMR data of pyrazine derivatives with published spectra, ensuring greater confidence in structural assignments.

Comparative Analysis of ¹H and ¹³C NMR Data for Pyrazine and its Derivatives

The following tables summarize key ¹H and ¹³C NMR spectral data for pyrazine and several substituted derivatives, compiled from various research articles. These tables serve as a valuable resource for comparing experimentally obtained data with established values.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Selected Pyrazine Compounds

CompoundH-2H-3H-5H-6Other ProtonsSolventReference(s)
Pyrazine8.59 (s)8.59 (s)8.59 (s)8.59 (s)-CDCl₃[1]
2-Chloropyrazine-8.53 (d, J=1.4)8.62 (d, J=2.6)8.42 (dd, J=2.6, 1.4)-Not specified[2]
2,5-Diphenylpyrazine-9.06 (s)-9.06 (s)8.05 (d, J=7.2, 4H), 7.46-7.53 (m, 6H)CDCl₃[3]
2,5-bis(4-chlorophenyl)pyrazine-8.91 (s)-8.91 (s)8.04-8.06 (m, 4H), 7.47-7.49 (m, 4H)CDCl₃[3]
2,5-bis(3-fluorophenyl)pyrazine-8.94 (s)-8.94 (s)7.84-7.88 (m, 4H), 7.47-7.51 (m, 2H), 7.16-7.19 (m, 2H)CDCl₃[3]
2,5-bis(2-fluorophenyl)pyrazine-9.09 (s)-9.09 (s)8.16-8.21 (m, 2H), 7.46-7.52 (m, 2H), 7.34-7.38 (m, 2H), 7.26-7.29 (m, 2H)CDCl₃[3]
2,5-di-p-tolylpyrazine-8.89 (s)-8.89 (s)8.03 (d, J=8.4, 4H), 7.31 (d, J=8.0, 4H), 2.42 (s, 6H)CDCl₃[3]
2-Amino-3-chloropyrazine--7.87 (d, J=3.35)8.21 (d, J=2.35)9.81 (bs, 1H, NH)CDCl₃
Methyl 3-aminopyrazine-2-carboxylate--7.76 (d, J=2.45)8.13 (d, J=2.45)7.89 (bs, 1H, NH), 2.98 (d, 3H, J=5.05)CDCl₃

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Pyrazine Compounds

CompoundC-2C-3C-5C-6Other CarbonsSolventReference(s)
2,5-Diphenylpyrazine150.7141.2150.7141.2136.3, 129.7, 129.0, 126.8CDCl₃[3]
2,5-bis(4-chlorophenyl)pyrazine150.5139.7150.5139.7136.3, 134.6, 129.3, 128.2CDCl₃[3]
2,5-bis(3-fluorophenyl)pyrazine150.3150.3164.6, 162.1140.2, 138.5, 138.4, 130.6, 130.5, 122.5, 122.4, 117.1, 116.9, 114.1, 113.9CDCl₃[3]
2,5-bis(2-fluorophenyl)pyrazine148.5144.8148.5144.7161.9, 159.4, 143.4, 143.3, 131.5, 131.5, 131.4, 131.0, 131.0, 124.8, 124.8, 124.4, 124.3, 116.5, 116.3CDCl₃[3]
2,5-di-p-tolylpyrazine151.5140.0151.5140.0139.2, 133.8, 129.7, 126.9, 21.3CDCl₃[3]
2-Amino-3-chloropyrazine155.4147.1126.2131.5163.9, 137.4, 124.4, 129.1, 119.8CDCl₃
Methyl 3-aminopyrazine-2-carboxylate166.6155.9126.7146.5131.5, 25.9CDCl₃

Standardized Experimental Protocols for NMR Data Acquisition

To ensure consistency and comparability of NMR data, adhering to standardized experimental protocols is crucial. Below are recommended methodologies for acquiring ¹H and ¹³C NMR spectra of pyrazine compounds.

I. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts.

  • Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (δ = 0.00 ppm).

II. NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative analysis.

  • Spectral Width: A range of 0-12 ppm is typically sufficient for pyrazine derivatives.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-10 seconds. Quaternary carbons and carbons in electron-deficient rings may have longer relaxation times.

  • Spectral Width: A range of 0-200 ppm is generally adequate.

  • Number of Scans: 1024-4096 scans are often required due to the low natural abundance of the ¹³C isotope.

III. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift axis using the internal standard (TMS) or the residual solvent peak.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Workflow for Cross-Referencing NMR Data

The following diagram illustrates a logical workflow for the cross-referencing process, from initial data acquisition to final structural confirmation.

NMR_Cross_Referencing_Workflow cluster_experimental Experimental Data Acquisition cluster_literature Literature & Database Search cluster_analysis Comparative Analysis cluster_conclusion Conclusion A Prepare Sample B Acquire 1H & 13C NMR Spectra A->B C Process Experimental Data (FT, Phasing, Referencing) B->C G Tabulate Experimental & Published Data C->G D Search Research Articles (e.g., SciFinder, Google Scholar) F Extract Published NMR Data D->F E Search NMR Databases (e.g., SDBS, nmrshiftdb2) E->F F->G H Compare Chemical Shifts (δ), Coupling Constants (J), & Multiplicities G->H I Analyze Substituent Effects H->I J Structural Confirmation I->J K Identify Discrepancies I->K L Further 2D NMR Experiments (COSY, HSQC, HMBC) if needed K->L

Workflow for cross-referencing experimental and published NMR data.

By following this structured approach of data comparison and adhering to standardized experimental protocols, researchers can significantly enhance the accuracy and reliability of their structural assignments for novel pyrazine compounds. Publicly available NMR databases such as nmrshiftdb2 and the Natural Products Magnetic Resonance Database (NP-MRD) can also serve as valuable resources in this process.[4]

References

The Influence of Lipophilicity on the Herbicidal Activity of Pyrazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal activity of various pyrazine derivatives, with a focus on the role of lipophilicity. The information presented is supported by experimental data to aid in the research and development of novel herbicidal agents.

Correlation Between Lipophilicity and Herbicidal Efficacy

The herbicidal activity of pyrazine derivatives, particularly pyrazinecarboxamides, is significantly influenced by their lipophilicity. Research has demonstrated a quasi-parabolic relationship between the lipophilicity of these compounds, expressed as the logarithm of the partition coefficient (logP), and their herbicidal efficacy, represented as the logarithm of the reciprocal of the half-maximal inhibitory concentration (log(1/IC50)). This indicates that for optimal herbicidal activity, a compound must possess a balanced lipophilicity to effectively traverse the lipoidal-aqueous interfaces of a plant's cellular structures to reach its target site of action.

Quantitative Comparison of Pyrazine Derivatives

The following table summarizes the herbicidal activity and calculated lipophilicity of a series of N-phenylpyrazine-2-carboxamide derivatives. The herbicidal activity is presented as the IC50 value for the inhibition of the oxygen evolution rate in spinach chloroplasts, a key indicator of photosynthetic disruption.

CompoundSubstituent (R)Herbicidal Activity (IC50 in µmol·L⁻¹)[1]Calculated Lipophilicity (logP)[1][2]
6-Chloro-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide4-Cl, 3-CH₃>1002.53
6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide3-I, 4-CH₃51.03.12
5-tert-Butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide5-t-Bu, 4-Cl, 3-CH₃44.04.13
5-tert-Butyl-6-chloro-N-(2-fluorophenyl)-pyrazine-2-carboxamide5-t-Bu, 6-Cl, 2-F>1003.78
5-tert-Butyl-6-chloro-N-(4-trifluoromethylphenyl)-pyrazine-2-carboxamide5-t-Bu, 6-Cl, 4-CF₃>1004.54

Experimental Protocols

Determination of Herbicidal Activity (Inhibition of Photosynthetic Electron Transport)

The herbicidal activity of the pyrazine derivatives was assessed by measuring the inhibition of the photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts.[2]

  • Chloroplast Preparation: Chloroplasts were isolated from fresh spinach leaves.

  • Assay Principle: The rate of PET was monitored spectrophotometrically by measuring the photoreduction of the artificial electron acceptor 2,6-dichlorophenol-indophenol (DCPIP).

  • Experimental Conditions: The measurements were conducted in a phosphate buffer (pH 7.2) containing sucrose, MgCl₂, and NaCl. The chlorophyll concentration was maintained at 30 mg/L.

  • Data Analysis: The IC50 value, representing the concentration of the compound required to inhibit the oxygen evolution rate by 50%, was determined from the dose-response curves.

Determination of Lipophilicity (Calculated logP)

The lipophilicity of the pyrazine derivatives was determined by calculating the logarithm of the n-octanol/water partition coefficient (logP) and the calculated logP (ClogP). These values were computed using the CS ChemOffice Ultra ver. 10.0 software.[2] This computational method provides a reliable estimate of the lipophilicity of the compounds based on their chemical structure.

Mechanism of Action: Inhibition of Photosystem II

Pyrazine herbicides primarily act by inhibiting photosynthesis.[3][4] Their mechanism of action involves the disruption of the photosynthetic electron transport chain within Photosystem II (PSII), a key protein complex located in the thylakoid membranes of chloroplasts.

G cluster_0 Thylakoid Membrane cluster_1 Stroma cluster_2 Thylakoid Lumen Pyrazine Pyrazine Derivative (Herbicide) D1 D1 Protein (QB Binding Site) Pyrazine->D1 Binds to PQ Plastoquinone (PQ) D1->PQ Blocks Binding of ROS Reactive Oxygen Species (ROS) Production D1->ROS Leads to PSII Photosystem II PSII->PQ Electron Transfer ETC Electron Transport Chain PQ->ETC Electron Carrier ATP_NADPH ATP & NADPH Production Reduced ETC->ATP_NADPH Drives Production of CO2_Fixation CO2 Fixation Blocked ATP_NADPH->CO2_Fixation Required for Damage Cellular Damage (Lipid Peroxidation, Membrane Leakage) ROS->Damage Causes

Caption: Signaling pathway of pyrazine herbicide action in plants.

The pyrazine derivative binds to the D1 protein of the Photosystem II complex, specifically at the binding site for plastoquinone (PQ).[5][6][7] This binding event blocks the transfer of electrons from the primary quinone acceptor (QA) to PQ, thereby interrupting the photosynthetic electron transport chain.[6] The blockage of electron flow leads to two major downstream effects:

  • Inhibition of CO2 Fixation: The disruption of the electron transport chain halts the production of ATP and NADPH, which are essential energy carriers for the fixation of carbon dioxide in the Calvin cycle.[6] This ultimately leads to the starvation of the plant.

  • Oxidative Stress: The accumulation of high-energy electrons that cannot be transferred down the chain leads to the formation of highly reactive oxygen species (ROS), such as singlet oxygen.[4][8] These ROS cause significant cellular damage through lipid peroxidation and destruction of cell membranes, resulting in membrane leakage and rapid cell death.[4]

References

Safety Operating Guide

Safe Disposal of 5,6-Diaminopyrazine-2,3-dicarbonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 5,6-Diaminopyrazine-2,3-dicarbonitrile (CAS No. 36023-58-2). Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance in research and drug development settings. This compound is classified as a toxic solid and requires handling as hazardous waste.

Hazard and Safety Overview

This compound is categorized as a hazardous substance. It is toxic if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[1] Proper handling and disposal are paramount to mitigate these risks.

Regulatory and Safety Data Summary:

ParameterValueSource
GHS Signal Word Danger[1]
Hazard Statements H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.[1]
UN Number 2811[1][2]
Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S.[3]
Hazard Class 6.1 (Toxic Substances)[1][2]
Packing Group III[1][2]
Melting Point 332 °C[1][2]

Personal Protective Equipment (PPE)

Before handling or preparing for disposal, all personnel must be equipped with the appropriate PPE.

  • Gloves: Chemical-resistant nitrile or neoprene gloves.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area or under a certified chemical fume hood to avoid dust inhalation.[4]

Step-by-Step Disposal Protocol

The required method for disposing of this compound is through a licensed hazardous waste disposal facility.[3][4][5] Under no circumstances should this chemical be disposed of down the drain or mixed with non-hazardous laboratory waste. [6]

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification: Isolate all waste streams containing this compound. This includes pure unused chemical, reaction residues, and contaminated materials such as pipette tips, filter paper, and weighing boats.

  • Containerization:

    • Place all solid waste directly into a dedicated, sealable, and chemically compatible hazardous waste container.

    • The container must be in good condition, free from leaks, and have a secure lid.

  • Labeling: The waste container must be clearly and accurately labeled with the following information:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • CAS Number: "36023-58-2 "

    • The primary hazards: "Toxic ", "Irritant "

    • The date when waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area.

    • This area should be well-ventilated, secure, and away from incompatible materials, heat sources, and open flames.[6]

  • Disposal Request: Once the container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company to arrange for collection and proper disposal.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[5]

  • Wear Full PPE: Don the required PPE as described in Section 2 before attempting cleanup.

  • Contain the Spill:

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.[6]

    • Place the collected material into the labeled hazardous waste container.[6]

    • For liquid spills (if the compound is in solution), absorb the material with an inert absorbent like vermiculite or sand.[6]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department according to your institution's policies.

Disposal Workflow Diagram

G start Start: Waste Generation ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid, Contaminated Items) ppe->segregate containerize Step 3: Place in Labeled Hazardous Waste Container segregate->containerize spill Spill Occurs segregate->spill Contingency labeling Label must include: 'Hazardous Waste', Chemical Name, CAS#, Hazards, Date containerize->labeling storage Step 4: Store Securely in Satellite Accumulation Area containerize->storage disposal Step 5: Arrange Pickup by EHS or Approved Contractor storage->disposal spill_protocol Execute Spill Management Protocol (Evacuate, Contain, Clean) spill->spill_protocol YES spill_protocol->containerize end End: Proper Disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 5,6-Diaminopyrazine-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for 5,6-Diaminopyrazine-2,3-dicarbonitrile.

Chemical Identification and Hazards:

This compound (CAS No: 36023-58-2) is a hazardous chemical that requires careful handling.[1][2][3][4] The primary hazards associated with this compound are its acute toxicity if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] The compound is classified under Hazard Class 6.1 (Toxic) and Packing Group III, with a RIDADR number of 2811, designating it as a "TOXIC SOLID, ORGANIC, N.O.S.".[4] The signal word for this chemical is "Danger".[3]

Personal Protective Equipment (PPE)

Due to the significant hazards, a stringent personal protective equipment protocol must be followed.

PPE CategorySpecifications
Eye Protection Chemical safety goggles or a full-face shield are mandatory to prevent eye contact.[5]
Hand Protection Chemical-resistant gloves, such as nitrile rubber, must be worn. Gloves should be inspected for integrity before each use.[6]
Body Protection A laboratory coat is required at all times. For procedures with a higher risk of exposure, a chemical-resistant apron or coveralls should be utilized.
Respiratory Protection All work with the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[5][6]

Operational Plan: Step-by-Step Handling Procedures

A detailed operational plan ensures the safe handling of this compound from preparation to use.

1. Preparation and Engineering Controls:

  • All handling must occur in a well-ventilated laboratory and exclusively within a certified chemical fume hood.[5][6]

  • Verify that an eyewash station and safety shower are unobstructed and readily accessible.

  • Clearly designate and demarcate a specific area within the fume hood for handling this compound to minimize the risk of cross-contamination.

2. Weighing and Solution Preparation:

  • Handle the compound as a solid, taking care to avoid the generation of dust.

  • Use a precision balance located inside the fume hood for accurate weighing.

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing and aerosol formation.

3. Experimental Procedures:

  • Keep containers of this compound tightly sealed when not in immediate use.

  • Strictly avoid contact with skin and eyes.[5]

  • Prohibit eating, drinking, and smoking in all laboratory areas.

4. Emergency Response:

  • Eye Contact: In case of contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected skin with soap and plenty of water. Remove all contaminated clothing. Seek immediate medical attention.[5]

  • Inhalation: Move the affected individual to an area with fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth thoroughly with water. Seek immediate medical attention.[5]

  • Spills:

    • For minor spills, carefully cover the spill with an inert absorbent material such as vermiculite or sand.[6]

    • Collect the absorbed material into a sealable, appropriately labeled hazardous waste container.[6]

    • Decontaminate the spill area with a suitable cleaning agent.

    • In the event of a large spill, evacuate the immediate area and contact your institution's Environmental Health and Safety department.

Disposal Plan

The disposal of this compound and all associated waste must be managed as hazardous waste to prevent environmental harm and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused or Expired Compound Dispose of as hazardous chemical waste. Under no circumstances should it be disposed of down the drain.[6]
Contaminated Materials All contaminated items, including gloves, pipette tips, and weighing paper, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]
Cleaning Rinsate Any solvent used to decontaminate glassware or surfaces must be collected and disposed of as hazardous waste.
Waste Container Labeling All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard warnings (e.g., "Toxic").[6]

Waste Storage:

  • Store all hazardous waste in a designated, secure, and well-ventilated area, segregated from incompatible materials.

  • Adhere to all institutional, local, and national regulations for the storage and disposal of hazardous waste.

Experimental Workflow

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handling_weigh Weigh Solid in Fume Hood prep_materials->handling_weigh handling_dissolve Prepare Solution (if needed) handling_weigh->handling_dissolve handling_experiment Conduct Experiment handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Surfaces & Glassware handling_experiment->cleanup_decontaminate emergency_spill Spill Response handling_experiment->emergency_spill emergency_exposure Exposure Response handling_experiment->emergency_exposure cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Hazardous Waste cleanup_segregate->cleanup_dispose

Caption: A procedural workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.